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  • Product: Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate
  • CAS: 3419-32-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate and its Congeners: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate and its closely related, synthetically pivotal isomers. We will delve into the core chemical properties, established...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate and its closely related, synthetically pivotal isomers. We will delve into the core chemical properties, established and innovative synthetic methodologies, and the vast potential of this molecular scaffold in the realms of natural product synthesis and drug discovery. The narrative is structured to provide not just procedural steps but also the underlying mechanistic rationale, empowering researchers to not only replicate but also innovate upon these chemical transformations.

Introduction: The Versatile Cyclohexenone Scaffold

The ethyl 2-oxocyclohex-3-enecarboxylate framework is a cornerstone in modern organic synthesis. Its inherent functionality—a β-ketoester within an α,β-unsaturated ketone system—offers a rich playground for a multitude of chemical transformations. While the specific nomenclature "ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate" is not widely documented, it represents a key substitution pattern on this versatile ring system. A prominent and extensively studied isomer is Hagemann's ester, or ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, first synthesized in 1893.[1] This family of compounds serves as a crucial building block for the synthesis of complex natural products, including sterols, terpenoids, and trisporic acids.[1] Their utility extends to the preparation of highly functionalized aromatic systems, making them indispensable tools for medicinal chemists.[2][3]

Physicochemical and Spectroscopic Properties

The precise physicochemical properties are highly dependent on the specific isomeric form. However, we can infer general characteristics from related, well-documented structures.

PropertyValue (for related compounds)Source
Molecular FormulaC10H14O3[1]
Molar Mass182.22 g/mol [4]
Boiling Point268-272 °C[1]
Density1.078 g/mL[1]

Spectroscopic analysis is critical for the characterization of these molecules. Key expected features include:

  • ¹H NMR: Resonances for the ethyl ester protons (a quartet around 4.2 ppm and a triplet around 1.3 ppm), signals for the methyl group on the ring, and characteristic peaks for the vinylic and allylic protons of the cyclohexenone ring.

  • ¹³C NMR: Carbonyl signals for the ketone and ester functionalities (typically in the range of 190-210 ppm and 160-175 ppm, respectively), and signals for the olefinic carbons.

  • Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, as well as C=C stretching of the alkene.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the specific isomer, along with characteristic fragmentation patterns.

Synthesis: Mastering the Robinson Annulation

The most reliable and versatile method for constructing the ethyl 2-oxocyclohex-3-enecarboxylate core is the Robinson annulation .[5][6] This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.[5][7]

The Classic Robinson Annulation Approach

The synthesis of a 6-substituted ethyl 2-oxocyclohex-3-enecarboxylate typically involves the reaction of ethyl acetoacetate with an appropriate α,β-unsaturated ketone. For the synthesis of the titular compound, a substituted methyl vinyl ketone would be employed.

The general mechanism proceeds as follows:

  • Michael Addition: The enolate of ethyl acetoacetate, generated by a base, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone.

  • Intramolecular Aldol Condensation: The resulting dicarbonyl intermediate undergoes an intramolecular cyclization, where the enolate of the ketone attacks the ester's carbonyl group, or more commonly, the enolate of the added ketone attacks the other ketone carbonyl, followed by dehydration to yield the cyclohexenone ring.

Experimental Protocol: Synthesis of an Ethyl 2-oxocyclohex-3-enecarboxylate Derivative [8][9][10][11][12]

  • Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add a catalytic amount of a base (e.g., 10% NaOH solution).

  • Addition of Michael Acceptor: Add the desired α,β-unsaturated ketone (1 equivalent) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • Workup and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Causality in Experimental Choices
  • Choice of Base: The base plays a crucial role in both the Michael addition and the aldol condensation. Common bases include sodium ethoxide, sodium hydroxide, and catalytic amounts of secondary amines like pyrrolidine. The choice of base can influence the reaction rate and selectivity.

  • Solvent: Protic solvents like ethanol are commonly used as they can facilitate both the enolate formation and the proton transfer steps.

  • Reaction Temperature: Refluxing is often necessary to drive the aldol condensation and subsequent dehydration to completion.

Visualizing the Synthesis

Robinson_Annulation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation EAA Ethyl Acetoacetate Enolate Michael_Adduct Michael Adduct (δ-Diketone) EAA->Michael_Adduct Nucleophilic Attack MVK α,β-Unsaturated Ketone MVK->Michael_Adduct Enolate_Formation Enolate Formation Michael_Adduct->Enolate_Formation Base Cyclization Cyclization Enolate_Formation->Cyclization Intramolecular Attack Dehydration Dehydration Cyclization->Dehydration Heat Product Ethyl 2-oxocyclohex-3-enecarboxylate Dehydration->Product Final Product

Caption: The Robinson Annulation Workflow.

Chemical Reactivity and Synthetic Utility

The rich functionality of the ethyl 2-oxocyclohex-3-enecarboxylate scaffold allows for a diverse range of chemical transformations.

Alkylation Reactions

Alkylation is a key transformation for introducing further complexity. The regioselectivity of alkylation is highly dependent on the reaction conditions.

  • C-3 Alkylation: Under basic conditions, the most acidic proton is at the C-3 position (α to both the ketone and the ester), leading to preferential alkylation at this site.[3]

  • C-5 Alkylation: Alkylation at the C-5 position is more challenging but can be achieved through specific strategies like the ortho-Claisen rearrangement.[2][3]

Aromatization

These cyclohexenone derivatives can be converted into highly substituted phenols and benzenes, providing a regioselective route to aromatic compounds that can be difficult to access through traditional electrophilic aromatic substitution.[2][3]

Diels-Alder Reactions

The electron-deficient double bond of the cyclohexenone ring can participate in inverse-electron-demand Diels-Alder reactions, leading to the formation of complex polycyclic systems.[1]

Visualizing Reactivity Sites

Reactivity_Sites Core Cyclohexenone Core C3 C-3 (Alkylation) Core->C3 C5 C-5 (Alkylation) Core->C5 DB Double Bond (Diels-Alder) Core->DB Aromatization Aromatization Core->Aromatization

Caption: Key Reactivity Hotspots.

Applications in Drug Development and Natural Product Synthesis

The synthetic versatility of ethyl 2-oxocyclohex-3-enecarboxylate and its analogs makes them invaluable starting materials for the total synthesis of a wide array of biologically active molecules.

  • Steroids: The Robinson annulation, which produces this core structure, is a foundational reaction in the synthesis of steroids.[5] The Wieland-Miescher ketone, a product of a Robinson annulation, is a classic intermediate in steroid synthesis.[5]

  • Terpenoids: Many terpenoids, a large and diverse class of naturally occurring organic compounds, have been synthesized using Hagemann's ester and related compounds as key building blocks.[1]

  • Alkaloids: The construction of six-membered rings via Robinson annulation is crucial in the synthesis of various alkaloids.[7] For instance, it has been used in the total synthesis of (+)-fawcettimine, a tetracyclic Lycopodium alkaloid.[5]

  • Medicinal Chemistry: The ability to generate highly substituted cyclohexenone and aromatic structures from this scaffold is of great interest to medicinal chemists for the development of novel therapeutic agents. Cyclohexenone derivatives are being investigated for their anti-inflammatory and anti-cancer properties.[12][13][14]

Conclusion

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate and its isomers represent a class of exceptionally useful building blocks in organic synthesis. A thorough understanding of their synthesis, particularly through the Robinson annulation, and their diverse reactivity is essential for any researcher aiming to construct complex molecular architectures. The principles and protocols outlined in this guide provide a solid foundation for the application of these versatile compounds in the pursuit of novel natural products and therapeutic agents.

References

  • Wikipedia. (n.d.). Hagemann's ester. Retrieved from [Link]

  • Arkat USA. (n.d.). The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Hagemann's ester: a timeless building block for natural product synthesis. Retrieved from [Link]

  • Filo. (2023, November 4). The third and fourth steps in the synthesis of Hagemann's ester from ethy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). (±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Organic Letters. (2010). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxocyclohexanecarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 14-methoxy-25-oxo-22,23,24,25-tetrahydro(11,21:23,31-terphenyl)-24-carboxylate. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Crystal and Molecular Structure Studies of Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 4-(3-Bromophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Ethyl 4-(2,4-dichlorophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. In...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. In the absence of directly published experimental spectra for this specific compound, this document offers a detailed predictive analysis of its expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of structurally related analogs and fundamental principles of spectroscopic interpretation. Furthermore, this guide presents standardized, field-proven protocols for acquiring high-quality spectroscopic data, intended to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction: The Challenge of Characterizing Novel Synthons

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate represents a versatile synthetic intermediate, the utility of which in the synthesis of complex molecular architectures is of significant interest. As with any novel compound, unambiguous structural elucidation is a prerequisite for its application in medicinal chemistry and materials science. Spectroscopic techniques remain the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure.

This guide addresses a critical knowledge gap: the absence of published, peer-reviewed spectroscopic data for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. Through a rigorous, predictive approach based on established spectroscopic principles and data from close structural isomers, we provide a robust framework for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. These predictions are based on the analysis of similar structures and established chemical shift and fragmentation patterns.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate are summarized in Table 1. The causality behind these predictions is rooted in the electronic environment of each nucleus, considering factors such as inductive effects, conjugation, and anisotropic effects.

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Justification for Prediction
-CH₃ (methyl at C6)~1.1 (d)~15Aliphatic methyl group split by the adjacent methine proton.
-CH₂- (ethyl ester)~4.2 (q)~61Methylene group adjacent to an oxygen atom, deshielded.
-CH₃ (ethyl ester)~1.3 (t)~14Terminal methyl group of the ethyl ester.
-CH- (at C6)~2.5 (m)~40Aliphatic methine proton adjacent to a methyl group and the ester-bearing carbon.
-CH- (at C1)~3.0 (m)~55Methine proton alpha to the ester carbonyl, deshielded.
-CH₂- (at C5)~2.2-2.4 (m)~30Aliphatic methylene protons.
=CH- (at C4)~6.0 (d)~125Vinylic proton alpha to the ketone, deshielded.
=CH- (at C3)~6.8 (dt)~145Vinylic proton beta to the ketone, further deshielded due to conjugation.
C=O (ketone)-~198Carbonyl carbon of the conjugated enone system.
C=O (ester)-~172Carbonyl carbon of the ethyl ester.
Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for the identification of functional groups. The predicted key vibrational frequencies for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate are presented in Table 2.

Table 2: Predicted IR Absorption Bands for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
~1735C=O (Ester)Stretch
~1680C=O (α,β-unsaturated ketone)Stretch
~1620C=C (alkene)Stretch
~3050=C-HStretch
2850-2960C-H (aliphatic)Stretch
~1200C-O (ester)Stretch
Predicted Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate (molecular formula: C₁₀H₁₄O₃), the predicted molecular ion peak and key fragments are outlined in Table 3.

Table 3: Predicted Mass Spectrometry Data for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

m/z Proposed Fragment Significance
182[M]⁺Molecular Ion
153[M - C₂H₅]⁺Loss of the ethyl group from the ester.
137[M - OC₂H₅]⁺Loss of the ethoxy group.
110[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate group.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These protocols are designed to be self-validating, with internal checks for instrument performance and sample integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃) B Add internal standard (e.g., TMS) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the magnetic field D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform the raw data F->G H Phase and baseline correction G->H I Integrate and pick peaks H->I IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place a small amount of sample on ATR crystal B Collect a background spectrum A->B C Collect the sample spectrum B->C D Identify characteristic absorption bands C->D E Correlate bands to functional groups D->E

Caption: Workflow for IR data acquisition and analysis.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Spectrum:

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Spectrum:

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Collect the sample spectrum. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a good quality spectrum.

  • Data Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands.

    • Correlate these absorption bands with specific functional groups using standard correlation tables.

Mass Spectrometry (MS) Workflow

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve sample in a volatile solvent B Inject into the mass spectrometer A->B C Ionize the sample (e.g., EI, ESI) B->C D Separate ions by m/z ratio C->D E Detect the ions D->E F Identify the molecular ion peak E->F G Analyze the fragmentation pattern F->G

Caption: Workflow for Mass Spectrometry data acquisition.

Step-by-Step Protocol:

  • Sample Preparation and Introduction:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer. The method of introduction will depend on the ionization technique used (e.g., direct infusion for Electrospray Ionization (ESI), or injection into a Gas Chromatograph (GC) for Electron Impact (EI)).

  • Ionization and Mass Analysis:

    • The sample is vaporized and ionized. For this type of molecule, EI is a common and effective technique that provides detailed fragmentation information.

    • The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

  • Data Analysis:

    • Identify the peak with the highest m/z value, which typically corresponds to the molecular ion [M]⁺.

    • Analyze the other peaks in the spectrum, which represent fragment ions. The fragmentation pattern can provide valuable structural information.

Conclusion

While experimental spectroscopic data for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is not currently available in the public domain, this guide provides a robust, predictive framework for its characterization. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and analysis of closely related compounds. The detailed, step-by-step protocols for data acquisition offer a practical resource for researchers, ensuring the generation of high-quality, reliable data for this and other novel chemical entities. This guide serves as a valuable tool for any scientist or professional involved in the synthesis, characterization, and application of new organic molecules.

References

Due to the lack of specific literature for the target compound, this section is not populated with citations directly pertaining to its spectroscopic data. The principles and protocols described are based on standard, widely accepted practices in the field of analytical chemistry.

Foundational

An In-depth Technical Guide to the ¹H NMR Analysis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. Tailored for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a detailed interpretation grounded in fundamental principles of NMR spectroscopy and extensive experience with cyclic organic molecules. Herein, we will dissect the structural nuances of the title compound and correlate them to the expected spectral features, providing a robust framework for its unambiguous identification and characterization.

Introduction: The Structural Significance and Spectroscopic Challenge

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is a key bicyclic building block in organic synthesis, notably as an intermediate in the synthesis of steroids and other complex natural products.[1][2][3] Its stereochemistry and functional group arrangement are critical for subsequent transformations, making unambiguous structural confirmation essential. ¹H NMR spectroscopy is the most powerful tool for this purpose, offering detailed insights into the molecular framework, including the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

However, the molecule's conformationally flexible cyclohexene ring and multiple chiral centers present a fascinating and non-trivial spectroscopic challenge. A thorough analysis requires a deep understanding of how the α,β-unsaturated ketone, the ester moiety, and the alkyl substituents influence the chemical shifts and coupling constants of the ring protons.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A priori analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. This predictive approach is a cornerstone of spectroscopic problem-solving, enabling a more targeted and efficient interpretation of experimental data.

Assigning Proton Environments

First, we identify the chemically non-equivalent protons in ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. Due to the presence of chiral centers (C1 and C6), the diastereotopic methylene protons of the ethyl group (H-8a and H-8b) and the cyclohexene ring (H-5a and H-5b) are expected to be chemically non-equivalent and thus exhibit distinct signals.

Figure 1: Structure and Proton Numbering of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

G cluster_molecule Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate C1 C1 C2 C2 C1->C2 C_ester C C1->C_ester H1 H-1 C1->H1 C3 C3 C2->C3 O_keto O C2->O_keto C4 C4 C3->C4 H3 H-3 C3->H3 C5 C5 C4->C5 H4 H-4 C4->H4 C6 C6 C5->C6 H5a H-5a C5->H5a H5b H-5b C5->H5b C6->C1 C_methyl C7 C6->C_methyl H6 H-6 C6->H6 O_ester1 O C_ester->O_ester1 O_ester2 O C_ester->O_ester2 C_ethyl_CH2 C8 O_ester2->C_ethyl_CH2 C_ethyl_CH3 C9 C_ethyl_CH2->C_ethyl_CH3 H7 H-7 (CH₃) H8a H-8a H8b H-8b H9 H-9 (CH₃) G cluster_workflow ¹H NMR Analysis Workflow A Acquire Spectrum B Reference to TMS (0 ppm) A->B C Identify Solvent Peak B->C D Integrate All Signals C->D E Analyze Chemical Shifts (δ) D->E F Analyze Multiplicities (Splitting Patterns) E->F Group protons by region (vinylic, alkyl, etc.) G Measure Coupling Constants (J) F->G H Correlate J-values Between Coupled Protons G->H Verify reciprocal couplings I Assign All Protons H->I J Final Structure Confirmation I->J

Caption: A systematic workflow for the interpretation of the ¹H NMR spectrum.

Detailed Spectral Interpretation: A Step-by-Step Guide

Assuming a spectrum has been acquired according to the protocol above, the following step-by-step analysis will lead to a full assignment.

  • The Ethyl Ester Group (H-8 and H-9):

    • Locate the most upfield triplet, which corresponds to the H-9 methyl group (δ ≈ 1.2-1.4 ppm). The integration should correspond to 3H.

    • Identify the downfield quartet (δ ≈ 4.0-4.3 ppm) with an integration of 2H. This is the H-8 methylene group .

    • Confirm that the coupling constant (J) for the triplet and the quartet are identical (≈ 7 Hz), as these two groups are coupled to each other.

  • The Vinylic Protons (H-3 and H-4):

    • Look for two signals in the downfield region (δ ≈ 5.9-7.2 ppm), each integrating to 1H. These are the olefinic protons.

    • The proton at the most downfield position (δ ≈ 6.8-7.2 ppm) is H-3 , as it is β to the electron-withdrawing carbonyl group.

    • The other vinylic proton will be H-4 .

    • Both signals should appear as doublets of doublets. The large coupling constant (≈ 10 Hz) is the vicinal coupling between H-3 and H-4. The smaller couplings are due to allylic interactions with the H-5 protons.

  • The Ring Methyl Group (H-7):

    • Identify a doublet in the upfield region (δ ≈ 1.0-1.2 ppm) with an integration of 3H. This corresponds to the H-7 methyl group .

    • The splitting into a doublet confirms it is adjacent to a single proton (H-6).

  • The Methine Protons (H-1 and H-6):

    • The proton α to the ester, H-1 , will be a downfield doublet (δ ≈ 3.2-3.5 ppm) due to coupling with H-6.

    • The H-6 proton will be a complex multiplet further upfield (δ ≈ 2.6-2.9 ppm) due to coupling with H-1, the two H-5 protons, and the three H-7 protons.

  • The Methylene Protons (H-5a and H-5b):

    • The remaining signals in the aliphatic region (δ ≈ 2.2-2.6 ppm) will be the two diastereotopic H-5 protons . They will likely appear as complex, overlapping multiplets due to geminal coupling to each other and vicinal/allylic coupling to H-4 and H-6.

Conclusion

The ¹H NMR spectrum of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is complex but entirely interpretable through a systematic, first-principles approach. By predicting the chemical shifts and coupling patterns based on the electronic and steric environment of each proton, a full and unambiguous assignment can be achieved. This guide provides the theoretical foundation and practical workflow for researchers to confidently characterize this important synthetic intermediate, ensuring structural integrity in their synthetic campaigns. The combination of high-quality data acquisition and meticulous analysis, as outlined here, represents the gold standard for spectroscopic characterization in modern organic chemistry.

References

  • Ishiyama, T., et al. (2001). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. III. The Benzene Solutions of Cyclic Ketones and Lactones. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. Available at: [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Available at: [Link]

  • Gándara, J. S., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Royal Society of Chemistry. Table of Contents. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of cyclohexene. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • ChemEurope.com. Hajos-Parrish-Eder-Sauer-Wiechert reaction. Available at: [Link]

  • Kaur, H., et al. (2013). Ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E. Available at: [Link]

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  • J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]

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Exploratory

Synthesis and characterization of substituted cyclohexenone derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Substituted Cyclohexenones: A Core Scaffold for Innovation The cyclohexenone ring system is a privileged scaffold in organic che...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Substituted Cyclohexenones: A Core Scaffold for Innovation

The cyclohexenone ring system is a privileged scaffold in organic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its unique combination of a six-membered carbocycle with an α,β-unsaturated ketone functionality provides a versatile platform for a myriad of chemical transformations. This reactivity makes it an invaluable building block in drug discovery, where the cyclohexyl motif can serve as a bioisostere for phenyl or t-butyl groups, potentially offering improved binding affinity and pharmacokinetic properties.[3] Furthermore, the conjugated system is a key feature in the design of covalent inhibitors, where the electrophilic β-carbon acts as a "warhead" to form irreversible bonds with target proteins.[4]

This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the principal synthetic routes to substituted cyclohexenones and the critical analytical techniques required for their unambiguous characterization. We will delve into the causality behind experimental choices, offering not just protocols, but a framework for strategic synthesis and validation.

Part 1: Strategic Synthesis of Cyclohexenone Derivatives

The construction of the cyclohexenone core can be approached through several powerful and classic name reactions, as well as modern catalytic methods that offer enhanced control over stereochemistry.

The Robinson Annulation: A Classic Ring-Forming Strategy

The Robinson annulation is a cornerstone of organic synthesis for creating six-membered rings.[2] Discovered by Sir Robert Robinson, this reaction has been pivotal in the synthesis of steroids, antibiotics, and other complex natural products.[2][5]

Mechanistic Insight: The reaction's elegance lies in its sequential, one-pot nature, which combines two fundamental carbonyl reactions: a Michael addition followed by an intramolecular aldol condensation.[6][7][8] The process begins with a base-catalyzed Michael addition of a ketone enolate to an α,β-unsaturated ketone (like methyl vinyl ketone), forming a 1,5-diketone intermediate.[5][6] This intermediate then undergoes an intramolecular aldol condensation, also under basic conditions, to form a β-hydroxy ketone, which readily dehydrates to yield the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[6][8]

Robinson_Annulation cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation Ketone Ketone Enolate Enolate Intermediate MVK α,β-Unsaturated Ketone (e.g., MVK) Diketone 1,5-Diketone Adduct Aldol_Enolate Enolate of Diketone Hydroxy_Ketone β-Hydroxy Ketone Cyclohexenone Substituted Cyclohexenone

Experimental Protocol: Synthesis of Wieland-Miescher Ketone Precursor

The Wieland-Miescher ketone is a classic product of the Robinson annulation and a vital intermediate in steroid synthesis.[2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-cyclohexane-1,3-dione (1.0 mmol) in an appropriate solvent such as methanol.

  • Base Addition: Add a catalytic amount of a suitable base (e.g., potassium hydroxide or a proline-based organocatalyst for asymmetric synthesis) to the solution and stir to generate the enolate.

  • Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.1 mmol) to the reaction mixture at room temperature. The choice to add the Michael acceptor slowly is critical to prevent its self-polymerization, a common side reaction.

  • Reaction Monitoring: Monitor the formation of the 1,5-diketone intermediate by Thin Layer Chromatography (TLC). The reaction is typically stirred for several hours.

  • Cyclization and Dehydration: Upon completion of the Michael addition, the mixture is heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration. In some protocols, a stronger base or acid catalyst is added at this stage to facilitate the ring closure.

  • Work-up and Purification: After cooling, the reaction is quenched with a weak acid (e.g., saturated aqueous NH₄Cl solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel.

Michael Addition: Versatile C-C Bond Formation

The Michael addition, or 1,4-conjugate addition, is a powerful method for forming carbon-carbon bonds by adding a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[4][9] For cyclohexenone synthesis, this reaction is fundamental, not only as the first step of the Robinson annulation but also as a standalone method to introduce a wide variety of substituents at the β-position of the ring.[4]

Mechanistic Insight: The reaction proceeds via the attack of a nucleophile on the electrophilic β-carbon of the cyclohexenone. This creates a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The choice of nucleophile is vast, ranging from soft carbon nucleophiles like malonates and organocuprates to heteroatom nucleophiles like thiols (thia-Michael) and amines (aza-Michael).[4][9]

Michael_Addition Acceptor Cyclohexenone (Michael Acceptor) Intermediate Enolate Intermediate Acceptor->Intermediate Donor Nucleophile (Michael Donor) Donor->Acceptor Conjugate Addition Adduct 1,4-Adduct Intermediate->Adduct Protonation

Experimental Protocol: Thia-Michael Addition to Cyclohexenone [4]

  • Reactant Setup: In a round-bottom flask, dissolve cyclohexenone (1.0 mmol) and thiophenol (1.1 mmol) in acetonitrile (5 mL). Acetonitrile is a good polar aprotic solvent for this transformation.

  • Catalyst Addition: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol) to the solution at room temperature. DBU is a non-nucleophilic organic base strong enough to facilitate the reaction.

  • Reaction Progress: Stir the mixture for 2-4 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the starting cyclohexenone.

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the residue in dichloromethane (20 mL) and wash with brine (2 x 10 mL) to remove the catalyst and any water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure thioether adduct.[4]

Diels-Alder Reaction: A Powerful Cycloaddition

The Diels-Alder reaction is a Nobel Prize-winning pericyclic reaction that forms a substituted cyclohexene ring from a conjugated diene and a substituted alkene (the dienophile).[10] While it directly produces a cyclohexene, this product is a versatile precursor that can be readily oxidized or otherwise modified to yield the target cyclohexenone. This method provides excellent control over regio- and stereochemistry.[10][11]

Mechanistic Insight: The reaction is a concerted [4+2] cycloaddition, meaning the two new carbon-carbon bonds are formed in a single step through a cyclic transition state.[10][11] The stereochemistry of both the diene and the dienophile is retained in the product. The reaction is most efficient when there is a significant electronic difference between the reactants: an electron-rich diene and an electron-poor dienophile.[11]

Diels_Alder Reactants Diene + Dienophile Transition Cyclic Transition State Reactants->Transition [4+2] Cycloaddition Product Cyclohexene Derivative Transition->Product

Asymmetric Organocatalysis: The Modern Approach

The development of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, including substituted cyclohexenones.[12][13] Small chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity, avoiding the need for often toxic or expensive metal catalysts.[12][13] These catalysts typically operate by forming transient nucleophilic enamine or dienamine intermediates with the carbonyl substrate, which then react stereoselectively with an electrophile.[14] This approach has been successfully applied to develop highly enantioselective Michael additions and Robinson annulations.[1][12][15]

Part 2: Rigorous Characterization of Cyclohexenone Derivatives

Unambiguous structural confirmation is paramount in chemical synthesis. A combination of spectroscopic techniques is essential to verify the identity, purity, and stereochemistry of the synthesized cyclohexenone derivatives.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: Provides information on the electronic environment and connectivity of protons. For a typical cyclohexenone, characteristic signals include the vinylic protons on the C=C double bond (deshielded, ~5.8-7.0 ppm), the allylic protons adjacent to the double bond, and the protons alpha to the carbonyl group (~2.3-2.5 ppm).[18][19][20]

  • ¹³C NMR Spectroscopy: Reveals the number and type of carbon atoms. The most diagnostic signal for a cyclohexenone is the carbonyl carbon, which appears far downfield in a characteristic region for ketones (>190 ppm).[18][21] The carbons of the double bond typically appear between 120-160 ppm.

Typical NMR Chemical Shifts (δ, ppm) for a Cyclohexenone Core
Nucleus Chemical Shift Range (ppm)
Carbonyl Carbon (C=O)190 - 210
Vinylic Carbons (C=C)125 - 165
Saturated Carbons (CH₂)20 - 45
Vinylic Protons (C=C-H)5.8 - 7.0
Alpha Protons (O=C-CH₂)2.3 - 2.5
Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Electron Ionization (EI): This is a hard ionization technique that generates a molecular ion (M⁺) peak and a reproducible fragmentation pattern.[22] Common fragmentations for cyclohexanones include cleavage alpha to the carbonyl group. A characteristic base peak for the parent cyclohexanone ring is often observed at m/z 55.[22][23]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is crucial for confirming the identity of a new compound.

Common Mass Spectrum Fragments for Cyclohexanone
Fragment Typical m/z
[M]⁺Molecular Weight
[M - C₂H₄]⁺M - 28
[C₄H₅O]⁺69
[C₃H₃O]⁺55 (Often Base Peak)
[C₃H₅]⁺41
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Carbonyl (C=O) Stretch: This is the most intense and diagnostic peak in the IR spectrum of a cyclohexenone. For an α,β-unsaturated ketone, this peak is found at a lower frequency (typically 1665-1685 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹) due to conjugation.[24] This shift is a key piece of evidence confirming the enone structure.

  • Alkene (C=C) Stretch: A peak of variable intensity is also observed for the carbon-carbon double bond stretch, typically around 1600-1650 cm⁻¹.

Characteristic IR Absorption Frequencies
Functional Group Frequency (cm⁻¹)
C=O Stretch (Conjugated Ketone)1665 - 1685
C=C Stretch (Alkene)1600 - 1650
C-H Stretch (sp²)3000 - 3100
C-H Stretch (sp³)2850 - 3000
X-ray Crystallography

For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity, configuration, and absolute stereochemistry, which is invaluable for chiral drug development.[16]

Conclusion

The synthesis and characterization of substituted cyclohexenone derivatives represent a mature yet continually evolving field of organic chemistry. Classic, robust methods like the Robinson annulation provide reliable access to these core structures, while modern organocatalytic techniques offer unparalleled control over stereochemistry, a critical aspect for the development of new therapeutics.[2][12] The application of a comprehensive suite of analytical techniques—NMR, MS, and IR—is essential for the rigorous validation of these molecular structures. As the demand for novel and complex small molecules grows, particularly in the pharmaceutical industry, a deep, mechanistic understanding of these synthetic and analytical principles remains indispensable for researchers and drug development professionals.[25][26][27]

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Foundational

A Technical Guide to the IUPAC Nomenclature of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

Introduction In the precise language of chemical sciences, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature serves as the bedrock of unambiguous communication.[1][2][3] For researchers, scientis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the precise language of chemical sciences, the International Union of Pure and Applied Chemistry (IUPAC) nomenclature serves as the bedrock of unambiguous communication.[1][2][3] For researchers, scientists, and professionals in drug development, a deep, operational understanding of this system is not merely academic—it is essential for database searching, regulatory submissions, and the clear dissemination of scientific findings. This guide provides an in-depth, systematic deconstruction of the IUPAC name Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate , moving beyond a simple recitation of rules to explain the underlying logic that governs the assignment of this unique and descriptive identifier. We will dissect the name piece by piece, revealing the hierarchical decisions that build the final structure, thereby equipping the reader with a robust framework for naming similarly complex polyfunctional cyclic molecules.

Core Principles: A Hierarchical Approach to Naming

The IUPAC system is built on a foundation of logical principles designed to generate a unique name from which an unambiguous structure can be derived.[2][3] The process is not arbitrary but follows a strict hierarchy of decisions. Before analyzing our target molecule, it is crucial to understand these foundational pillars:

  • Identify the Principal Characteristic Group: A molecule with multiple functional groups will have one "principal" group, which is given the highest priority. This group determines the suffix of the molecule's name.[4][5]

  • Determine the Parent Compound: The core structure of the molecule, which contains the principal functional group, must be identified. This is typically the longest carbon chain or the main ring system.[6][7]

  • Number the Parent Compound: The atoms of the parent chain or ring are numbered to give the principal functional group the lowest possible locant (position number). Subsequent numbering gives the lowest possible locants to other features like multiple bonds and other substituents.

  • Name and Order Substituents: All other functional groups and alkyl chains are treated as substituents and are named using prefixes. These prefixes are listed in alphabetical order at the beginning of the name.[6]

Systematic Analysis of the Target Molecule

We will now apply these principles in a stepwise fashion to construct the name Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate .

Step 1: Identification of the Principal Functional Group and Parent Structure

The molecule contains four distinct functional features: an ester, a ketone, an alkene, and a methyl group, all attached to a six-membered ring. The first and most critical step is to determine which of these takes precedence.

PriorityFunctional Group ClassSuffix (as Principal Group)Prefix (as Substituent)
1 Ester -oate or -carboxylate alkoxycarbonyl-
2Ketone-oneoxo-
3Alkene-ene-
4Alkyl Group-methyl-
A summary of IUPAC functional group priorities relevant to the target molecule. Esters outrank ketones and alkenes.[8][9]

Based on the established IUPAC priority rules, the ester is the principal functional group.[8][9] When an ester functional group is directly attached to a cyclic system, the suffix -carboxylate is used.[10][11] This immediately tells us two things:

  • The name will end in "-carboxylate".

  • The parent structure is the cyclohexane ring to which the ester is attached.

The name also begins with Ethyl , which identifies the alkyl group attached to the oxygen atom of the ester, a standard convention for naming esters.[2][10][12]

Step 2: Numbering the Cyclohexene Ring

With the principal group identified, we must number the atoms of the cyclohexane ring. The IUPAC rules dictate that the carbon atom to which the principal functional group is attached receives the locant '1'.[13][14]

Therefore, C1 is the carbon atom bearing the -carboxylate group.

Next, we number the ring to assign the lowest possible locants to the remaining functional groups (the ketone and the alkene) and the substituent (the methyl group). The numbering must also assign the lowest numbers to the double bond carbons.[7][15] We have two possible directions for numbering from C1: clockwise or counter-clockwise.

  • Clockwise Path: This would place the methyl group at C2 and the ketone at C6.

  • Counter-clockwise Path: This places the ketone (oxo group) at C2 and the methyl group at C6 .

To decide, we follow the "lowest locant" rule. The set of locants for the substituents (oxo, methyl) and the double bond (ene) must be the lowest possible.

  • Counter-clockwise gives locants: 2-oxo, 3-ene, 6-methyl . The set is (2, 3, 6).

  • Clockwise would give locants: 2-methyl, 5-ene, 6-oxo. The set is (2, 5, 6).

Comparing the sets (2,3,6) and (2,5,6) at the first point of difference, 3 is lower than 5. Therefore, the counter-clockwise numbering is correct.

G cluster_0 Numbering Decision Workflow Start Start: Identify C1 Decision Number Clockwise or Counter-Clockwise? Start->Decision PathA Path A (Counter-Clockwise): - Ketone at C2 - Double Bond at C3 - Methyl at C6 Locant Set: {2, 3, 6} Decision->PathA Try PathB Path B (Clockwise): - Methyl at C2 - Double Bond at C5 - Ketone at C6 Locant Set: {2, 5, 6} Decision->PathB Try Compare Compare Locant Sets: {2, 3, 6} vs {2, 5, 6} At first point of difference, 3 < 5 PathA->Compare PathB->Compare Result Conclusion: Counter-Clockwise numbering is correct. Compare->Result

Workflow for determining the correct ring numbering.
Step 3: Identifying and Naming the Substituents and Unsaturation

With the numbering established, we can now formally name the other features:

  • Ketone at C2: When a ketone is not the principal functional group, it is denoted by the prefix oxo- . With its position, it becomes 2-oxo .[16]

  • Double Bond between C3 and C4: This is indicated by changing the parent name from "cyclohexane" to "cyclohexene". The position is indicated by the lower of the two carbon numbers, so it is cyclohex-3-ene .[6][7]

  • Methyl Group at C6: This is a simple alkyl substituent, named 6-methyl .

Step 4: Assembling the Complete IUPAC Name

The final step is to assemble all the components in the correct order.

  • Ester Alkyl Group: Ethyl

  • Substituents (alphabetical order): methyl comes before oxo.

    • 6-methyl

    • 2-oxo

  • Parent Ring with Unsaturation: cyclohex-3-ene

  • Principal Group Suffix: carboxylate

Combining these parts yields the final, unambiguous IUPAC name: Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate .

Structure of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate.

Considerations for Stereochemistry

The structure contains two potential stereocenters at positions C1 and C6. These are carbons bonded to four different groups. Without specific information about the synthesis or isolation of a particular stereoisomer, the name does not include stereochemical descriptors like (R) or (S).

If the absolute configuration were known, stereodescriptors would be added as a prefix, enclosed in parentheses. For example, a specific isomer might be named (1R,6S)-Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. The assignment of these descriptors would follow the Cahn-Ingold-Prelog (CIP) priority rules, a detailed protocol beyond the scope of this primary naming guide but a critical component for defining specific stereoisomers.[17][18]

Conclusion

The IUPAC name Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is a highly informative descriptor derived from a systematic and hierarchical application of established rules. By first identifying the principal functional group (ester), then correctly numbering the parent ring to prioritize this group and give the lowest locants to other features (ketone, alkene, methyl), and finally assembling the substituent prefixes alphabetically, we arrive at a name that is both unique and unambiguous. This methodical process is fundamental to chemical science, ensuring that complex structures can be communicated with universal clarity and precision.

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Exploratory

The Stereochemical Landscape of 4,6-Disubstituted-2-Oxocyclohex-3-ene-1-carboxylates: A Technical Guide for Researchers

Abstract The 4,6-disubstituted-2-oxocyclohex-3-ene-1-carboxylate framework is a cornerstone in modern synthetic chemistry, serving as a versatile scaffold for the construction of complex natural products and pharmacologi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4,6-disubstituted-2-oxocyclohex-3-ene-1-carboxylate framework is a cornerstone in modern synthetic chemistry, serving as a versatile scaffold for the construction of complex natural products and pharmacologically active molecules. The stereochemical intricacies of this six-membered ring system, governed by the interplay of substituents at the C4 and C6 positions, present both a challenge and an opportunity for synthetic chemists. Precise control over the relative and absolute stereochemistry of these centers is paramount, as it profoundly influences the biological activity and physical properties of the resulting compounds. This in-depth technical guide provides a comprehensive overview of the stereochemistry of 4,6-disubstituted-2-oxocyclohex-3-ene-1-carboxylates, tailored for researchers, scientists, and drug development professionals. We will delve into diastereoselective and asymmetric synthetic strategies, explore the conformational dynamics of the cyclohexene ring, and detail the analytical techniques essential for unambiguous stereochemical assignment. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.

Introduction: The Significance of a Versatile Scaffold

Cyclohexenone derivatives are prevalent structural motifs in a vast array of biologically active compounds, including steroids, terpenoids, and alkaloids.[1] The introduction of substituents at the C4 and C6 positions of a 2-oxocyclohex-3-ene-1-carboxylate core dramatically increases its structural complexity and potential for molecular recognition. The stereochemical relationship between these substituents (cis or trans) dictates the three-dimensional shape of the molecule, which is critical for its interaction with biological targets. Consequently, the development of synthetic methodologies that allow for precise stereocontrol is a highly sought-after goal in organic synthesis. This guide will navigate the key aspects of mastering the stereochemistry of this important class of molecules.

Stereoselective Synthetic Strategies

The synthesis of 4,6-disubstituted-2-oxocyclohex-3-ene-1-carboxylates with defined stereochemistry can be approached through several strategic pathways. These methods often rely on controlling the facial selectivity of bond-forming reactions on a pre-existing ring system or by constructing the ring in a stereocontrolled manner.

Diastereoselective Synthesis

Diastereoselective approaches aim to control the relative stereochemistry of the C4 and C6 positions. One-pot condensation reactions and Michael additions are powerful tools in this regard.

A notable example is the one-pot synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides, which proceeds with high diastereoselectivity.[2] This reaction involves the condensation of an acetophenone, an aromatic aldehyde, and an acetoacetanilide in the presence of a basic ionic liquid. The reaction conditions favor the formation of one diastereomer over the other, showcasing an efficient method to access highly functionalized cyclohexenones.

Another powerful strategy involves a cascade inter–intramolecular double Michael addition. For instance, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can yield highly functionalized cyclohexanones with excellent diastereoselectivity.[3][4] The stereochemical outcome is determined during the cyclization step, where the bulky substituents adopt a thermodynamically more stable arrangement.

Asymmetric Synthesis

The synthesis of enantiomerically pure 4,6-disubstituted-2-oxocyclohex-3-ene-1-carboxylates is crucial for pharmaceutical applications. This is typically achieved through organocatalysis, the use of chiral auxiliaries, or enzymatic resolutions.

Organocatalysis: Chiral secondary amine catalysts, such as proline and its derivatives, have emerged as powerful tools for the asymmetric synthesis of cyclohexenones.[5] These catalysts can activate α,β-unsaturated aldehydes towards a stereocontrolled Michael addition, followed by an intramolecular aldol condensation to form the cyclohexenone ring with high enantioselectivity. The catalyst directs the approach of the nucleophile to one face of the molecule, thereby establishing the absolute stereochemistry of the newly formed chiral centers. The development of switchable organocatalytic systems allows for the selective synthesis of different diastereomers from the same starting materials by simply tuning the reaction conditions.[6]

Chiral Auxiliaries: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. While a versatile strategy in asymmetric synthesis, the additional steps of attaching and removing the auxiliary can impact the overall efficiency of the synthesis.[7]

Enzymatic Desymmetrization: Ene-reductases have been successfully employed for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones to generate chiral 4,4-disubstituted 2-cyclohexenones with excellent enantioselectivity.[8] This biocatalytic approach offers a green and highly efficient alternative to traditional chemical methods.

Asymmetric Synthesis Strategies cluster_synthesis Asymmetric Synthesis Approaches Prochiral\nSubstrate Prochiral Substrate Organocatalysis Organocatalysis Prochiral\nSubstrate->Organocatalysis Chiral Auxiliary Chiral Auxiliary Prochiral\nSubstrate->Chiral Auxiliary Enzymatic\nDesymmetrization Enzymatic Desymmetrization Prochiral\nSubstrate->Enzymatic\nDesymmetrization Enantiomerically\nEnriched Product Enantiomerically Enriched Product Organocatalysis->Enantiomerically\nEnriched Product Chiral Auxiliary->Enantiomerically\nEnriched Product Enzymatic\nDesymmetrization->Enantiomerically\nEnriched Product

Caption: Overview of asymmetric synthesis strategies.

Conformational Analysis: Understanding the 3D Structure

The cyclohexene ring in 4,6-disubstituted-2-oxocyclohex-3-ene-1-carboxylates is not planar and typically adopts a half-chair or a slightly distorted sofa conformation.[9] The conformational preference is influenced by the steric and electronic nature of the substituents at C1, C4, and C6.

In the solid state, X-ray crystallography provides definitive information about the conformation. For example, the crystal structure of (1RS,6SR)-ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate reveals a slightly distorted sofa conformation of the cyclohexene ring.[9] In this structure, the substituents adopt positions that minimize steric interactions.

In solution, the molecule may exist as a dynamic equilibrium of different conformers. The position of this equilibrium is crucial as it can affect the molecule's reactivity and biological activity. The bulky substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions.[10]

Conformational Equilibrium cluster_conformation Conformational Dynamics of the Cyclohexene Ring Half-Chair_A Half-Chair Conformer A Twist-Boat Twist-Boat Conformer Half-Chair_A->Twist-Boat Ring Inversion Half-Chair_B Half-Chair Conformer B Twist-Boat->Half-Chair_B Equilibrium Conformational Equilibrium

Caption: Conformational equilibrium of the cyclohexene ring.

Stereochemical Characterization: Analytical Techniques

The unambiguous determination of the relative and absolute stereochemistry of 4,6-disubstituted-2-oxocyclohex-3-ene-1-carboxylates is a critical aspect of their study. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the relative stereochemistry of diastereomers in solution.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexene ring are highly sensitive to their spatial orientation. For instance, the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Axial-axial couplings are typically larger than axial-equatorial or equatorial-equatorial couplings.

  • 2D NMR (COSY and NOESY): Correlation Spectroscopy (COSY) is used to establish through-bond proton-proton connectivities, which helps in assigning the signals of the spin systems.[2] Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable for determining through-space proximities of protons.[3][11] For cis and trans isomers, distinct NOE correlations can be observed. For example, in a cis isomer, an NOE would be expected between the axial protons at C4 and C6, whereas in the trans isomer, this correlation would be absent.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including the relative and absolute stereochemistry.[9] This technique is the gold standard for structural elucidation, provided that suitable crystals can be obtained. The crystallographic data also offers precise bond lengths, bond angles, and torsional angles, which are invaluable for understanding the conformational preferences of the molecule.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample.[12] The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including cyclohexenones.[12]

Table 1: Comparison of Analytical Techniques for Stereochemical Determination

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Relative stereochemistry, conformational information in solution.Readily available, non-destructive.Can be complex to interpret for conformationally flexible systems.
2D NOESY NMR Through-space proton proximities, definitive for cis/trans assignment.Provides unambiguous assignment of relative stereochemistry.Requires careful experimental setup and interpretation.
X-ray Crystallography Absolute and relative stereochemistry, solid-state conformation.Unambiguous structural determination.Requires single crystals of sufficient quality.
Chiral HPLC Enantiomeric excess, separation of enantiomers.Highly sensitive and accurate for ee determination.Requires a suitable chiral stationary phase and method development.

Experimental Protocols

To provide a practical context, this section outlines representative experimental protocols for the synthesis and analysis of 4,6-disubstituted-2-oxocyclohex-3-ene-1-carboxylates.

Protocol for Diastereoselective Synthesis of Ethyl 4,6-diaryl-2-oxocyclohex-3-enecarboxylates

This protocol is adapted from a general procedure for the synthesis of related compounds.[5]

  • Reaction Setup: To a solution of an appropriate chalcone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL), add a catalytic amount of a suitable base (e.g., sodium ethoxide, 0.1 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired diastereomer.

Protocol for Stereochemical Assignment using 2D NOESY NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Use a mixing time appropriate for the size of the molecule (typically 500-800 ms for small molecules).

  • Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks in the NOESY spectrum to identify through-space correlations. Pay close attention to the correlations between the protons at C1, C4, and C6 to establish their relative stereochemistry.

Protocol for Chiral HPLC Separation

This protocol provides a starting point for developing a chiral separation method.[12]

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or Chiralcel OD-H column.

  • Mobile Phase Screening: Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol for normal phase, or acetonitrile/water or methanol/water for reversed-phase chromatography.

  • Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess of the sample.

Experimental_Workflow cluster_workflow General Experimental Workflow Synthesis Stereoselective Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stereochem_Analysis Stereochemical Analysis (NOESY, X-ray) Characterization->Stereochem_Analysis Chiral_Separation Enantiomeric Purity (Chiral HPLC) Stereochem_Analysis->Chiral_Separation

Caption: A typical experimental workflow.

Conclusion

The stereochemistry of 4,6-disubstituted-2-oxocyclohex-3-ene-1-carboxylates is a rich and multifaceted area of study with profound implications for the development of new chemical entities. A thorough understanding of the principles of stereoselective synthesis, conformational analysis, and stereochemical characterization is essential for any researcher working with this versatile scaffold. By leveraging the synthetic strategies and analytical protocols outlined in this guide, scientists can confidently navigate the complexities of this molecular architecture and unlock its full potential in their research endeavors. The continued development of novel catalytic systems and analytical techniques will undoubtedly further enhance our ability to manipulate and characterize the stereochemical landscape of these important molecules, paving the way for future discoveries in chemistry and medicine.

References

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  • Vetica, F., et al. (2016). Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction. Synthesis, 48(24), 4451-4458. [Link]

  • Fun, H.-K., et al. (2010). (1RS,6SR)-Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]

  • Sahu, P. K., et al. (2016). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 12, 2663-2673. [Link]

  • Schober, M., et al. (2018). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 8(7), 6049-6053. [Link]

  • Moser, A. (2023). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

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Foundational

An In-Depth Technical Guide to the Conformational Analysis of the Oxocyclohexene Ring System

Abstract The oxocyclohexene ring system, a prevalent scaffold in numerous natural products, pharmaceuticals, and synthetic intermediates, presents a fascinating case study in conformational analysis. The interplay of a c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxocyclohexene ring system, a prevalent scaffold in numerous natural products, pharmaceuticals, and synthetic intermediates, presents a fascinating case study in conformational analysis. The interplay of a carbon-carbon double bond and an oxygen heteroatom within a six-membered ring introduces a unique set of stereoelectronic and steric interactions that dictate its three-dimensional architecture. This guide provides a comprehensive exploration of the conformational preferences of oxocyclohexene derivatives, offering a detailed examination of the underlying principles, analytical techniques, and practical applications relevant to researchers, scientists, and drug development professionals. We will delve into the nuanced balance of forces that govern the stability of various conformers, including the influential roles of allylic strain and the anomeric effect. Through a combination of theoretical discussions, practical experimental protocols, and computational methodologies, this document aims to equip the reader with the knowledge to confidently analyze and predict the conformational behavior of this important heterocyclic system.

Introduction: The Significance of Oxocyclohexene Conformations

The spatial arrangement of atoms in a molecule, its conformation, is intrinsically linked to its physical, chemical, and biological properties. For drug development professionals, understanding the conformational landscape of a molecule is paramount, as it directly influences its ability to interact with biological targets. The oxocyclohexene moiety is a key structural feature in a wide array of biologically active compounds, and its conformational rigidity or flexibility can significantly impact binding affinity and efficacy.

The introduction of sp²-hybridized carbons and an oxygen atom into the cyclohexane framework dramatically alters the conformational possibilities compared to its saturated carbocyclic counterpart. The planarizing effect of the double bond and the stereoelectronic contributions of the oxygen atom lead to a delicate balance of competing energetic factors. A thorough understanding of these factors is crucial for the rational design of molecules with desired three-dimensional structures and, consequently, optimized biological activity.

Fundamental Principles: Conformational Isomers and Energetic Considerations

Unlike the well-defined chair conformation of cyclohexane, the oxocyclohexene ring typically adopts non-chair conformations to accommodate the geometric constraints of the double bond. The most common conformations are the sofa (or envelope) and the half-chair .

  • Sofa Conformation: In a sofa conformation, five of the ring atoms are coplanar, with the sixth atom puckered out of the plane.

  • Half-Chair Conformation: The half-chair conformation has four coplanar atoms, with the remaining two atoms puckered on opposite sides of the plane.

The relative stability of these conformers is governed by a combination of several energetic factors:

  • Angle Strain: Deviation from ideal bond angles. The presence of the sp² centers (ideally 120°) and sp³ centers (ideally 109.5°) necessitates a compromise in the ring's geometry.

  • Torsional Strain: Eclipsing interactions between substituents on adjacent atoms. The double bond flattens a portion of the ring, increasing the potential for torsional strain in the remaining saturated portion.

  • Steric Strain: Repulsive interactions between non-bonded atoms that are in close proximity. This is particularly important for substituted oxocyclohexenes.

  • Allylic Strain (A¹,³ Strain): A key destabilizing interaction in cyclic and acyclic systems containing a double bond. It arises from the steric repulsion between a substituent on an sp² carbon and a substituent on an adjacent allylic sp³ carbon.[1][2] This strain can significantly influence the preferred conformation and the orientation of substituents.

  • Stereoelectronic Effects: Interactions between electron orbitals that depend on their spatial orientation. In oxocyclohexenes, the most significant stereoelectronic effect is often the anomeric effect . This effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to adopt an axial orientation, which is counterintuitive from a purely steric perspective.[1][3] This preference is rationalized by a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond.[4]

The interplay of these effects determines the conformational equilibrium of a given oxocyclohexene derivative. For instance, in a 2-alkoxy-3,4-dihydropyran, the anomeric effect may favor an axial orientation of the alkoxy group, while allylic strain may favor an equatorial orientation to minimize steric interactions with substituents on the double bond. The dominant effect will dictate the major conformation.

Analytical Techniques for Conformational Elucidation

A combination of experimental and computational techniques is typically employed to comprehensively characterize the conformational landscape of oxocyclohexene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[5] Key NMR parameters provide valuable insights into the geometry of the oxocyclohexene ring:

  • Chemical Shifts (δ): The electronic environment of a nucleus influences its chemical shift. Axial and equatorial protons, for example, typically have different chemical shifts due to anisotropic effects.

  • Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation .[6] By measuring ³J values, one can estimate the dihedral angles within the ring and thus deduce the ring's conformation. For example, a large ³J value (typically 8-13 Hz) between two vicinal protons suggests a dihedral angle close to 180°, which is characteristic of an axial-axial relationship in a chair-like conformation.[7] Conversely, smaller ³J values (typically 1-5 Hz) are indicative of axial-equatorial or equatorial-equatorial relationships.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between nuclei that are in close proximity. The observation of an NOE between two protons indicates that they are spatially close, providing valuable information about the three-dimensional structure and relative orientation of substituents.

Experimental Protocol: 1D and 2D NMR Analysis of an Oxocyclohexene Derivative

  • Sample Preparation: Dissolve 5-10 mg of the purified oxocyclohexene derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to observe the chemical shifts and multiplicities of all proton signals.

  • 1D ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum (e.g., using a DEPT sequence) to identify all carbon signals.

  • 2D COSY (Correlation Spectroscopy) Acquisition: Perform a COSY experiment to establish proton-proton coupling networks, which helps in assigning signals to specific protons within the ring system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition: Run an HSQC experiment to correlate each proton with its directly attached carbon atom, aiding in the unambiguous assignment of both ¹H and ¹³C signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. This is particularly useful for determining the relative stereochemistry of substituents and for differentiating between conformers.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different conformers if they are in slow exchange on the NMR timescale. Measure the coupling constants from the high-resolution ¹H NMR spectrum. Analyze the cross-peaks in the 2D spectra to assign all signals and to identify key NOE correlations. Use the measured ³J values in conjunction with the Karplus equation to estimate dihedral angles and propose a dominant conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[6] By diffracting X-rays off a crystalline sample, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique offers an unambiguous snapshot of the molecule's structure in the crystalline state, which can then be compared with the solution-phase data from NMR and computational studies.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the oxocyclohexene derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final, high-resolution structure.

  • Data Analysis: Analyze the refined structure to obtain precise bond lengths, bond angles, and torsional angles. This data provides a detailed picture of the molecule's conformation in the solid state.

Computational Chemistry

Computational modeling has become an indispensable tool for studying conformational preferences.[8] Methods such as molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers and to map the potential energy surface of the molecule.[9][10]

  • Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule based on a set of parameters known as a force field. These methods are computationally inexpensive and are well-suited for scanning the conformational space of large molecules.

  • Quantum Mechanics (QM): QM methods, such as DFT, provide a more accurate description of the electronic structure and are therefore better at predicting subtle stereoelectronic effects. DFT calculations are commonly used to optimize the geometries of different conformers and to calculate their relative energies.[11]

Computational Workflow: Conformational Analysis using DFT

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Analysis and Interpretation start Generate Initial 3D Structure of Oxocyclohexene Derivative search Perform Conformational Search (e.g., using Molecular Mechanics) start->search dft Optimize Geometry and Calculate Energy of Each Unique Conformer using DFT (e.g., B3LYP/6-31G*) search->dft analysis Analyze Relative Energies, Geometries, and Dihedral Angles dft->analysis comparison Compare with Experimental Data (NMR, X-ray) analysis->comparison

Caption: A typical computational workflow for the conformational analysis of an oxocyclohexene derivative using Density Functional Theory (DFT).

Case Studies: Conformational Analysis in Action

To illustrate the principles and techniques discussed, let's consider a few representative examples of oxocyclohexene derivatives.

2-Substituted-2,3-dihydropyrans

The conformational equilibrium of 2-substituted-2,3-dihydropyrans is a classic example of the competition between the anomeric effect and steric/allylic strain.

G cluster_0 Axial Conformer cluster_1 Equatorial Conformer axial Axial (Anomerically Favored) equatorial Equatorial (Sterically Favored) axial->equatorial Ring Inversion

Caption: Conformational equilibrium of a 2-substituted-2,3-dihydropyran, illustrating the interplay between the anomeric effect and steric factors.

For a 2-methoxy-2,3-dihydropyran, the anomeric effect stabilizes the axial conformer through the donation of a lone pair from the ring oxygen into the σ* orbital of the C-O bond of the methoxy group. However, if a bulky substituent is present at the 3- or 4-position, allylic strain (A¹,³) will destabilize the axial conformer, pushing the equilibrium towards the equatorial conformer.

Table 1: Representative NMR Coupling Constants for Dihydropyran Derivatives

CompoundProtons³J (Hz)Inferred Dihedral Angle (approx.)Conformation
2-Methoxy-2,3-dihydropyranH-2ax, H-3ax8.5~170°Axial-dominant
H-2ax, H-3eq3.0~50°
4-Methyl-2-methoxy-2,3-dihydropyranH-2eq, H-3ax2.5~60°Equatorial-dominant
H-2eq, H-3eq4.5~40°

Note: The values presented are illustrative and can vary depending on the specific substitution pattern and solvent.

Oxacyclohexenones

The position of the carbonyl group within the oxocyclohexene ring significantly influences the conformational preferences. For example, in 5,6-dihydro-2H-pyran-2-one, the sp² hybridization of the carbonyl carbon and the adjacent olefinic carbons enforces a planarity in a significant portion of the ring, often leading to a sofa or a flattened half-chair conformation.

Computational studies on substituted oxacyclohexenones have shown that the interplay of allylic strain and dipole-dipole interactions can lead to complex conformational landscapes.[12] The analysis of these systems often requires a combination of variable-temperature NMR experiments and high-level computational modeling to accurately determine the populations and energetic differences between the various conformers.

Table 2: Calculated Relative Energies of Oxacyclohexenone Conformers

CompoundConformerRelative Energy (kcal/mol) (DFT B3LYP/6-31G*)
3-Methyl-5,6-dihydro-2H-pyran-2-oneSofa (Methyl pseudo-equatorial)0.0
Sofa (Methyl pseudo-axial)1.8
Half-Chair2.5
4-Methyl-5,6-dihydro-2H-pyran-2-oneHalf-Chair (Methyl equatorial)0.0
Half-Chair (Methyl axial)2.1
Sofa1.5

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from specific computational studies.

Conclusion and Future Perspectives

The conformational analysis of the oxocyclohexene ring system is a rich and multifaceted field of study. The presence of both a double bond and an oxygen atom within the six-membered ring gives rise to a complex interplay of steric and stereoelectronic effects that dictate the molecule's three-dimensional structure. A thorough understanding of these conformational preferences is essential for researchers in medicinal chemistry and drug discovery, as it provides a foundation for the rational design of molecules with tailored properties.

The continued development of high-field NMR techniques, coupled with advances in computational chemistry, will undoubtedly provide even deeper insights into the dynamic behavior of these important heterocyclic systems. Future studies will likely focus on more complex, poly-substituted oxocyclohexenes and their interactions with biological macromolecules, further bridging the gap between fundamental conformational analysis and practical drug design.

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Exploratory

The Cyclohexenone Carboxylate Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclohexenone carboxylate scaffold represents a "privileged" structural motif in medicinal chemistry, recurring in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexenone carboxylate scaffold represents a "privileged" structural motif in medicinal chemistry, recurring in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive exploration of this versatile core, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape for accessing this scaffold, delve into its profound biological potential, elucidate the intricate mechanisms of action, and present a critical analysis of structure-activity relationships. This document is designed to be a functional resource, integrating detailed experimental protocols, quantitative biological data, and visual representations of complex signaling pathways to empower the rational design of novel therapeutics based on the cyclohexenone carboxylate framework.

Introduction: The Significance of a Six-Membered Ring

The cyclohexenone ring, a six-membered carbocycle bearing a ketone and a carbon-carbon double bond, is a cornerstone in organic synthesis and a frequent constituent of biologically active molecules. The incorporation of a carboxylate group, typically as an ester, further enhances its chemical reactivity and potential for molecular interactions, creating the cyclohexenone carboxylate scaffold. This seemingly simple framework is found in a variety of natural products, from the potent antitumor agent Zeylenone, isolated from Uvaria grandiflora, to other polyoxygenated cyclohexene compounds that have demonstrated significant biological potential.[1][2][3][4][5] The inherent reactivity of the α,β-unsaturated ketone system, coupled with the diverse functionalities that can be readily introduced onto the ring, makes this scaffold an attractive starting point for the development of new therapeutic agents.

Synthetic Strategies: Building the Core

The construction of the cyclohexenone carboxylate scaffold is a well-established field in synthetic organic chemistry, with several robust methods available to researchers. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

The Robinson Annulation: A Classic Approach

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings. It involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. For the synthesis of cyclohexenone carboxylates, a β-ketoester such as ethyl acetoacetate is commonly employed as the Michael donor.

Experimental Protocol: Synthesis of Ethyl 4-aryl-6-methyl-2-oxocyclohex-3-ene-1-carboxylate

  • Step 1: Michael Addition: To a solution of a substituted chalcone (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents) and a catalytic amount of a base such as sodium ethoxide or sodium hydroxide.

  • Step 2: Cyclization: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

G cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation Chalcone Substituted Chalcone Michael_Adduct Michael Adduct (1,5-Diketone) Chalcone->Michael_Adduct + EAA Ethyl Acetoacetate EAA->Michael_Adduct Base Base (e.g., NaOEt) Base->EAA deprotonation Cyclohexenone Ethyl 4-aryl-6-methyl-2-oxocyclohex-3-ene-1-carboxylate Michael_Adduct->Cyclohexenone Base-catalyzed cyclization & dehydration

Caption: Robinson Annulation Workflow.

Diels-Alder Reaction: A Convergent Approach

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers a highly convergent and stereocontrolled route to cyclohexene derivatives.[6] By employing a dienophile containing a carboxylate group, this method can be adapted to synthesize the desired scaffold.[7][8][9]

Experimental Protocol: Synthesis of a Substituted Cyclohexene Dicarboxylate Derivative

  • Step 1: Reaction Setup: In a sealed tube, combine the diene (1 equivalent), such as 1,3-butadiene (which can be generated in situ from 3-sulfolene), and a dienophile like maleic anhydride (1 equivalent) in a suitable solvent (e.g., toluene or xylene).[7]

  • Step 2: Thermal Cycloaddition: Heat the reaction mixture at a temperature sufficient to promote the cycloaddition (typically 80-150 °C). The reaction progress can be monitored by TLC or NMR spectroscopy.

  • Step 3: Isolation and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution or can be isolated by removing the solvent and purifying the residue by recrystallization or chromatography.

G Diene Conjugated Diene (e.g., 1,3-Butadiene) Transition_State [4+2] Pericyclic Transition State Diene->Transition_State + Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct Heat

Caption: Diels-Alder Reaction Pathway.

Modern Synthetic Innovations: Organocatalysis

In recent years, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules.[10][11][12][13][14] Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective synthesis of cyclohexenone carboxylates through domino Michael-aldol reactions, providing access to optically active compounds with high stereocontrol.[10]

The Broad Spectrum of Biological Activity

The cyclohexenone carboxylate scaffold is a veritable chameleon in the biological arena, demonstrating a remarkable diversity of therapeutic effects. This section will explore the most prominent of these activities, supported by quantitative data where available.

Anticancer Potential

A significant body of research has highlighted the potent anticancer properties of cyclohexenone carboxylate derivatives against a range of human cancer cell lines.[15][16]

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of this scaffold is not attributed to a single mechanism but rather a coordinated assault on cancer cell proliferation and survival.

  • Induction of Apoptosis: Many cyclohexenone carboxylate derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of the intrinsic apoptosis pathway, characterized by the activation of effector caspases such as caspase-3 and caspase-7.[15][17][18][19]

ApoptosisPathway Cyclohexenone Cyclohexenone Carboxylate Derivative Bax_Bak Bax/Bak Activation Cyclohexenone->Bax_Bak Induces Bcl2 Bcl-2 (Anti-apoptotic) Cyclohexenone->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Promotes MOMP Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activation Active_Caspase37 Active Caspase-3/7 (Executioner Caspases) Active_Caspase9->Active_Caspase37 Cleaves & Activates Caspase37 Pro-Caspase-3/7 Caspase37->Active_Caspase37 Apoptosis Apoptosis Active_Caspase37->Apoptosis Executes Bcl2->Bax_Bak Inhibits

Caption: Intrinsic Apoptosis Pathway Activated by Cyclohexenone Carboxylates.

  • Cell Cycle Arrest: Certain derivatives, such as the natural product Zeylenone, can induce cell cycle arrest, primarily at the G0/G1 phase. This is achieved by interfering with key cell cycle regulators. For instance, some compounds have been shown to inhibit the activity of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase. This inhibition leads to the upregulation of cyclin-dependent kinase inhibitors like p27 and p16, effectively halting the cell cycle.[1]

Table 1: Anticancer Activity of Selected Cyclohexenone Carboxylate Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)7.83[15]
Zeylenone Derivative (CA)Glioblastoma (GBM)Low µM range[1][2]
Substituted Cyclohexene Carboxylic Acid DerivativeBreast Cancer10.31 (LC₅₀)[20]
Diarylidenecyclohexanone Derivative (Ic)-6.7 (PGE₂ inhibition)[21]
Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases, and the cyclohexenone carboxylate scaffold has demonstrated significant potential in mitigating inflammatory responses.[22][23][24][25][26]

Mechanism of Action: Targeting Key Inflammatory Mediators

  • Dual COX/LOX Inhibition: A primary mechanism of the anti-inflammatory action of these compounds is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By inhibiting both pathways, cyclohexenone carboxylates can exert a broad-spectrum anti-inflammatory effect.[21][22][23]

  • Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. Some cyclohexenone derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[27][28][29]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression Nucleus->Gene_expression Induces Cyclohexenone Cyclohexenone Carboxylate Derivative Cyclohexenone->IKK_complex Inhibits Cyclohexenone->NFkB Inhibits DNA Binding Cyclohexenone->Proteasome Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway.

Antimicrobial and Antiviral Activities

The cyclohexenone carboxylate scaffold has also shown promise as a source of new antimicrobial and antiviral agents.[20]

  • Antibacterial and Antifungal Activity: Various derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Antiviral Potential: Preliminary studies have indicated that certain cyclohexenyl nucleoside analogs can exhibit antiviral activity, particularly against herpes simplex virus.[7][10] Further research has explored the activity of related compounds against influenza A virus H1N1 and Mayaro virus.[10][30] Some derivatives have shown promising EC₅₀ and IC₅₀ values in the low micromolar range.[30][31][32][33][34]

Table 2: Antimicrobial and Antiviral Activity of Selected Derivatives

Compound/DerivativeOrganism/VirusMIC/IC₅₀/EC₅₀Reference
2,6-diaminopurine cyclohexenyl nucleosideHerpes Simplex Virus 1 & 2Pronounced Activity[7]
N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamideInfluenza A virus H1N1Promising Activity[10]
Substituted Cyclohexene DerivativeBreast Cancer CellsLC₅₀ = 10.31 µg/mL[20]
Substituted Cyclohexene DerivativeVarious BacteriaMIC = 2.5 mg/mL[20]
Cyclohexanpyridinone derivative (8e)HIV-1EC₅₀ = 28.78 µM[31]
Resveratrol Derivative (6)Influenza VirusIC₅₀ = 5.9 µg/mL[30]
Other Emerging Biological Activities
  • Neuroprotective Effects: Emerging evidence suggests that some compounds based on the cyclohexenone scaffold may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.[35][36] These effects are often linked to their antioxidant and anti-inflammatory activities.[37][38] Some derivatives have shown EC₅₀ values in the low micromolar range in in-vitro models of ischemia.[39][40]

  • Enzyme Inhibition: Beyond COX and LOX, the cyclohexenone carboxylate scaffold has been explored as an inhibitor for a variety of other enzymes, including acetylcholinesterase, which is a target in Alzheimer's disease therapy.[15]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency

Understanding the relationship between the chemical structure of a cyclohexenone carboxylate derivative and its biological activity is paramount for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity:

  • Substitution on the Phenyl Rings: For derivatives bearing aryl substituents, the nature and position of groups on these rings can dramatically influence activity. For example, in a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, the presence of hydroxyl and methoxy groups on the phenyl rings had a significant impact on their anticancer and acetylcholinesterase inhibitory activities.[15]

  • The Carboxylate Group: The ester functionality is not merely a synthetic handle but can play a crucial role in target binding and influencing the pharmacokinetic properties of the molecule.

  • Stereochemistry: For chiral derivatives, the stereochemistry at the various stereocenters on the cyclohexenone ring can have a profound effect on biological activity. This highlights the importance of asymmetric synthesis in developing potent drug candidates.[10][11]

Table 3: Illustrative Structure-Activity Relationships for Anticancer Activity

R1 Substituent (Position 3)R2 Substituent (Position 5)Effect on Anticancer ActivityReference
2-HydroxyphenylNaphthalen-1-ylModerate Activity[15]
2-Hydroxy-4,5-dimethoxyphenylNaphthalen-1-ylIncreased Activity[15]
2-HydroxyphenylNaphthalen-2-ylSimilar to Naphthalen-1-yl[15]

Future Perspectives and Conclusion

The cyclohexenone carboxylate scaffold has firmly established itself as a versatile and valuable core in the landscape of drug discovery. Its synthetic accessibility, coupled with its diverse and potent biological activities, ensures its continued relevance for the foreseeable future.

Future research in this area is likely to focus on several key aspects:

  • Development of Novel Synthetic Methodologies: The exploration of new catalytic systems, including biocatalysis, to access novel and complex derivatives with high stereocontrol.

  • Elucidation of Novel Mechanisms of Action: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds will enable more targeted drug design.

  • Expansion into New Therapeutic Areas: While the anticancer and anti-inflammatory properties are well-documented, the emerging antiviral and neuroprotective activities warrant further investigation.

  • Application of Computational Methods: The use of in silico screening and molecular modeling will accelerate the discovery of new lead compounds and aid in the optimization of existing ones.[20][41][42][43]

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  • (A) The EC50 values for relaxation were not significantly different for... ResearchGate. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

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  • Synthesis and Neuroprotective Properties of N‑Substituted C‑Dialkoxyphosphorylated Nitrones. ACS Publications. Available at: [Link]

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Foundational

CAS number for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate analogs

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Analogs Introduction: The Versatile Cyclohexenone Carboxylate Scaffold The ethyl 6-methyl-2...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Analogs

Introduction: The Versatile Cyclohexenone Carboxylate Scaffold

The ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate core and its analogs represent a class of highly versatile scaffolds in medicinal chemistry and drug development. These cyclohexenone derivatives are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of complex heterocyclic systems and have been identified as lead molecules for a range of therapeutic targets. Their biological significance stems from the reactive enone functionality, which can participate in Michael additions, and the conformational properties of the six-membered ring, making them valuable pharmacophores. Cyclohexenone derivatives are known to be key molecules for the treatment of inflammation and autoimmune diseases.[1] Furthermore, these compounds serve as foundational materials for creating fused heterocycles like isoxazoles, pyrazoles, and quinazolines.[1] This guide provides a senior application scientist's perspective on the synthesis, characterization, and potential applications of these valuable compounds, with a focus on the causal relationships behind the experimental choices.

Key Analogs and Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 2-oxocyclohexanecarboxylate1655-07-8C₉H₁₄O₃170.21
Ethyl 4-oxocyclohexanecarboxylate17159-79-4C₉H₁₄O₃170.21
Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate5421-90-9C₁₂H₁₈O₃210.27
Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate23068-96-4C₁₂H₁₈O₃210.27
Ethyl 3-methyl-2-oxocyclohex-3-ene-1-carboxylateN/AC₁₀H₁₄O₃182.22
Methyl 4-methoxy-2-oxocyclohex-3-ene-1-carboxylateN/AC₉H₁₂O₄184.19
Ethyl 4,6-bis(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate26379-96-4C₂₁H₁₈Cl₂O₃389.3
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate25960-25-2C₂₂H₂₂O₄350.4
Ethyl 3-(4-methoxy-3-methylphenylethyl)-2-methyl-4-oxocyclohex-2-encarboxylate140408-06-6C₂₀H₂₆O₄330.418
2-Oxocyclohexanecarboxylic acid18709-01-8C₇H₁₀O₃142.15

Note: "N/A" indicates that a specific CAS number was not found in the provided search results for the exact structure, though physicochemical data may be available from sources like PubChem.[2][3][4][5][6][7][8][9][10][11]

Synthetic Strategies: A Mechanistic Approach

The synthesis of substituted 2-oxocyclohex-3-enecarboxylates often relies on classic organic reactions that allow for the construction of the core ring system with desired substitutions. A prevalent and effective method is the Michael addition of a β-ketoester, such as ethyl acetoacetate, to a chalcone (an α,β-unsaturated ketone).

Michael Addition of Ethyl Acetoacetate to Chalcones

This reaction is a cornerstone for creating highly substituted cyclohexenone derivatives. The choice of a chalcone precursor allows for the introduction of various aryl groups at the 4- and 6-positions of the resulting cyclohexenone ring.

Protocol: Synthesis of Ethyl 4-(1-naphthyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate [12]

  • Chalcone Synthesis:

    • To a stirred solution of 6-methoxy-2-naphthaldehyde (10 mmol) and 1-naphthalen-2-yl-ethanone (10 mmol) in 15 mL of methanol, add 5 mL of a 40% KOH solution.

    • Expertise & Experience: The use of a strong base like KOH is crucial for deprotonating the α-carbon of the ethanone, initiating the Claisen-Schmidt condensation to form the chalcone. Methanol is a suitable solvent as it solubilizes the reactants and the base.

    • Stir the reaction mixture overnight. The solid chalcone product will precipitate out of the solution.

    • Collect the solid by filtration and recrystallize from methanol to purify.

  • Cyclohexenone Formation:

    • Reflux a mixture of the synthesized chalcone (5 mmol) and ethyl acetoacetate (5 mmol) in 15 mL of ethanol.

    • Add 0.8 mL of 10% NaOH as a catalyst.

    • Trustworthiness: The 10% NaOH serves as the base to deprotonate the α-carbon of ethyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the β-carbon of the chalcone in a Michael addition. The subsequent intramolecular aldol condensation and dehydration lead to the cyclohexenone ring. The reaction progress should be monitored by thin-layer chromatography (TLC) to ensure completion (typically 4-6 hours).

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Recrystallize the crude product from methanol or a 1:1 mixture of toluene and dimethylformamide for high purity.[12]

Michael_Addition_Workflow cluster_chalcone Chalcone Synthesis cluster_cyclohexenone Cyclohexenone Formation Chalcone_Reactants 6-methoxy-2-naphthaldehyde + 1-naphthalen-2-yl-ethanone Chalcone_Condensation Claisen-Schmidt Condensation (40% KOH in Methanol) Chalcone_Reactants->Chalcone_Condensation Chalcone_Product 3-(6-Methoxy-naphthalen-2-yl)- 1-naphthalen-2-yl-propenone Chalcone_Condensation->Chalcone_Product Cyclohex_Reactants Chalcone Product + Ethyl Acetoacetate Chalcone_Product->Cyclohex_Reactants Intermediate Michael_Addition Michael Addition & Intramolecular Aldol Condensation (10% NaOH in Ethanol) Cyclohex_Reactants->Michael_Addition Cyclohex_Product Final Product: Ethyl 4,6-disubstituted-2-oxocyclohex-3-enecarboxylate Michael_Addition->Cyclohex_Product

Caption: Workflow for the synthesis of substituted cyclohexenones via chalcone formation and subsequent Michael addition.

A similar synthetic strategy can be applied to produce a variety of analogs, such as (±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate and Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate, by simply varying the starting aldehyde and ketone.[1][13]

Analytical and Characterization Techniques

The structural elucidation and purity assessment of these analogs are critical for their use in research and development. A combination of spectroscopic and chromatographic methods is typically employed.

Chromatographic Methods

For chiral analogs, separating enantiomers is often necessary. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and effective technique for this purpose.[14] For routine analysis of reaction progress and purity, TLC is indispensable.

General Protocol: HPLC Analysis of Chiral Cyclohexenones [14]

  • Instrumentation: An HPLC system equipped with a UV-Visible detector is standard.

  • Column: A chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives) is required for enantiomeric separation.

  • Mobile Phase: A mixture of hexane and isopropanol is a common choice. The ratio is optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to a concentration of approximately 1 mg/mL.

  • Detection: Monitor the elution profile at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Validation: The method should be validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) as per regulatory expectations.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) of the ketone and ester, and the carbon-carbon double bond (C=C) of the enone system.

Analytical_Workflow Start Synthesized Product TLC TLC for Purity Check Start->TLC Column_Chromatography Column Chromatography (Purification) TLC->Column_Chromatography If impure HPLC HPLC (Purity & Chiral Separation) TLC->HPLC If pure Column_Chromatography->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Final_Characterization Final Characterized Compound HPLC->Final_Characterization MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR IR->Final_Characterization

Caption: A standard workflow for the purification and characterization of synthesized cyclohexenone analogs.

Applications in Drug Discovery and Medicinal Chemistry

The ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate scaffold and its analogs are of significant interest due to their diverse biological activities. Their utility as building blocks allows for the creation of libraries of compounds for screening against various diseases.

  • Anticancer and Anti-inflammatory Agents: As previously mentioned, cyclohexenone derivatives are being investigated for their potential in treating inflammation and autoimmune diseases.[1] Some derivatives have also been screened for antitumor activity with promising results.[15]

  • Antioxidant Properties: Certain functionalized derivatives, such as indazole derivatives synthesized from a cyclohexenone precursor, have shown notable DPPH radical scavenging activity.[16]

  • Antimicrobial Activity: The cyclohexene ring is found in many biologically active compounds with antimicrobial and antifungal properties.[15] The core structure can be modified to develop new agents to combat multidrug-resistant pathogens.[17]

The development of new synthetic routes, such as the tandem carbene and photoredox-catalyzed strategy for creating α,β-disubstituted cyclic ketones, further expands the possibilities for generating novel and complex cyclohexanone-based scaffolds for pharmaceutical and materials science applications.[18]

Conclusion

The ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate framework and its analogs constitute a class of compounds with significant synthetic versatility and demonstrated biological potential. A thorough understanding of their synthesis, particularly through robust methods like the Michael addition, coupled with rigorous analytical characterization, is essential for any researcher in the field of drug discovery. The ability to rationally design and synthesize novel analogs based on this core structure will continue to be a valuable strategy in the quest for new therapeutic agents.

References

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  • Ethyl 2-oxocyclohexanecarboxylate. (n.d.). PubChem.
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  • Li, H., Mayekar, A. N., Narayana, B., Yathirajan, H. S., & Harrison, W. T. A. (2009). (±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1271.
  • ethyl 3-(4-methoxy-3-methylphenylethyl)-2-methyl-4-oxocyclohex-2-encarboxylate. (n.d.). MOLBASE.
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Protocols & Analytical Methods

Method

Application Note: Synthesis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate via Robinson Annulation

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, a valuable cyclohexenone derivative, starting from ethyl acetoacetate and methyl vinyl ketone. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, a valuable cyclohexenone derivative, starting from ethyl acetoacetate and methyl vinyl ketone. The protocol is centered on the Robinson annulation, a powerful ring-forming reaction in organic chemistry. This note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and offers insights into process optimization and safety. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

The synthesis of six-membered ring structures is a cornerstone of organic chemistry, with applications ranging from the total synthesis of natural products like steroids and alkaloids to the development of novel pharmaceutical agents.[1] Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is a key synthetic intermediate, belonging to the versatile class of cyclohexenone derivatives. These motifs are precursors for a wide array of more complex molecules and have been identified as lead compounds for treating inflammatory and autoimmune diseases.

The core chemical transformation described herein is the Robinson annulation , discovered by Sir Robert Robinson in 1935.[1] This reaction is a robust and efficient method for forming a six-membered ring by creating three new carbon-carbon bonds.[1] The process ingeniously combines two fundamental carbonyl reactions in a sequential, one-pot procedure: a Michael addition followed by an intramolecular Aldol condensation .[2][3][4]

In this specific application, the enolate of ethyl acetoacetate (the Michael donor) performs a conjugate addition to methyl vinyl ketone (the Michael acceptor). The resulting 1,5-dicarbonyl intermediate then undergoes a base-catalyzed intramolecular aldol condensation and subsequent dehydration to yield the final α,β-unsaturated cyclic ketone product.[4] Understanding this mechanistic pathway is critical for troubleshooting and adapting the protocol for different substrates.

Reaction Mechanism: A Stepwise Analysis

The Robinson annulation proceeds through a well-established, multi-step mechanism. The base catalyst, typically sodium ethoxide (NaOEt) when ethanol is the solvent, plays a crucial role in multiple steps.

  • Enolate Formation: The process begins with the deprotonation of ethyl acetoacetate at the α-carbon situated between the two carbonyl groups. These protons are particularly acidic (pKa ≈ 11 in DMSO) due to the resonance stabilization of the resulting enolate ion across both carbonyls.

  • Michael Addition (1,4-Conjugate Addition): The newly formed enolate acts as a potent nucleophile and attacks the β-carbon of the α,β-unsaturated ketone (methyl vinyl ketone). This conjugate addition forms a new carbon-carbon bond and generates a new enolate intermediate.[1][3][5]

  • Proton Transfer/Keto-Enol Tautomerism: A proton transfer event occurs to yield the thermodynamically more stable 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Addition: The base then abstracts a proton from another α-carbon to form a different enolate. This enolate attacks the ketone carbonyl within the same molecule, leading to the formation of a six-membered ring and a cyclic alkoxide intermediate.

  • Protonation & Dehydration: The alkoxide is protonated by the solvent to give a β-hydroxy ketone (the aldol adduct). This adduct readily undergoes base-catalyzed dehydration (elimination of water) to form the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[2][6]

Robinson_Mechanism Figure 1: Robinson Annulation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Dehydration EAA Ethyl Acetoacetate Enolate EAA Enolate (Nucleophile) EAA->Enolate + Base - H⁺ Dicarbonyl 1,5-Dicarbonyl Intermediate Enolate->Dicarbonyl + MVK MVK Methyl Vinyl Ketone (Acceptor) AldolAdduct Cyclic Aldol Adduct (β-Hydroxy Ketone) Dicarbonyl->AldolAdduct Intramolecular Aldol Addition FinalProduct Ethyl 6-methyl-2-oxocyclohex- 3-enecarboxylate AldolAdduct->FinalProduct - H₂O (Dehydration) Workflow Figure 2: Experimental Workflow Setup 1. Assemble Reflux Apparatus Reagents 2. Add EtOH, NaOEt, and Ethyl Acetoacetate Setup->Reagents Addition 3. Dropwise Addition of Methyl Vinyl Ketone Reagents->Addition Reflux 4. Heat to Reflux (2-3 hours) Addition->Reflux TLC 5. Monitor by TLC Reflux->TLC Workup 6. Quench, Neutralize, & Extract TLC->Workup Purify 7. Purify via Column Chromatography or Distillation Workup->Purify Analysis 8. Characterize Product (NMR, IR, MS) Purify->Analysis

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Application

The Michael Addition: A Comprehensive Protocol for Cyclohexenone Synthesis

This guide provides an in-depth exploration of the Michael addition reaction as a cornerstone strategy for the synthesis of cyclohexenone rings, a prevalent scaffold in pharmaceuticals and natural products. Moving beyond...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the Michael addition reaction as a cornerstone strategy for the synthesis of cyclohexenone rings, a prevalent scaffold in pharmaceuticals and natural products. Moving beyond a simple recitation of steps, this document elucidates the mechanistic principles, explores critical variations, and offers field-proven insights to empower researchers in drug development and synthetic chemistry. We will delve into the classic Robinson annulation, the use of modern organocatalysis for stereocontrol, and the application of specialized nucleophiles, ensuring a thorough understanding of both the theory and practice of this pivotal transformation.

Foundational Principles: The Conjugate Addition

The Michael addition is a conjugate (or 1,4-) addition of a nucleophile, known as the Michael donor , to an α,β-unsaturated carbonyl compound, the Michael acceptor .[1] The reaction's power lies in its ability to form carbon-carbon bonds under relatively mild conditions.

The electrophilicity of a standard ketone or aldehyde is centered on the carbonyl carbon (C=O). However, in an α,β-unsaturated system like cyclohexenone, resonance delocalizes the electrophilic character to the β-carbon. This allows "soft" nucleophiles to attack this position, leading to the 1,4-adduct, in contrast to "hard" nucleophiles (like organolithium or Grignard reagents) which typically attack the carbonyl carbon directly (1,2-addition).[2][3]

The general mechanism proceeds in three key steps:

  • Nucleophile Formation: A base abstracts an acidic proton from the Michael donor to generate a stabilized carbanion (often an enolate).

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the Michael acceptor, forming a new C-C bond and a new enolate intermediate.

  • Protonation: The enolate intermediate is protonated by the conjugate acid of the base (or a proton source in the workup) to yield the final 1,5-dicarbonyl product.[3]

Michael_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., Malonate) Enolate Enolate Nucleophile Donor->Enolate Deprotonation Base Base (B:) Acceptor Cyclohexenone (Michael Acceptor) Enolate->Acceptor C-C Bond Formation Enolate->Acceptor Intermediate Enolate Intermediate Acceptor->Intermediate Product 1,5-Dicarbonyl Adduct Intermediate->Product Protonation Intermediate->Product ProtonSource Proton Source (BH)

Fig 1. Generalized Mechanism of the Michael Addition.

The Classic Approach: Robinson Annulation

The most direct and historically significant method for synthesizing a cyclohexenone ring via Michael addition is the Robinson annulation. Discovered by Sir Robert Robinson in 1935, this tandem reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a new six-membered ring.[1][4] The overall process is remarkably efficient for creating fused bicyclic systems, which are foundational to steroid and terpenoid chemistry.[5]

The causality of the sequence is elegant: the Michael addition first tethers the two reactant molecules, creating a 1,5-diketone. This specific spacing is crucial, as it perfectly positions the newly formed enolate to attack the other carbonyl group in a thermodynamically favorable 6-endo-trig cyclization (the intramolecular aldol addition), ultimately forming a stable six-membered ring.[6]

Robinson_Workflow start Reactants (Ketone + α,β-Unsaturated Ketone) michael Michael Addition Base-catalyzed 1,4-addition start->michael Step 1 diketone Intermediate (1,5-Diketone) michael->diketone Forms aldol Intramolecular Aldol Condensation Base-catalyzed cyclization Dehydration (Heat) diketone->aldol Step 2 product Product (Cyclohexenone Ring) aldol->product Yields

Fig 2. Logical Workflow of the Robinson Annulation.
Detailed Protocol: Synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

This protocol details the classic Robinson annulation between 2-methylcyclohexanone (Michael Donor) and methyl vinyl ketone (MVK, Michael Acceptor) using sodium ethoxide as the base.[7]

Materials & Equipment:

  • Reagents: 2-Methylcyclohexanone, Methyl vinyl ketone (MVK), Sodium ethoxide, Anhydrous ethanol, 5% Hydrochloric acid (aq.), Saturated sodium bicarbonate solution (aq.), Brine, Anhydrous magnesium sulfate, Dichloromethane (DCM), Hexane, Ethyl acetate.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer and stir bar, Heating mantle, Dropping funnel, Separatory funnel, Rotary evaporator, Glassware for extraction and filtration, Column chromatography setup.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equiv., e.g., 10.0 g, 89.1 mmol) in 100 mL of anhydrous ethanol.

  • Base Addition & Enolate Formation: To the stirred solution, add sodium ethoxide (1.1 equiv., e.g., 6.6 g, 97.0 mmol) portion-wise at room temperature. Stir the resulting mixture for 30 minutes. Causality Note: This period ensures the complete formation of the thermodynamically favored enolate from 2-methylcyclohexanone.

  • Michael Acceptor Addition: Slowly add methyl vinyl ketone (1.2 equiv., e.g., 7.5 g, 107 mmol) to the reaction mixture via a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed. Causality Note: Slow addition is critical to control the exotherm and prevent MVK polymerization, a common side reaction.[8]

  • Reaction & Annulation: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • Workup - Quenching and Neutralization: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of cold 5% HCl(aq). Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the final product.

Advanced Strategies & Variations

While the classic Robinson annulation is robust, modern synthetic challenges often require greater control over reactivity and stereochemistry.

Conjugate Addition of Organocuprates (Gilman Reagents)

For clean 1,4-addition without the subsequent aldol reaction, or when using less acidic nucleophiles, organocuprates (Gilman reagents, R₂CuLi) are the reagents of choice.[9] Their "soft" nucleophilic character makes them highly selective for conjugate addition to α,β-unsaturated ketones, avoiding the 1,2-addition that plagues Grignard and organolithium reagents. This allows for the precise installation of alkyl, aryl, or vinyl groups at the β-position of a cyclohexenone ring.

The mechanism involves the nucleophilic attack of the Gilman reagent at the β-carbon, generating a lithium enolate intermediate, which is then quenched with a proton source during workup.[10]

General Protocol: Conjugate Addition of Lithium Dimethylcuprate to Cyclohexenone

This protocol requires strict anhydrous and inert atmosphere techniques.

Materials & Equipment:

  • Reagents: Methyllithium (solution in Et₂O), Copper(I) iodide (CuI), Cyclohexenone, Anhydrous diethyl ether (Et₂O) or THF, Saturated aqueous ammonium chloride (NH₄Cl), Standard workup and purification reagents.

  • Equipment: Schlenk line or glovebox, Flame-dried glassware, Syringes, Septa, Magnetic stirrer, Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Gilman Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), suspend CuI (1.0 equiv.) in anhydrous Et₂O. Cool the suspension to -78°C. Slowly add methyllithium (2.0 equiv.) via syringe. The solution may change color, indicating the formation of the Gilman reagent, Li[Cu(CH₃)₂]. Stir at low temperature for 30 minutes. Causality Note: Using two equivalents of the organolithium to one equivalent of Cu(I) salt is essential for forming the reactive "ate" complex.[11]

  • Conjugate Addition: In a separate flask, dissolve cyclohexenone (1.0 equiv.) in anhydrous Et₂O and cool to -78°C. Slowly transfer the prepared Gilman reagent solution into the cyclohexenone solution via cannula or syringe.

  • Reaction: Stir the reaction mixture at -78°C for 1-2 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Purification: Perform a standard aqueous workup and extraction, followed by drying and purification by flash chromatography to yield 3-methylcyclohexanone.

Asymmetric Organocatalysis

Achieving stereocontrol in the Michael addition is paramount for pharmaceutical synthesis. Asymmetric organocatalysis has emerged as a powerful tool, using small, chiral organic molecules (like proline derivatives or thioureas) to induce enantioselectivity.[12] These catalysts operate by forming transient, chiral intermediates—typically enamines or iminium ions—with one of the reactants.[4] This chiral environment directs the facial approach of the other reactant, leading to one enantiomer of the product in excess.

Protocol: Asymmetric Michael Addition of Dimethyl Malonate to Cyclohexenone

This protocol uses a chiral thiourea catalyst derived from a cinchona alkaloid to achieve high enantioselectivity.[13]

Materials & Equipment:

  • Reagents: Cyclohexenone, Dimethyl malonate, Chiral thiourea catalyst (e.g., a derivative of cinchonine or quinine, typically 5-10 mol%), Toluene, Saturated aqueous NH₄Cl, Standard workup and purification reagents.

  • Equipment: Dry glassware, Magnetic stirrer, Standard workup and purification equipment, Chiral HPLC for enantiomeric excess (ee) determination.

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add cyclohexenone (1.0 mmol), the chiral thiourea catalyst (0.1 mmol, 10 mol%), and toluene (5 mL).

  • Nucleophile Addition: Add dimethyl malonate (1.2 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor progress by TLC. Causality Note: The thiourea catalyst activates the cyclohexenone via hydrogen bonding while the amine portion of the catalyst may interact with the malonate, organizing the transition state to favor one enantiomer.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by flash chromatography.

  • Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Comparative Performance of Organocatalysts:

The choice of catalyst, solvent, and additives can dramatically impact the reaction's efficiency and stereoselectivity.

Michael DonorMichael AcceptorCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Cyclohexanonetrans-β-nitrostyreneProlinamide (20)H₂O/EA4187:1353[12]
Cyclohexanonetrans-β-nitrostyreneProlinamide + Benzoic Acid (20)H₂O/EA7594:680[12]
Isobutyraldehydetrans-β-nitrostyreneDPEN-Thiourea (10)H₂O999:199[4]
Cyclopentanonetrans-β-nitrostyreneDPEN-Thiourea (10)H₂O88>9:176[4]

DPEN = (R,R)-1,2-diphenylethylenediamine

Troubleshooting and Field Insights

ProblemLikely Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient Enolate Formation: Base is not strong enough or is degraded. 2. Low Reactivity: Michael donor/acceptor is sterically hindered or electronically deactivated. 3. Catalyst Inactivity: Organocatalyst is poisoned or degraded.1. Use a stronger base (e.g., NaH, LDA instead of alkoxides). Ensure base is fresh and handled under inert conditions. 2. Increase reaction temperature or use a more active catalyst. For Gilman reagents, adding a Lewis acid like BF₃·Et₂O can enhance reactivity.[14] 3. Use freshly purified catalyst; ensure anhydrous/inert conditions if required.
Polymerization of Michael Acceptor Highly reactive acceptor (e.g., MVK, acrylates) self-polymerizes under basic conditions.1. Add the Michael acceptor slowly and at a lower temperature. 2. Use a precursor that generates the acceptor in situ (e.g., a Mannich base for MVK).[4] 3. Ensure a slight excess of the Michael donor, not the acceptor.[7]
Formation of 1,2-Addition Product Nucleophile is too "hard" (e.g., Grignard, simple ketone enolate without stabilization).1. Switch to a "softer" nucleophile like a Gilman reagent or a doubly-stabilized enolate (e.g., from a malonic ester).[3] 2. Use thermodynamic control conditions (reversible addition) if possible.
Low Stereoselectivity (in Asymmetric Reactions) 1. Poor Catalyst Performance: Catalyst is not well-suited for the substrates. 2. Background Reaction: Uncatalyzed reaction is competing with the catalyzed one. 3. Water Contamination: Moisture can interfere with catalyst-substrate interactions.1. Screen different catalysts, solvents, and additives. 2. Lower the reaction temperature to slow the uncatalyzed pathway. 3. Use rigorously dried solvents and reagents.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Ethoxide: Highly flammable and corrosive solid. Reacts violently with water to produce flammable ethanol and corrosive sodium hydroxide. Handle under an inert atmosphere and keep away from moisture and ignition sources.[15]

  • Methyl Vinyl Ketone (MVK): Highly flammable, toxic, and corrosive liquid and vapor. It is a lachrymator and can cause severe skin and eye burns. MVK is prone to polymerization, which can be violent. It should be stored refrigerated and handled with extreme caution.[9][16]

  • Organocuprates (Gilman Reagents): Thermally unstable and may be pyrophoric. Must be prepared and handled under a strict inert atmosphere (N₂ or Ar) at low temperatures. Quench reactions carefully and slowly.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents before disposal.

References

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]

  • Pearson. (n.d.). Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 5 Robinson Annulation Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stork Enamine Synthesis. Retrieved from [Link]

  • Scribd. (2020, September 20). Robinson Annulation 1. Retrieved from [Link]

  • Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • AIP Publishing. (n.d.). Asymmetric Michael Addition of Cyclohexanones to trans-β- Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. Retrieved from [Link]

  • Vide Leaf. (2021, November 11). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They’re Made. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from [Link]

  • Wikipedia. (n.d.). Gilman reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chem-Station. (2014, August 7). Organocuprates. Retrieved from [Link]

  • Gelest, Inc. (2015, January 26). VINYL METHYL KETONE, 95% - Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025, February 16). Robinson Annulation Made EASY. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They’re Used For. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition reaction and its examples. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Retrieved from [Link]

  • St. John's University & College of St. Benedict. (n.d.). CO22b. Michael Addition and Robinson Annulation. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Cyclohexenone Precursors

Introduction: The Versatility of Cyclohexenone in Heterocyclic Synthesis Cyclohexenone and its derivatives represent a cornerstone in the edifice of modern organic synthesis. Their inherent reactivity, characterized by t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Cyclohexenone in Heterocyclic Synthesis

Cyclohexenone and its derivatives represent a cornerstone in the edifice of modern organic synthesis. Their inherent reactivity, characterized by the presence of both an electrophilic carbonyl group and a Michael acceptor system, renders them exceptionally versatile precursors for the construction of a diverse array of heterocyclic scaffolds. These heterocyclic motifs are of paramount importance in the fields of medicinal chemistry, drug development, and materials science, forming the core structures of numerous pharmaceuticals and biologically active compounds.[1][2] This guide provides an in-depth exploration of established and innovative protocols for the synthesis of various key heterocyclic systems, including benzofurans, thiophenes, pyrazoles, and quinolines, all originating from the humble yet powerful cyclohexenone framework. The protocols detailed herein are presented with a focus on mechanistic understanding, providing researchers with the insights necessary to adapt and optimize these methods for their specific synthetic challenges.

I. Synthesis of Benzofurans via [3+2] Heteroannulation

Benzofurans are a privileged class of oxygen-containing heterocycles found in many natural products and synthetic compounds with significant biological activities.[2][3] A robust method for their synthesis involves the acid-catalyzed [3+2] heteroannulation of cyclohexenone derivatives with benzoquinones. This approach offers a direct and efficient route to complex benzofuran structures.[3]

Mechanistic Insight

The reaction is believed to proceed through a series of steps initiated by the acidic environment. The cyclohexenone is protonated, enhancing its electrophilicity. This is followed by a nucleophilic attack from the benzoquinone, leading to a cascade of cyclization and dehydration (aromatization) steps to furnish the stable benzofuran ring system.[3]

Diagram 1: Proposed Mechanism for Benzofuran Synthesis

G cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack and Cyclization cluster_2 Aromatization Cyclohexenone Cyclohexenone Protonated Cyclohexenone Protonated Cyclohexenone Cyclohexenone->Protonated Cyclohexenone  H+ (Acid Catalyst) Benzoquinone Benzoquinone Intermediate_1 Carbocation Intermediate H+ H+ Protonated Cyclohexenone->Intermediate_1  + Benzoquinone Cyclized Intermediate Hemiacetal-like Intermediate Intermediate_1->Cyclized Intermediate  Intramolecular Attack Dehydrated Intermediate Dehydrated Intermediate Cyclized Intermediate->Dehydrated Intermediate  -H2O Benzofuran Benzofuran Dehydrated Intermediate->Benzofuran  Tautomerization/Oxidation

Caption: Mechanism of acid-catalyzed benzofuran synthesis.

Experimental Protocol: One-Pot Synthesis of a Benzofuran Derivative

This protocol is adapted from a reported one-pot synthesis of benzofuran systems.[3]

Materials:

  • Substituted Cyclohexenone (1.0 eq)

  • Benzoquinone (1.0 eq)

  • Toluene/Acetic Acid mixture (4:1 v/v)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the substituted cyclohexenone and benzoquinone.

  • Add the Toluene/Acetic Acid solvent mixture to the flask.

  • Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

ParameterValueReference
Reaction Time 24 hours[3]
Temperature Reflux[3]
Solvent Toluene/Acetic Acid (4:1)[3]
Yield ~81% (reported for a specific derivative)[3]

II. Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[4][5][6] This reaction typically involves the condensation of a ketone (such as cyclohexanone, a saturated precursor to cyclohexenone), an α-cyanoester, and elemental sulfur in the presence of a base.[4][5][7]

Mechanistic Insight

The reaction commences with a Knoevenagel condensation between the cyclohexanone and the α-cyanoester to form an α,β-unsaturated nitrile intermediate.[5] Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[5]

Diagram 2: The Gewald Reaction Workflow

G cluster_0 Reactants cluster_1 Key Steps Cyclohexanone Cyclohexanone Knoevenagel Knoevenagel Condensation Cyclohexanone->Knoevenagel alpha-Cyanoester α-Cyanoester alpha-Cyanoester->Knoevenagel Sulfur Elemental Sulfur (S8) Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base Base->Knoevenagel Knoevenagel->Sulfur_Addition Tautomerization Tautomerization Sulfur_Addition->Tautomerization Product 2-Aminothiophene Derivative Tautomerization->Product

Caption: Workflow for the Gewald 2-aminothiophene synthesis.

Experimental Protocol: Microwave-Assisted Gewald Synthesis

Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[4][5]

Materials:

  • Cyclohexanone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine cyclohexanone, ethyl cyanoacetate, elemental sulfur, and a catalytic amount of morpholine in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization if necessary.

ParameterValueReference
Reaction Time 5-15 minutes[4][5]
Temperature 100-120 °C[4]
Catalyst Morpholine[4]
Energy Source Microwave Irradiation[4][5]

III. Synthesis of Pyrazoles from Cyclohexenone Derivatives

Pyrazoles are five-membered nitrogen-containing heterocycles that are prominent in many pharmaceuticals.[8][9][10] A common route to pyrazoles involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[9][11] While cyclohexenone itself is not a 1,3-dicarbonyl, it can be a precursor to intermediates that react with hydrazines to form pyrazole derivatives. For instance, the α,β-unsaturated ketone system can react with hydrazine derivatives, leading to pyrazoline intermediates which can be subsequently oxidized to pyrazoles.[12]

Mechanistic Insight

The synthesis typically proceeds via a Michael addition of hydrazine to the cyclohexenone, followed by an intramolecular cyclization through condensation of the second nitrogen of the hydrazine with the carbonyl group. This forms a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.

Diagram 3: General Pathway to Pyrazoles from Cyclohexenone

G Cyclohexenone Cyclohexenone Michael_Adduct Michael Adduct Cyclohexenone->Michael_Adduct  + Hydrazine Hydrazine Hydrazine Pyrazoline Pyrazoline Intermediate Michael_Adduct->Pyrazoline  Intramolecular Condensation Pyrazole Pyrazole Pyrazoline->Pyrazole  Oxidation Oxidation Oxidation

Caption: Synthesis of pyrazoles from cyclohexenone and hydrazine.

Experimental Protocol: Synthesis of a Tetrahydro-1H-indazole (A Pyrazole Analog)

Materials:

  • Cyclohexenone (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Oxidizing agent (e.g., Bromine in acetic acid, or simply air/DMSO at high temperature)[12]

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve cyclohexenone in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution and stir at room temperature. The reaction is often exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete cyclization to the pyrazoline.

  • Cool the reaction mixture and add the oxidizing agent portion-wise while stirring.

  • After the oxidation is complete (as indicated by TLC or color change), neutralize the reaction mixture if necessary.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

ParameterValueReference
Reaction Time 1-2 hours (cyclization), variable (oxidation)[12]
Temperature Reflux (cyclization)
Solvent Ethanol
Oxidizing Agent Br₂/AcOH or O₂/DMSO[12]

IV. Synthesis of Quinolines from Cyclohexenone Precursors

Quinolines are bicyclic nitrogen-containing heterocycles that form the backbone of many antimalarial drugs and other therapeutic agents.[13] Several named reactions can be employed for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[14][15] The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, can be adapted for cyclohexenone.

Mechanistic Insight

In a Friedländer-type synthesis, the reaction is typically base or acid-catalyzed. It involves an initial aldol-type condensation between the enolate of the cyclohexenone and the carbonyl group of the o-aminoaryl aldehyde/ketone, followed by a cyclizing condensation (formation of a Schiff base) and subsequent dehydration to yield the quinoline ring system.

Diagram 4: Friedländer Synthesis of a Tetrahydroacridine

G cluster_0 Reactants cluster_1 Reaction Cascade o-Aminoaryl_Ketone o-Aminoaryl Ketone Aldol_Adduct Aldol Condensation Product o-Aminoaryl_Ketone->Aldol_Adduct Cyclohexanone_Enolate Cyclohexanone (as enolate) Cyclohexanone_Enolate->Aldol_Adduct Catalyst Catalyst Catalyst->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate  Intramolecular Cyclization (-H2O) Product Tetrahydroacridine Cyclized_Intermediate->Product  Dehydration (-H2O)

Caption: Friedländer synthesis of a quinoline derivative.

Experimental Protocol: Synthesis of a Tetrahydroacridine

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Cyclohexanone (1.0 eq)

  • Potassium hydroxide (catalytic amount)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde and cyclohexanone in ethanol.

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure and add water to the residue.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterValueReference
Reaction Time 4-6 hours[15]
Temperature Reflux[15]
Catalyst Potassium hydroxide[15]
Solvent Ethanol[15]

Conclusion and Future Outlook

The protocols and mechanistic discussions presented in this application note underscore the remarkable utility of cyclohexenone as a versatile and readily accessible precursor for the synthesis of a wide range of medicinally and industrially relevant heterocyclic compounds. The reactions highlighted, from multicomponent strategies like the Gewald reaction to classic condensations such as the Friedländer synthesis, offer a robust toolkit for synthetic chemists. Future research in this area will likely focus on the development of more sustainable and atom-economical methods, including the use of novel catalytic systems (e.g., photoredox and enzymatic catalysis) and the expansion of the substrate scope to generate even greater molecular diversity from this fundamental building block.

References

  • One-pot synthesis of benzofurans via heteroannul
  • A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annul
  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ijpsr.com.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • synthesis of pyrazoles. YouTube.
  • Gewald reaction. Wikipedia.
  • Gewald Reaction. J&K Scientific LLC.
  • Gewald Reaction. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Quinoline. Wikipedia.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

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Application

Application Notes &amp; Protocols for the Large-Scale Synthesis of β-Keto Esters

Introduction: The Central Role of β-Keto Esters in Synthesis β-Keto esters are foundational building blocks in organic synthesis, prized for the synthetic versatility endowed by their dual functional groups.[1] The acidi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of β-Keto Esters in Synthesis

β-Keto esters are foundational building blocks in organic synthesis, prized for the synthetic versatility endowed by their dual functional groups.[1] The acidic α-proton, situated between two carbonyls, readily forms a nucleophilic enolate, while both carbonyl carbons serve as electrophilic sites. This unique reactivity makes them indispensable intermediates in the production of a vast array of complex molecules and active pharmaceutical ingredients (APIs).[1][2]

While numerous methods exist for their synthesis, transitioning from laboratory scale to industrial production presents significant challenges. These include managing reaction exotherms, ensuring reagent stability, optimizing yields, controlling impurities, and developing cost-effective, safe, and scalable processes. This guide focuses on the most robust and industrially relevant methods, providing the necessary details for successful implementation and scale-up.

Method 1: The Claisen Condensation

The Claisen condensation is the classic and most fundamental method for synthesizing β-keto esters. It involves the base-promoted self-condensation of two molecules of an enolizable ester.[3][4] The intramolecular variant, used to form cyclic β-keto esters, is known as the Dieckmann Condensation.[5][6][7][8]

Mechanism and Scientific Principle

The reaction proceeds via nucleophilic acyl substitution, where an ester enolate acts as the nucleophile towards the carbonyl of a second ester molecule.[9]

  • Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide, deprotonates the α-carbon of an ester to form a resonance-stabilized enolate.[3][10]

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate.[10]

  • Alkoxide Elimination: The intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester.[9][10]

  • Driving Force: This is the critical step for driving the reaction to completion. The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[11] The alkoxide base rapidly and irreversibly deprotonates the product, forming a highly stabilized enolate. This final acid-base step pulls the equilibrium towards the product side.[4][9][10]

  • Protonation: An acidic workup is required to neutralize the enolate and yield the final β-keto ester.[9][10]

Claisen_Mechanism Ester1 Ester (RCH₂CO₂R') Enolate Ester Enolate (Nucleophile) Ester1->Enolate Deprotonation Base Base (⁻OR') Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Ester2 Ester (Electrophile) Ester2->Intermediate Product_anion Product Enolate (Stabilized) Intermediate->Product_anion Elimination of ⁻OR' Product β-Keto Ester Product_anion->Product Protonation Acid H₃O⁺ Workup Acid->Product

Caption: Simplified mechanism of the Claisen condensation.

Process Considerations for Scale-Up
  • Choice of Base: The base must be sterically non-hindered and non-nucleophilic enough to avoid competing reactions.[3] Critically, the alkoxide used as the base should match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent product mixtures resulting from transesterification.[3] Sodium hydride (NaH) is a powerful, non-nucleophilic alternative that often improves yields.[4]

  • Stoichiometry: A full equivalent of base is required because the final deprotonation step consumes the base to drive the reaction.[11]

  • Solvent: The reaction is typically run in an alcohol corresponding to the alkoxide base or in an inert aprotic solvent like toluene or THF, especially when using NaH.[5][12] Absolute (anhydrous) conditions are crucial as the base reacts violently with water.[13][14]

  • Temperature Control: The initial enolate formation is often performed at room temperature or below, while the condensation may require heating (reflux) to proceed at a reasonable rate.[9][15] Careful monitoring of the exotherm during base addition and reaction is critical on a large scale.

Large-Scale Protocol: Synthesis of Ethyl Acetoacetate

This protocol describes the classic synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide.

Materials:

  • Ethyl acetate (anhydrous, 2.0 mol)

  • Sodium ethoxide (solid, ≥99%, 1.0 mol)

  • Toluene (anhydrous, sufficient for slurry)

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.

  • Addition funnel.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Reactor Setup: The reactor is thoroughly dried and purged with nitrogen. Charge sodium ethoxide and anhydrous toluene to the reactor to form a stirrable slurry.

  • Reagent Addition: Begin stirring and add anhydrous ethyl acetate dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature between 25-30°C using the reactor jacket. An exotherm will be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 77°C for ethyl acetate) and maintain for 2-3 hours. The reaction progress can be monitored by TLC or GC.

  • Quenching: Cool the reactor to 0-5°C. Slowly and carefully add 1 M HCl to neutralize the reaction mixture until the pH is ~7. Caution: This is an exothermic process and may release flammable vapors.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude ethyl acetoacetate.

  • Purification: For high purity, the crude product can be purified by fractional distillation under vacuum.

Method 2: Acylation of Ketones and their Derivatives

An alternative and highly versatile route involves the direct acylation of a pre-formed ketone enolate with an acylating agent.[16] This method is particularly useful for "crossed" reactions where two different carbonyl compounds are combined, allowing for the synthesis of a wider variety of β-keto esters.[17]

Scientific Principle

This method decouples the enolate formation from the acylation step, providing greater control.

  • Enolate Formation: A ketone is treated with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78°C) to quantitatively form the lithium enolate.

  • Acylation: The enolate solution is then treated with an acylating agent. For β-keto ester synthesis, common acylating agents include diethyl carbonate or Mander's reagent (methyl cyanoformate), which act as ester electrophiles.

  • Workup: The reaction is quenched with a mild acid to yield the final product.

Process Considerations for Scale-Up
  • Base Selection: LDA and LiHMDS are powerful but expensive and pyrophoric bases requiring specialized handling procedures on a large scale.[5]

  • Temperature Control: Maintaining cryogenic temperatures (-78°C) is energy-intensive and requires specialized reactors. Precise temperature control is essential for preventing side reactions.

  • Order of Addition: It is crucial to add the ketone to the base solution to ensure instantaneous and complete enolate formation, minimizing self-condensation of the ketone.[15]

Large-Scale Protocol: Synthesis of a Substituted β-Keto Ester

Materials:

  • Propiophenone (1.0 mol)

  • Diisopropylamine (1.1 mol)

  • n-Butyllithium (2.5 M in hexanes, 1.1 mol)

  • Diethyl carbonate (1.2 mol)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution

Procedure:

  • LDA Preparation: In a nitrogen-purged reactor cooled to -10°C, charge anhydrous THF and diisopropylamine. Slowly add n-butyllithium while maintaining the temperature below 0°C. Stir for 30 minutes to form the LDA solution.

  • Enolate Formation: Cool the LDA solution to -78°C. In a separate vessel, dissolve propiophenone in anhydrous THF. Add the propiophenone solution dropwise to the LDA solution, ensuring the internal temperature does not rise above -70°C. Stir for 1 hour.

  • Acylation: Add diethyl carbonate to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Workup: Cool the mixture to 0°C and slowly quench with saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purification: The crude product is purified by column chromatography or vacuum distillation.

Method 3: Decarboxylative Acylation

This strategy involves the acylation of malonic acid half-esters followed by decarboxylation. The malonate derivative serves as a robust carbanion equivalent, and the final decarboxylation step is often clean and high-yielding.[17]

Scientific Principle

The reaction proceeds through a β-keto acid intermediate.

  • Acylation: The magnesium enolate of a substituted malonic acid half-ester is reacted with an acyl donor (like an acyl chloride).[17]

  • Intermediate Formation: This forms a β-keto diester derivative.

  • Hydrolysis & Decarboxylation: Selective hydrolysis of one ester group followed by gentle heating results in the formation of a β-keto acid, which readily loses carbon dioxide to yield the target ketone or, if the other ester group is retained, a β-keto ester.[18][19][20][21][22] The decarboxylation proceeds through a stable six-membered cyclic transition state.[19][21]

Emerging Technologies: Continuous Flow Synthesis

For large-scale production, continuous flow chemistry offers significant advantages over traditional batch processing.[23] These benefits include enhanced safety through better control of exotherms, increased efficiency due to rapid mixing and heat transfer, and improved process control.[2] A comparative study on a Claisen condensation showed a dramatic reduction in reaction time from 20 hours in batch to just 2 minutes in a flow reactor, with an increased yield from 73% to 84%.[23] This methodology is particularly advantageous for handling unstable intermediates or highly exothermic reactions.[2][24]

Caption: Comparison of Batch vs. Continuous Flow workflows.

Comparative Summary of Methods

ParameterClaisen CondensationAcylation of Ketone EnolatesContinuous Flow Synthesis
Typical Yield Good to Excellent (70-90%)Very Good to Excellent (80-95%)Excellent (>80%)[23]
Scalability Well-establishedModerate (Cryogenics required)Excellent
Key Reagents Alkoxides (NaOEt), NaHStrong bases (LDA, LiHMDS)Varies by reaction
Cost Relatively low costHigher cost (specialized bases)Higher initial capital cost
Safety Concerns Handling alkoxides/NaH, exothermsPyrophoric bases, cryogenicsMinimized risk, contained system[2]
Advantages Atom economical, classic methodHigh control, broad scopeSuperior safety, speed, and efficiency[23]
Limitations Risk of self-condensation in mixed reactionsRequires cryogenic temperaturesRequires specialized equipment

Safety Considerations for Large-Scale Operations

Handling reagents like sodium ethoxide and sodium hydride on an industrial scale requires stringent safety protocols.

  • Sodium Ethoxide: This strong base is highly corrosive, causing severe skin burns and eye damage.[14][25] It is also sensitive to moisture and air, hydrolyzing rapidly to sodium hydroxide.[13] It must be stored in tightly sealed containers in a cool, dry environment away from heat and incompatible materials like acids.[13] For liquid solutions in ethanol, flammability is a major concern.[13]

  • Personal Protective Equipment (PPE): When handling these reagents, chemical-resistant gloves, safety goggles with a face shield, and protective clothing are mandatory.[13][14] Work areas must be well-ventilated, and for large-scale use, specialized handling equipment is necessary to minimize exposure.[13]

  • Emergency Procedures: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[25][26] Firefighting for alkoxide-related fires requires dry chemical powder or alcohol-resistant foam; water must not be used as it reacts violently.[26]

References

  • Benchchem.
  • Benchchem.
  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety.
  • Benetti, S. et al. Mastering β-Keto Esters.
  • The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes.
  • Hunt, I.
  • Kandasamy, M. et al. Development of Continuous Flow System for -Keto Ester Synthesis.
  • Continuous process for the production of beta-keto esters by claisen condensation.
  • Dieckmann Condens
  • SAFETY DATA SHEET - Sodium ethoxide. Thermo Fisher Scientific.
  • Chapter 21: Ester Enol
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Logue, M. W. et al. Nature of the transition state for the decarboxylation of β-keto acids.
  • Video: Esters to β-Ketoesters: Claisen Condens
  • Video: Loss of Carboxy Group as CO2: Decarboxyl
  • Dieckmann condens
  • The β-Keto Acid Decarboxylation Mechanism: A Comprehensive Overview.
  • SODIUM ETHOXIDE FOR SYNTHESIS MSDS. Loba Chemie.
  • Dieckmann Condens
  • Decarboxyl
  • Cooper, M. M. & Klymkowsky, M. W. 9.
  • Claisen condens
  • Dieckmann Condens
  • SODIUM ETHOXIDE. 95%. Gelest, Inc.
  • Sodium ethoxide 21% w/w solution in ethanol. Apollo Scientific.
  • Method for preparing acyclic beta keto ester.
  • Recent advances in the transesterific
  • Benchchem. An In-depth Technical Guide to the Claisen Condensation Mechanism for the Synthesis of Substituted β-Keto Esters.
  • β‐Ketoesters: An Overview and It's Applications via Transesterific
  • Synthesis of B-keto esters.
  • Can anyone suggest a suitable method for the Claisen condensation?.
  • Dieckmann Condens
  • Claisen Condens
  • Claisen Condensation and Dieckmann Condens

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Method

Application Notes and Protocols: Ethyl 6-Methyl-2-oxocyclohex-3-enecarboxylate as a Versatile Building Block for Spiro Compounds

Introduction: The Strategic Value of Ethyl 6-Methyl-2-oxocyclohex-3-enecarboxylate in Spirocyclic Synthesis Spiro compounds, characterized by their unique three-dimensional architecture where two rings share a single ato...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 6-Methyl-2-oxocyclohex-3-enecarboxylate in Spirocyclic Synthesis

Spiro compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are privileged scaffolds in medicinal chemistry and natural product synthesis. Their rigid, defined spatial arrangement allows for precise presentation of functional groups, making them attractive for targeting complex biological receptors. Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, a functionalized cyclohexenone, serves as a powerful and versatile building block for the construction of these intricate spirocyclic systems.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and utilization of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate in the stereocontrolled synthesis of spiro compounds. We will delve into the fundamental chemical principles, provide detailed, field-proven protocols, and explore the mechanistic rationale behind the synthetic transformations.

Part 1: Synthesis of the Building Block: Ethyl 6-Methyl-2-oxocyclohex-3-enecarboxylate

The most reliable and classical approach to synthesizing the title compound is the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2] In this case, the reaction involves the condensation of ethyl acetoacetate with methyl vinyl ketone (MVK).

Mechanistic Rationale

The reaction proceeds in a sequential manner. First, a base abstracts an acidic α-proton from ethyl acetoacetate to form a stabilized enolate. This enolate then acts as a Michael donor, attacking the β-carbon of the α,β-unsaturated ketone (MVK). The resulting 1,5-dicarbonyl intermediate is then poised for an intramolecular aldol condensation. A second equivalent of base removes a proton from the methyl group of the former MVK unit, and the resulting enolate attacks the ketone carbonyl of the original ethyl acetoacetate moiety, forming a six-membered ring. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated cyclohexenone product.[3][4]

Visualizing the Synthesis: Robinson Annulation Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Aldol Condensation EAA Ethyl Acetoacetate Enolate EAA Enolate EAA->Enolate Base (e.g., NaOEt) Michael_Adduct 1,5-Dicarbonyl Intermediate Enolate->Michael_Adduct Nucleophilic Attack MVK Methyl Vinyl Ketone MVK->Michael_Adduct Aldol_Enolate Intermediate Enolate Michael_Adduct->Aldol_Enolate Base Cyclized_Adduct Cyclized Aldol Adduct Aldol_Enolate->Cyclized_Adduct Intramolecular Attack Product Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Cyclized_Adduct->Product Dehydration (-H2O)

Caption: Robinson Annulation workflow for the synthesis of the target building block.

Detailed Experimental Protocol: Synthesis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

Materials:

  • Ethyl acetoacetate

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (150 mL) under a nitrogen atmosphere.

  • Formation of the Enolate: Cool the solution to 0 °C using an ice bath. Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the enolate.

  • Michael Addition: To the resulting enolate solution, add methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a beaker containing an ice-cold saturated aqueous solution of NH₄Cl (200 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Isolation and Purification: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate.

Parameter Typical Value
Scale 10-50 mmol
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 65-75%

Part 2: Application in Spirocyclization: Synthesis of Spiro[cyclohexane-1,2'-indene] Derivatives

The synthesized ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is an excellent Michael acceptor, and this reactivity can be harnessed to construct spirocyclic frameworks. A prime example is the synthesis of spiro[cyclohexane-1,2'-indene] derivatives, which are prevalent motifs in various natural products and pharmacologically active compounds. This transformation can be achieved through a tandem Michael addition/intramolecular cyclization sequence.

Mechanistic Rationale

The synthesis initiates with the Michael addition of a nucleophile, such as the enolate of a 1,3-dicarbonyl compound (e.g., malononitrile), to the β-position of the cyclohexenone ring of our building block. This creates a new carbon-carbon bond and generates an intermediate enolate. This intermediate can then undergo an intramolecular nucleophilic attack on one of the nitrile groups, followed by tautomerization and cyclization to furnish the spiro-indene core. The reaction is often catalyzed by a base to facilitate the initial enolate formation.

Visualizing the Spirocyclization Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization Start_Mat Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Michael_Adduct Michael Adduct Intermediate Start_Mat->Michael_Adduct Nucleophile Nucleophile (e.g., Malononitrile enolate) Nucleophile->Michael_Adduct Base-catalyzed addition Cyclization_Intermediate Cyclization Precursor Michael_Adduct->Cyclization_Intermediate Tautomerization Spiro_Product Spiro[cyclohexane-1,2'-indene] derivative Cyclization_Intermediate->Spiro_Product Intramolecular Attack & Annulation

Caption: Tandem Michael addition-cyclization for the synthesis of spiro compounds.

Detailed Experimental Protocol: Synthesis of a Spiro[cyclohexane-1,2'-indene] Derivative

Materials:

  • Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate (from Part 1)

  • Malononitrile

  • Piperidine (as a basic catalyst)

  • Ethanol

  • Standard laboratory glassware for stirring and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate (1.0 eq) and malononitrile (1.1 eq) in ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC. In many cases, the product will precipitate out of the solution as a solid.

  • Isolation of Product: If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure spiro[cyclohexane-1,2'-indene] derivative.

Parameter Typical Value
Scale 1-10 mmol
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 70-85%

Conclusion and Future Outlook

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is a readily accessible and highly versatile building block for the synthesis of complex spirocyclic architectures. The protocols detailed in this application note provide a solid foundation for its preparation via the Robinson annulation and its subsequent utilization in tandem Michael addition-cyclization reactions to construct spiro[cyclohexane-1,2'-indene] systems.

The true power of this building block lies in its potential for further diversification. The ester and ketone functionalities, as well as the enone double bond, offer multiple handles for subsequent chemical modifications. Future work in this area could explore:

  • Asymmetric Spirocyclizations: Employing chiral organocatalysts to control the stereochemistry of the spiro center, a critical aspect for pharmaceutical applications.[5]

  • Multicomponent Reactions: Designing one-pot procedures that combine the building block with multiple other components to rapidly generate molecular complexity.

  • Diverse Nucleophiles: Exploring a wider range of nucleophiles in the Michael addition step to access a broader library of novel spiro compounds.

By leveraging the reactivity of this fundamental building block, researchers can unlock new avenues for the efficient and stereocontrolled synthesis of novel spiro compounds for applications in drug discovery, materials science, and natural product synthesis.

References

  • Juniper Publishers. (2020). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Robinson Annulation Attractive and Vital 3 Main step Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Kaur, M., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Mayekar, A. N. (2013). Ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o352–o353. [Link]

  • Scribd. (n.d.). 20 - Robinson Annulation Reaction. Retrieved from [Link]

  • Badshah, A., Hasan, A., Barbarín, C. R., Abbas, A., & Ali, S. (2007). Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1143–o1144. [Link]

  • Li, H., Mayekar, A. N., Narayana, B., Yathirajan, H. S., & Harrison, W. T. A. (2009). (±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1186. [Link]

  • Li, H., Mayekar, A. N., Narayana, B., Yathirajan, H. S., & Harrison, W. T. A. (2009). Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1533. [Link]

  • Fun, H.-K., Farhadikoutenaei, A., Sarojini, B. K., Mohan, B. J., & Narayana, B. (2012). Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2788–o2789. [Link]

  • Badshah, A., Hasan, A., Barbarin, C. R., Abbas, A., & Ali, S. (2007). Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1141–o1142. [Link]

  • ResearchGate. (n.d.). Synthesis of spiro[cyclohexane-1′.... Retrieved from https://www.researchgate.net/figure/Synthesis-of-spiro-cyclohexane-1-3-indoline-2-one-via-a-Michael-Michael-aldol-reaction_fig10_348169134
  • Kotha, S., & Ali, W. (2010). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry, 6, 107. [Link]

  • Yavari, I., Naeimabadi, M., & Halvagar, M. R. (2022). A consecutive synthesis of spiro[cyclopenta[b]pyrrole-5,2'-indene] derivatives via spirocyclization/annulation reactions. Molecular Diversity, 27(5), 2001–2013. [Link]

  • ResearchGate. (n.d.). Organocatalytic Synthesis of Spirocarbocycles. Retrieved from [Link]

  • Beccalli, E. M., Clerici, F., & Gelmi, M. L. (2003). A New Synthetic Procedure to Spiro[cyclohexane‐1,3′‐indoline]‐2′,4‐diones. ChemInform, 34(34). [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Anticancer Evaluation of Spiro [cyclohexane-1,1′-indene]-2,5-diene Analogues. Retrieved from [Link]

  • I.R.I.S. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Retrieved from [Link]

  • MDPI. (2020). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Retrieved from [Link]

  • MDPI. (2018). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from [Link]

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Application

Application Notes and Protocols for the Development of Anti-inflammatory Agents from Cyclohexenone Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Cyclohexenone Derivatives in Inflammation Inflammation is a fundamental biological process orchestrated by the...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Cyclohexenone Derivatives in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in modern medicine.

Cyclohexenone derivatives have emerged as a promising class of compounds with potent anti-inflammatory properties. Their therapeutic potential often stems from the presence of an α,β-unsaturated ketone moiety, which can act as a Michael acceptor.[1][2] This reactive group allows these compounds to covalently interact with and modulate the function of key proteins involved in the inflammatory cascade, offering a unique mechanism for therapeutic intervention.[1][3]

This comprehensive guide provides detailed application notes and protocols for the discovery and preclinical development of anti-inflammatory agents based on the cyclohexenone scaffold. We will delve into the underlying molecular mechanisms, provide step-by-step experimental procedures, and offer insights into the critical decision-making processes in drug development.

Section 1: The Molecular Basis of Cyclohexenone-Mediated Anti-inflammatory Activity

The anti-inflammatory effects of many cyclohexenone derivatives are underpinned by their ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The α,β-unsaturated ketone functional group within the cyclohexenone ring acts as an electrophile, enabling these molecules to react with nucleophilic cysteine residues on specific proteins.[1][3] This covalent modification can lead to the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5]

Cyclohexenone derivatives can inhibit NF-κB activation through the covalent modification of key signaling components. For instance, they can directly target cysteine residues within the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This ultimately blocks the nuclear translocation of NF-κB and suppresses the expression of pro-inflammatory genes.

Below is a diagram illustrating the TLR4-NF-κB signaling pathway and the potential point of intervention for cyclohexenone derivatives.

TLR4_NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Cyclohexenone Cyclohexenone Derivative Cyclohexenone->IKK_complex Inhibits (Covalent Modification) DNA DNA (κB site) p65_p50_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Induces Transcription

Caption: TLR4-NF-κB signaling pathway and cyclohexenone inhibition.

Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress.[6][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[8][9] Electrophilic compounds, including many cyclohexenone derivatives, can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.[8][10] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7] The induction of these genes helps to resolve inflammation by reducing oxidative stress and inhibiting the production of pro-inflammatory mediators.

The diagram below illustrates the activation of the Nrf2 pathway by electrophilic cyclohexenone derivatives.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cyclohexenone Cyclohexenone Derivative (Electrophile) Keap1 Keap1 Cyclohexenone->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Accumulation & Nuclear Translocation Proteasome Proteasome Ub->Proteasome Degradation Maf sMaf Nrf2_nuc->Maf Heterodimerizes ARE ARE (DNA) Maf->ARE Binds Antioxidant_genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1) ARE->Antioxidant_genes Induces Transcription Synthesis_Scheme reagents Substituted Benzaldehyde (2 eq.) + Cyclohexanone (1 eq.) conditions NaOH or KOH Ethanol, rt reagents->conditions product Diarylidenecyclohexanone Derivative conditions->product Claisen-Schmidt Condensation

Caption: General synthesis of diarylidenecyclohexanones.

By varying the substituents on the benzaldehyde starting material, a wide array of derivatives with different electronic and steric properties can be synthesized. This diversity is crucial for establishing structure-activity relationships (SAR) and optimizing the anti-inflammatory potency and selectivity of the lead compounds. [11]

Section 3: In Vitro Evaluation of Anti-inflammatory Activity

Initial screening of newly synthesized cyclohexenone derivatives is typically performed using in vitro cell-based assays. These assays provide a rapid and cost-effective means of identifying compounds with promising anti-inflammatory activity.

Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol describes a standard assay to assess the ability of test compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated murine macrophages. [12][13][14] Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test cyclohexenone derivatives

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the cyclohexenone derivatives in complete DMEM. Remove the old media from the cells and add 100 µL of fresh media containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • Prepare a standard curve of sodium nitrite (0-100 µM) in complete DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in each sample using the sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Data Presentation:

CompoundConcentration (µM)NO Production (% of LPS Control)% Inhibition
Vehicle-100 ± 5.20
Derivative X185.3 ± 4.114.7
552.1 ± 3.547.9
1025.8 ± 2.974.2
2510.2 ± 1.889.8
Dexamethasone115.6 ± 2.184.4
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine Gene Expression

This protocol allows for the quantification of mRNA levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to compound treatment. [15][16][17] Materials:

  • Treated cells from the in vitro assay

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (TNF-α, IL-6) and a reference gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target or reference gene, and diluted cDNA.

    • Pipette the reaction mix into a qPCR plate.

  • Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes, normalized to the reference gene, in compound-treated cells compared to LPS-stimulated control cells.

Data Presentation:

TreatmentTNF-α mRNA (Fold Change vs. LPS Control)IL-6 mRNA (Fold Change vs. LPS Control)
LPS + Vehicle1.00 ± 0.121.00 ± 0.15
LPS + Derivative X (10 µM)0.35 ± 0.080.42 ± 0.09
LPS + Dexamethasone (1 µM)0.18 ± 0.050.25 ± 0.06

Section 4: In Vivo Evaluation of Anti-inflammatory Efficacy

Promising candidates identified from in vitro screening should be further evaluated in animal models of inflammation to assess their in vivo efficacy, pharmacokinetics, and safety.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory activity of test compounds. [18][19][20][21][22][23] Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test cyclohexenone derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control, and treatment groups receiving different doses of the test compound.

  • Compound Administration: Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Paw Edema (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.070
Indomethacin100.32 ± 0.0462.4
Derivative X100.65 ± 0.0623.5
300.41 ± 0.0551.8
1000.28 ± 0.0367.1
p < 0.05 compared to vehicle control

Section 5: Mechanism of Action Elucidation

To further characterize the mechanism of action of lead compounds, more specific molecular assays are required.

Protocol: Western Blot Analysis of NF-κB p65 Phosphorylation and Nuclear Translocation

This protocol allows for the visualization and quantification of the activated (phosphorylated) form of the NF-κB p65 subunit and its translocation to the nucleus. [5][24][25][26] Materials:

  • Treated cells from in vitro assays

  • Cell lysis buffer and nuclear/cytoplasmic extraction kits

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • For total protein, lyse the cells in a suitable lysis buffer.

    • For nuclear and cytoplasmic fractions, use a commercial extraction kit following the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the levels of phosphorylated p65 to total p65, and nuclear p65 to the nuclear loading control (Lamin B1).

Experimental Workflow Diagram:

Western_Blot_Workflow start Cell Treatment & LPS Stimulation lysis Cell Lysis & Protein Extraction (Total, Nuclear/Cytoplasmic) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western blot workflow for NF-κB p65 analysis.

Conclusion

The development of anti-inflammatory agents from cyclohexenone derivatives represents a promising avenue for the discovery of novel therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to systematically synthesize, screen, and characterize these compounds. By understanding the underlying molecular mechanisms and employing robust experimental methodologies, the scientific community can continue to advance the development of this important class of molecules for the treatment of inflammatory diseases.

References

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  • Royal Society of Chemistry. (2017). Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. New Journal of Chemistry, 41(20), 11636-11647.
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Method

Application Notes &amp; Protocols: Advanced Transesterification Techniques for β-Keto Esters

Foreword: The Strategic Importance of β-Keto Ester Transesterification In the landscape of synthetic organic chemistry and drug development, β-keto esters stand out as exceptionally versatile synthons.[1][2][3] Their uni...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of β-Keto Ester Transesterification

In the landscape of synthetic organic chemistry and drug development, β-keto esters stand out as exceptionally versatile synthons.[1][2][3] Their unique structure, featuring both electrophilic and nucleophilic sites, makes them foundational building blocks for a vast array of complex molecules, including notable pharmaceuticals like Paclitaxel.[1][4][5] The transesterification of these molecules—the conversion of one ester to another—is a critical transformation. It allows for the modification of commercially available methyl or ethyl esters, thereby circumventing the need to handle the corresponding β-keto acids, which are notoriously unstable and prone to decarboxylation.[1][4][6]

This guide moves beyond a simple recitation of procedures. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causality behind methodological choices. We will explore a spectrum of robust catalytic systems, from classic Lewis acids to modern biocatalysts, providing not just the "how" but the critical "why." Each protocol is presented as a self-validating system, grounded in authoritative literature to ensure reliability and reproducibility in your laboratory.

The Mechanistic Underpinning: Why β-Keto Esters are Unique

The selective transesterification of β-keto esters over other ester types (e.g., simple, α-keto, or γ-keto esters) is not a coincidence.[1][4] This selectivity is rooted in the inherent electronic and structural properties of the β-keto ester moiety. The reaction typically proceeds through one of two key intermediates:

  • Chelating Enol Intermediate: The most widely accepted pathway involves the formation of a six-membered transition state. Here, a catalyst coordinates with both the keto and ester carbonyl oxygens, facilitating nucleophilic attack by the incoming alcohol. The presence of the enolizable α-proton is crucial for this mechanism.[1][4]

  • Acylketene Intermediate: An alternative pathway, particularly under certain conditions, involves the formation of a highly reactive acylketene intermediate.[1][4]

This inherent reactivity profile allows for the development of mild and highly selective transformation conditions, which are critical when dealing with complex, multi-functional molecules in late-stage synthesis.[1][6]

Boronic Acids: The Gentle and Green Lewis Acid Catalysts

With an increasing focus on sustainable chemistry, boronic acids have emerged as highly attractive catalysts.[7] They exhibit low toxicity and their decomposition product, boric acid, is environmentally benign.[1][4] Their catalytic efficacy stems from the vacant p-orbital on the sp² hybridized boron atom, which allows for reversible covalent bonding with carbonyl and hydroxyl groups.[4]

Causality of Boron Catalysis

The remarkable selectivity of boronic acids for β-keto esters is attributed to the formation of a stable 6-membered transition state where the boron atom chelates the two carbonyl oxygens.[1][4] This coordination activates the ester carbonyl for nucleophilic attack. Other ester types that lack this β-keto arrangement cannot form this stable intermediate and thus do not react under these conditions.[4][6]

Protocol 1: Methylboronic Acid-Catalyzed Transesterification

This protocol, adapted from Wankhede and co-workers, is a mild and environmentally friendly method suitable for a range of alcohols.[1][4] The use of molecular sieves is critical for driving the reaction equilibrium towards the product by sequestering the liberated ethanol or methanol.[1][4][8]

Materials:

  • Starting β-keto ester (e.g., ethyl acetoacetate)

  • Alcohol (1.2 equivalents)

  • Methylboronic acid (5 mol%)

  • Activated 4 Å molecular sieves (powdered)

  • Toluene (solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting β-keto ester (1.0 eq), the desired alcohol (1.2 eq), and methylboronic acid (0.05 eq).

  • Add activated 4 Å molecular sieves (approximately 250 mg per mmol of ester).

  • Add dry toluene as the solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves. The catalyst can often be recovered by filtration and reused.[1][4]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired transesterified product.

Data Summary: Boronic Acid Catalysis
CatalystAlcohol TypeTypical Reaction Time (h)Typical Yield (%)Reference
Boric AcidPrimary, Secondary5High[5]
Methylboronic AcidPrimary, Secondary2.5 - 478 - 92[1][4]
3-Nitrobenzeneboronic acidPrimary, Secondary, Tertiary3 - 12Good to Excellent[1][4]

G cluster_0 Chelation and Activation cluster_1 Nucleophilic Attack cluster_2 Product Release B_cat R'-B(OH)₂ bke β-Keto Ester intermediate 6-Membered Transition State bke->intermediate + R'-B(OH)₂ product_complex Product Complex intermediate->product_complex + R''-OH - R-OH alcohol R''-OH product Transesterified β-Keto Ester product_complex->product - R'-B(OH)₂

Amine-Based Organocatalysis: The 4-DMAP Method

4-(Dimethylamino)pyridine (4-DMAP) is a highly efficient nucleophilic catalyst for a variety of transformations, including the transesterification of β-keto esters.[1][4] This method provides a metal-free alternative, which can be advantageous in the synthesis of pharmaceutical intermediates where metal contamination is a concern.

Causality of 4-DMAP Catalysis

4-DMAP functions by first reacting with the ester to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting ester and is readily attacked by the alcohol nucleophile. The catalyst is regenerated upon product formation, completing the catalytic cycle. The pioneering work by Taber first described this application, and it was later refined by Christoffers, who demonstrated that using stoichiometric amounts of reactants in cyclohexane with azeotropic removal of the alcohol byproduct leads to quantitative conversions.[4][9]

Protocol 2: 4-DMAP-Catalyzed Azeotropic Transesterification

This highly efficient protocol takes advantage of Le Châtelier's principle by removing the liberated methanol or ethanol as an azeotrope with cyclohexane, driving the reaction to completion.[9]

Materials:

  • Starting β-keto ester (e.g., methyl 2-methyl-3-oxobutanoate) (1.0 eq)

  • High-boiling alcohol (1.0 eq)

  • 4-DMAP (5 mol%)

  • Cyclohexane (solvent)

Apparatus:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Assemble the Dean-Stark apparatus. Ensure all glassware is dry.

  • Charge the round-bottom flask with the starting β-keto ester (1.0 eq), the alcohol (1.0 eq), 4-DMAP (0.05 eq), and cyclohexane.

  • Heat the mixture to a vigorous reflux. The cyclohexane-alcohol azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more of the lower-boiling alcohol is collected in the trap. The reaction is typically complete when the theoretical amount of alcohol has been collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic solution with dilute HCl to remove 4-DMAP, followed by a wash with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify as necessary via distillation or column chromatography.

Data Summary: 4-DMAP Catalysis
SolventConditionsReactant RatioCatalyst Loading (mol%)Typical Yield (%)Reference
TolueneReflux, Excess EsterStoichiometric3074[4][6]
TolueneReflux, Excess AlcoholStoichiometric3041[4][6]
CyclohexaneAzeotropic RefluxStoichiometric5>95[4][9][10]

G A 1. Charge Reactor (β-Keto Ester, Alcohol, 4-DMAP, Cyclohexane) B 2. Heat to Reflux A->B C 3. Collect Azeotrope (Cyclohexane-ROH) in Dean-Stark Trap B->C D 4. Reaction Monitoring (TLC/GC/Volume in Trap) C->D D->C Incomplete E 5. Workup (Acid/Base Wash) D->E Complete F 6. Purification (Distillation/Chromatography) E->F G Final Product F->G

Potent Metal Catalysis: Titanium and Scandium

While organocatalysis offers a metal-free approach, certain metal-based Lewis acids provide exceptional catalytic activity, often under very mild conditions and with broad substrate scope.

Titanium (IV) Alkoxides

Titanium alkoxides, such as titanium (IV) isopropoxide, are effective catalysts for the transesterification of various esters, including β-keto esters.[1][11][12] They are particularly useful for transformations involving sterically hindered substrates.[1]

Protocol 3: Titanium (IV) Ethoxide-Catalyzed Transesterification

This protocol is effective for a range of substrates, including those that may be challenging for other methods.[1]

Materials:

  • Starting β-keto ester (1.0 eq)

  • Alcohol (used as solvent or in excess)

  • Titanium (IV) ethoxide (10 mol%)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the starting β-keto ester.

  • Add a large excess of the desired alcohol, which also serves as the solvent.

  • Add titanium (IV) ethoxide (0.10 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux. Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated solution of ammonium chloride.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Scandium (III) Triflate: A Powerful and Versatile Catalyst

Scandium (III) triflate (Sc(OTf)₃) is a highly efficient, water-tolerant Lewis acid catalyst for a wide range of organic transformations, including transesterification.[13][14] It can be used in low catalytic amounts, and reactions can often be accelerated significantly using microwave irradiation.[13]

Protocol 4: Scandium (III) Triflate-Catalyzed Transesterification

This method is notable for its high yields, broad functional group tolerance, and the option for microwave acceleration.[13]

Materials:

  • Starting ester (1.0 eq)

  • Alcohol (used as solvent)

  • Scandium (III) triflate (10 mol%)

Procedure: A) Conventional Heating:

  • In a round-bottom flask, dissolve the starting ester in the desired alcohol (used as the solvent).

  • Add Sc(OTf)₃ (0.10 eq) to the solution.

  • Heat the mixture to reflux and monitor for completion.

  • After completion, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove the catalyst.

  • Dry the organic layer, filter, and concentrate to obtain the product. Purify if necessary.

B) Microwave Irradiation:

  • In a microwave-safe reaction vessel, combine the starting ester, alcohol, and Sc(OTf)₃ (0.10 eq).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a set temperature (e.g., 100-120 °C) for a significantly reduced reaction time (e.g., 15-60 minutes).

  • Work up the reaction as described for conventional heating.

Data Summary: Scandium (III) Triflate Catalysis
SubstrateAlcoholMethodTimeYield (%)Reference
Ethyl MyristateMeOHReflux18 h99[13]
Ethyl MyristateMeOHMicrowave15 min99[13]
Methyl BenzoateAllyl-OHReflux18 h99[13]
γ-ValerolactoneMeOHReflux18 h99[13]

G Ester R-COOR' Activated_Ester Activated Ester [R-CO(->LA)OR'] Ester->Activated_Ester + LA LA Lewis Acid (e.g., Sc³⁺, Ti⁴⁺) Tetra_Int Tetrahedral Intermediate Activated_Ester->Tetra_Int + R''-OH Alcohol R''-OH Product R-COOR'' Tetra_Int->Product - R'-OH - LA Leaving_Alc R'-OH

Biocatalysis: The Ultimate in Selectivity

Enzymes, particularly lipases, offer an unparalleled level of selectivity for transesterification under extremely mild, solvent-free conditions.[8][15] This is highly beneficial for sensitive or complex substrates. Lipases like Novozym 435 (immobilized Candida antarctica lipase B) are robust, reusable, and highly effective.[1][6][15]

Causality of Enzyme Catalysis

Lipases catalyze the reaction through a serine hydrolase mechanism within their active site. The enzyme is chemoselective, acylating aliphatic alcohols in the presence of phenols, and can also be used to resolve racemic alcohols with high enantioselectivity.[15] Combining enzyme catalysis with microwave irradiation can dramatically reduce reaction times without deactivating the enzyme.[1][6]

Protocol 5: Microwave-Assisted Enzymatic Transesterification

This protocol, adapted from Yadav and Lathi, combines the selectivity of biocatalysis with the speed of microwave heating.[1][6]

Materials:

  • Starting β-keto ester (e.g., methyl acetoacetate)

  • Alcohol (e.g., n-butanol)

  • Novozym 435 (3% w/w)

Procedure:

  • In a microwave-safe vessel, combine the β-keto ester, the alcohol, and Novozym 435 (3% of the total weight of reactants).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a moderate temperature (e.g., 60 °C) for a short duration (e.g., 1-2 hours). Monitor conversion by GC.

  • After the reaction, cool the mixture and filter to recover the immobilized enzyme. The enzyme can be washed with a solvent and reused with minimal loss of activity.[1][6]

  • Remove the excess starting materials from the filtrate under reduced pressure to obtain the final product.

Data Summary: Enzyme-Catalyzed Transesterification of Methyl Acetoacetate
EnzymeAlcoholMethodTimeConversion (%)Reference
Novozym 435n-ButanolConventional (60°C)8 h94[1][6]
Novozym 435n-ButanolMicrowave (60°C)1.5 h96[1][6]
Novozym 435sec-ButanolMicrowave (60°C)2 h70[1][6]

G A 1. Combine Reactants (Ester, Alcohol) with Immobilized Lipase B 2. Reaction (Conventional Heat or Microwave) A->B C 3. Filter to Recover Enzyme Catalyst B->C D 4. Wash and Dry Recovered Enzyme C->D F 5. Product Isolation from Filtrate C->F E Recovered Lipase (Ready for Reuse) D->E E->A Reuse G Final Product F->G

Troubleshooting & Optimization

Even with robust protocols, challenges can arise. Low yields in transesterification are most often due to an unfavorable reaction equilibrium or side reactions.

  • Driving the Equilibrium: As transesterification is a reversible process, shifting the equilibrium is key. This can be achieved by:

    • Using an Excess of Reactant: Employing the alcohol as the solvent is a common and effective strategy.[8]

    • Removing the Byproduct: Using a Dean-Stark trap to remove the liberated low-boiling alcohol is highly effective, as demonstrated in Protocol 2.[8][9] Adding molecular sieves to sequester the alcohol byproduct is another viable method.[1][4][9]

  • Minimizing Side Reactions:

    • Decarboxylation: If any hydrolysis of the β-keto ester to the corresponding β-keto acid occurs (e.g., due to adventitious water), the acid can readily decarboxylate. Ensuring anhydrous conditions, especially for acid-catalyzed reactions, is crucial.[1][6][8]

    • Carroll Rearrangement: When using certain α,β-unsaturated alcohols like cinnamyl alcohol, a competing Carroll rearrangement can occur, leading to decarboxylation and byproduct formation.[1][4][6] Careful catalyst selection is important to minimize this pathway.

References

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(37), 22859–22920. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of b-keto esters. SciSpace. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. CORA. [Link]

  • Kumar, A., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. [Link]

  • Christoffers, J., & Önal, A. (2006). Azeotropic Transesterification of β-Keto Esters. ResearchGate. [Link]

  • Leslie, J. M. (2020). Acid-catalyzed transesterification. YouTube. [Link]

  • Gotor, V., & Gotor-Fernandez, V. (2003). Synthesis of B-keto esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

  • ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Chemical Reviews. [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]

  • Remme, N., Koschek, K., & Schneider, C. (2007). Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. Synlett. [Link]

  • ResearchGate. (n.d.). -DMAP catalysis in cyclohexane 26. ResearchGate. [Link]

  • Ravindran, S., & Sastry, M. (2012). Response of Titanium-Isopropoxide-Based Heterogeneous Amphiphilic Polymer Catalysts for Transesterification. ResearchGate. [Link]

  • McCarthy, C. B., et al. (2023). Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides. PMC. [Link]

  • Pellissier, H. (2022). Recent Developments in Enantioselective Scandium-Catalyzed Transformations. MDPI. [Link]

  • Luna, D., et al. (2021). Biolubricants from Rapeseed and Castor Oil Transesterification by Using Titanium Isopropoxide as a Catalyst: Production and Characterization. MDPI. [Link]

  • Ravindran, S., & Sastry, M. (2013). Reaction Kinetics of Transesterification with Titanium Alkoxide-Based Phase-Transforming Catalyst. Semantic Scholar. [Link]

  • Das, K., & Majumdar, S. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Publishing. [Link]

  • Ponde, D. E., et al. (1999). Transesterification of b-Keto Esters with Thiols, Amines, Diols and Amino Alcohols Catalysed by 1 a. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scandium Triflate Catalyzed Transesterification of Carboxylic Esters. ResearchGate. [Link]

  • Atkinson, B. N., et al. (2014). ChemInform Abstract: Scandium Triflate Catalyzed Ester Synthesis Using Primary Amides. ResearchGate. [Link]

  • Lu, S.-F., et al. (2006). Organocatalytic Asymmetric Hydroxylation of β-Keto Esters: Metal-Free Synthesis of Optically Active anti-Diols. Sci-Hub. [Link]

  • LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. [Link]

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Application

Application Notes and Protocols for the Catalytic C-H Insertion in β-Keto Ester Synthesis

Introduction: A Modern Approach to a Fundamental Synthetic Challenge The synthesis of β-keto esters, pivotal building blocks in the pharmaceutical and fine chemical industries, has traditionally relied on multi-step sequ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to a Fundamental Synthetic Challenge

The synthesis of β-keto esters, pivotal building blocks in the pharmaceutical and fine chemical industries, has traditionally relied on multi-step sequences often plagued by harsh reaction conditions and limited substrate scope. The advent of catalytic C-H insertion reactions represents a paradigm shift, offering a more direct and atom-economical route to these valuable synthons. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the catalytic C-H insertion for the synthesis of β-keto esters from aldehydes. We will delve into the mechanistic intricacies, provide detailed experimental protocols for both rhodium- and copper-catalyzed systems, and offer insights into substrate scope and potential challenges. Furthermore, we will briefly explore an alternative N-heterocyclic carbene (NHC)-catalyzed pathway, providing a broader perspective on modern synthetic strategies.

Theoretical Framework: The Elegance of Catalytic C-H Insertion

The core principle of this methodology lies in the generation of a highly reactive metal-carbene intermediate from a diazo compound. This intermediate then undergoes a C-H insertion reaction with an aldehyde, effectively forging a new carbon-carbon bond at the formyl C-H position. Transition metals, particularly rhodium and copper, have proven to be exceptional catalysts for this transformation, each offering distinct advantages in terms of reactivity and selectivity.[1][2]

The general catalytic cycle, particularly for rhodium-catalyzed reactions, can be conceptualized as follows:

  • Catalyst Activation & Carbene Formation: The dirhodium(II) precatalyst reacts with the diazo compound (e.g., ethyl diazoacetate) to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen gas. This is often the rate-determining step of the reaction.[3]

  • C-H Insertion: The electrophilic carbene then interacts with the aldehyde's C-H bond through a concerted, nonsynchronous three-centered transition state.[3] This step involves hydride transfer from the aldehyde to the carbene carbon, followed by carbon-carbon bond formation.

  • Product Release & Catalyst Regeneration: The newly formed β-keto ester dissociates from the metal center, regenerating the active rhodium catalyst, which can then enter another catalytic cycle.

This elegant mechanism allows for the direct and efficient construction of the β-keto ester framework. The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and selectivity of the process.[1][2]

Visualizing the Catalytic Cycle: A Mechanistic Overview

To provide a clearer understanding of the reaction pathway, the following diagram illustrates the key steps in the rhodium-catalyzed C-H insertion for β-keto ester synthesis.

Catalytic_Cycle cluster_main Rhodium-Catalyzed C-H Insertion for β-Keto Ester Synthesis Rh_catalyst [Rh₂(OAc)₄] Carbene Rh-Carbene Intermediate Rh_catalyst->Carbene + Diazo - N₂ Diazo R'CHN₂ (Diazo Compound) Transition_State [Transition State] Carbene->Transition_State + Aldehyde Aldehyde RCHO (Aldehyde) Aldehyde->Transition_State Product β-Keto Ester Transition_State->Product C-H Insertion Product->Rh_catalyst Catalyst Regeneration

Figure 1: Simplified catalytic cycle for the rhodium-catalyzed synthesis of β-keto esters.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, may be necessary for specific substrates.

Protocol 1: Rhodium-Catalyzed Intermolecular C-H Insertion

This protocol is adapted from established procedures for rhodium-catalyzed C-H insertion reactions.[1]

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Aldehyde (e.g., benzaldehyde)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM) or toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and anhydrous solvent (5 mL).

  • Catalyst Addition: Add dirhodium(II) tetraacetate (0.01 mmol, 1 mol%).

  • Diazo Compound Addition: In a separate syringe, prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in the anhydrous solvent (5 mL). Add the EDA solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with care in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours after the addition of EDA is finished.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-keto ester.

Protocol 2: Copper-Catalyzed C-H Insertion

This protocol provides a general guideline based on copper-catalyzed methodologies.[4]

Materials:

  • Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)

  • Aldehyde

  • Ethyl diazoacetate

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) catalyst (0.05 mmol, 5 mol%) in anhydrous DCM (2 mL).

  • Reagent Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Diazo Compound Addition: Slowly add a solution of ethyl diazoacetate (1.1 mmol, 1.1 equiv) in anhydrous DCM (3 mL) to the reaction mixture at room temperature over 1 hour.

  • Reaction Progression: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture and purify the residue by column chromatography on silica gel to isolate the β-keto ester.

Data Presentation: Substrate Scope and Performance

The versatility of the catalytic C-H insertion is demonstrated by its tolerance to a wide range of functional groups on both the aldehyde and the diazo compound. The following table summarizes representative examples from the literature, showcasing the scope of the rhodium-catalyzed synthesis of β-keto esters.

EntryAldehydeDiazo CompoundCatalyst (mol%)SolventTime (h)Yield (%)Reference
1BenzaldehydeEthyl diazoacetateRh₂(OAc)₄ (1)DCM385[5]
24-MethoxybenzaldehydeEthyl diazoacetateRh₂(OAc)₄ (1)Toluene492[5]
34-NitrobenzaldehydeEthyl diazoacetateRh₂(OAc)₄ (1)DCM2.578[5]
4CinnamaldehydeEthyl diazoacetateRh₂(OAc)₄ (1)DCM375[5]
5HexanalEthyl diazoacetateRh₂(OAc)₄ (1)DCM465[5]

Troubleshooting and Expert Insights

Causality Behind Experimental Choices:

  • Slow Addition of Diazo Compound: The dropwise addition of the diazo compound is crucial to maintain a low concentration in the reaction mixture. This minimizes the dimerization of the diazo compound, a common side reaction.[6]

  • Choice of Solvent: Dichloromethane and toluene are commonly used solvents. Toluene can sometimes offer better yields.[1] The choice of solvent can influence catalyst solubility and reaction kinetics.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere is good practice to prevent any potential side reactions with oxygen or moisture, especially with sensitive substrates or catalysts.

Self-Validating Systems & Troubleshooting:

Observation Potential Cause Suggested Solution
Low ConversionInactive catalyst, insufficient reaction time, or low temperature.Use a fresh batch of catalyst, prolong the reaction time, or gently warm the reaction mixture.
Formation of Diazo DimerConcentration of diazo compound is too high.Decrease the rate of addition of the diazo compound solution.
Complex Mixture of ProductsSide reactions such as cyclopropanation (with olefinic substrates) or ylide formation.Screen different rhodium catalysts with varying ligands to improve selectivity.
No ReactionDeactivated catalyst or unreactive substrate.Ensure the catalyst is active and consider using a more reactive diazo compound or a different catalytic system (e.g., copper).

Alternative Pathway: N-Heterocyclic Carbene (NHC) Catalysis

As an alternative to transition metal catalysis, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. In the context of β-keto ester synthesis, NHCs can catalyze the reaction of enals (α,β-unsaturated aldehydes) with alcohols to generate these valuable products through a homoenolate equivalent.[7][8]

NHC_Catalysis cluster_nhc NHC-Catalyzed β-Keto Ester Synthesis NHC N-Heterocyclic Carbene (NHC) Breslow Breslow Intermediate NHC->Breslow + Enal Enal α,β-Unsaturated Aldehyde (Enal) Homoenolate Homoenolate Equivalent Breslow->Homoenolate Proton Transfer Product_NHC β-Keto Ester Homoenolate->Product_NHC + Alcohol - NHC Alcohol R'OH (Alcohol)

Figure 2: Conceptual workflow for NHC-catalyzed synthesis of β-keto esters from enals.

This metal-free approach offers a complementary strategy with different substrate requirements and can be advantageous in certain synthetic contexts.

Conclusion

The catalytic C-H insertion reaction of aldehydes with diazo compounds provides a powerful and versatile platform for the synthesis of β-keto esters. Both rhodium and copper catalysts have demonstrated high efficacy, with the choice of catalyst and reaction conditions allowing for fine-tuning of the process. This application note has provided a comprehensive overview of the theoretical underpinnings, detailed experimental protocols, and practical considerations for implementing this modern synthetic methodology. The continued development of novel catalysts and a deeper understanding of the reaction mechanism will undoubtedly expand the scope and utility of this transformation in the years to come, empowering chemists in their pursuit of complex molecular architectures.

References

  • Denmark Group, University of Illinois Urbana-Champaign. Rhodium Catalyzed Alkyl C-H Insertion Reactions. [Online] Available at: [Link]

  • Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Online] Available at: [Link]

  • Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Organic Syntheses. [Online] Available at: [Link]

  • Kercher, P., & Kercher, T. (2012). Acid-Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: An Investigation on the Synthesis of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters. The Journal of Organic Chemistry, 77(22), 10444–10451. [Link]

  • Nair, V., et al. (2011). N-Heterocyclic Carbene Catalyzed Reaction of Enals and 1,2-Dicarbonyl Compounds: Stereoselective Synthesis of Spiro γ-Butyrolactones. Organic Letters, 13(8), 2042–2045. [Link]

  • Wang, X., et al. (2023). Asymmetric formal C–C bond insertion into aldehydes via copper-catalyzed diyne cyclization. Nature Communications, 14(1), 6965. [Link]

  • Dutta, P., et al. (2021). Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. ChemistrySelect, 6(40), 10834-10839. [Link]

  • Menon, R. S., & Biju, A. T. (2016). Recent advances in employing homoenolates generated by N-heterocyclic carbene (NHC) catalysis in carbon–carbon and carbon–heteroatom bond formation. Chemical Society Reviews, 45(21), 5899-5910. [Link]

  • Fox, J. M., et al. (2008). Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration. The Journal of Organic Chemistry, 73(18), 7291–7297. [Link]

  • Stoltz, B. M. (2017). Rhodium Carbenes and C–H functionalization. [Online] Available at: [Link]

  • Song, G., & Li, X. (2018). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. Accounts of Chemical Research, 51(1), 163-173. [Link]

  • Li, Y., et al. (2019). Divergent synthesis of α-aryl ketones/esters via rhodium-catalyzed selective deesterification and decarbonylation of diazo compounds. Organic Chemistry Frontiers, 6(18), 3297-3301. [Link]

  • Guttenberger, N., & Breinbauer, R. (2017). C–H and C–C bond insertion reactions of diazo compounds into aldehydes. Tetrahedron, 73(49), 6815-6829. [Link]

  • Miller, J. A., et al. (2001). Copper-Catalyzed Asymmetric N−H Insertion Reactions: Couplings of Diazo Compounds with Carbamates to Generate α-Amino Acids. Journal of the American Chemical Society, 123(42), 10411–10412. [Link]

  • He, M., & Bode, J. W. (2008). Chiral N-heterocyclic carbene-catalyzed generation of ester enolate equivalents from α,β-unsaturated aldehydes for enantioselective Diels–Alder reactions. Proceedings of the National Academy of Sciences, 105(43), 16494–16499. [Link]

  • ResearchGate. Proposed mechanism of rhodium(II)-catalyzed B–H insertion. [Online] Available at: [Link]

  • Davies, H. M., & Morton, D. (2022). Key Selectivity Controlling Elements in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Accounts of Chemical Research, 55(21), 3047–3059. [Link]

  • Santi, M., et al. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic & Biomolecular Chemistry, 20(20), 4165-4169. [Link]

  • Maki, B. E., & Scheidt, K. A. (2008). N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Organic Letters, 10(19), 4331–4334. [Link]

  • Keipour, H., et al. (2017). Copper-Catalyzed Carbenoid Insertion Reactions of α-Diazoesters and α-Diazoketones into Si–H and S–H Bonds. The Journal of Organic Chemistry, 82(6), 3000–3010. [Link]

  • Macmillan Group, Princeton University. Carbene-Mediated C-H Activation and Insertion. [Online] Available at: [Link]

  • Davies, H. M. L. (2020). Finding Opportunities from Surprises and Failures. Development of Rhodium-Stabilized Donor/Acceptor Carbenes and their Application to Catalyst-Controlled C—H Functionalization. The Journal of Organic Chemistry, 85(23), 14955–14975. [Link]

  • Gupt, A. B., & Moody, C. J. (2011). Asymmetric copper-catalysed intramolecular C–H insertion reactions of α-diazo-β-keto sulfones. Organic & Biomolecular Chemistry, 9(1), 124-130. [Link]

  • Berkowitz, D. B., et al. (2003). Synthesis of B-keto esters. U.S. Patent No. 6,642,035 B2. Washington, DC: U.S.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

Introduction: Welcome to the technical support guide for the synthesis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, a functionalized derivative of the versatile Hagemann's ester. This compound serves as a valuable b...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, a functionalized derivative of the versatile Hagemann's ester. This compound serves as a valuable building block in the synthesis of complex natural products, including terpenoids and steroids.[1] The most common and efficient route to this and similar structures is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[2][3]

While robust, the Robinson annulation can be sensitive to reaction parameters, leading to issues with yield and purity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common problems, optimize reaction conditions, and achieve higher, more consistent yields.

Reaction Overview: The Robinson Annulation Pathway

The synthesis involves the base-catalyzed reaction of a Michael donor (ethyl acetoacetate) with a Michael acceptor (methyl vinyl ketone). The reaction proceeds in two key stages:

  • Michael Addition: The enolate of ethyl acetoacetate performs a conjugate addition to methyl vinyl ketone to form a 1,5-dicarbonyl intermediate.[4]

  • Intramolecular Aldol Condensation: The intermediate diketone, in the presence of a base, cyclizes via an intramolecular aldol reaction, followed by dehydration to yield the final α,β-unsaturated cyclohexenone product.[5]

Generalized Reaction Mechanism

Reaction_Mechanism start_materials Ethyl Acetoacetate + Methyl Vinyl Ketone enolate_formation Step 1: Enolate Formation (Base Catalysis, e.g., NaOEt) start_materials->enolate_formation michael_addition Step 2: Michael Addition (C-C Bond Formation) enolate_formation->michael_addition Nucleophilic Attack diketone_intermediate 1,5-Diketone Intermediate michael_addition->diketone_intermediate aldol_cyclization Step 3: Intramolecular Aldol Cyclization (Base Catalysis) diketone_intermediate->aldol_cyclization cyclic_alkoxide Cyclic Alkoxide Intermediate aldol_cyclization->cyclic_alkoxide dehydration Step 4: Dehydration (Heat) cyclic_alkoxide->dehydration Elimination of H₂O final_product Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate dehydration->final_product Troubleshooting_Flowchart start Low Yield or Reaction Failure q1 TLC/GC-MS shows only starting materials? start->q1 q2 TLC/GC-MS shows Michael Adduct only? start->q2 q3 TLC/GC-MS shows complex mixture? start->q3 sol1 Issue with Step 1: Michael Addition q1->sol1 Yes sol2 Issue with Step 2: Aldol Condensation q2->sol2 Yes sol3 Side Reactions Dominating q3->sol3 Yes sol1a Check Base Activity (Use fresh NaOEt) sol1->sol1a sol1b Check MVK Quality (Distill, add slowly at 0°C) sol1->sol1b sol2a Insufficient Heat (Heat to reflux after addition) sol2->sol2a sol2b Insufficient Base (Check catalyst loading) sol2->sol2b sol3a MVK Polymerization (Strict temperature control) sol3->sol3a sol3b Other Condensations (Control stoichiometry & time) sol3->sol3b

Sources

Optimization

Technical Support Center: Crystallographic Disorder in Cyclohexenone Derivatives

Welcome to the technical support center for resolving crystallographic disorder in cyclohexenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving crystallographic disorder in cyclohexenone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality single-crystal X-ray diffraction data for this important class of molecules. Here, we will address common issues in a practical question-and-answer format, explaining not just the "how" but also the "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What is crystallographic disorder, and why are cyclohexenone derivatives particularly susceptible?

A: Crystallographic disorder refers to a situation where atoms or groups of atoms occupy more than one position or orientation within the crystal lattice.[1][2] The final electron density map is a spatial average of all unit cells in the crystal.[3][4] If a molecule can adopt multiple conformations, the resulting structure is an overlay of these different arrangements.

Cyclohexenone derivatives are prone to disorder due to the inherent flexibility of the six-membered ring. The cyclohexenone ring can adopt several low-energy conformations, such as half-chair, boat, or twist-boat forms.[5][6] The energy barrier for interconversion between these states can be small, allowing multiple conformations to co-exist during crystal growth, leading to positional disorder.[4][7] Additionally, substituents on the ring can create multiple stable rotamers, further increasing the likelihood of disorder.

Q2: How can I recognize disorder in my crystal structure refinement?

A: Several key indicators point towards disorder during the refinement process:[2]

  • Unusually large or elongated atomic displacement parameters (ADPs): Atoms modeled as a single position but actually occupying multiple sites will often appear as large, cigar- or pancake-shaped thermal ellipsoids.[2][8]

  • Significant residual electron density peaks: After refining the ordered model, large positive peaks (Q-peaks) may appear in the difference Fourier map near the atoms that are disordered.[2][3] These peaks often indicate the alternative positions of the disordered atoms.

  • Unstable refinement and high R-factors: A disordered structure modeled as ordered may refuse to converge properly, resulting in higher-than-expected R-factors (R1 > 5-7%) and a goodness-of-fit (GooF) value significantly different from 1.0.[9]

  • Chemically unreasonable geometry: The model may produce unrealistic bond lengths or angles as the refinement program attempts to fit a single conformation to an averaged electron density.

Q3: What are the main types of disorder I might encounter?

A: Disorder can be broadly categorized as follows:

  • Positional Disorder: This is the most common type, where an atom or a group of atoms occupies two or more distinct positions in the crystal lattice.[10] This is typical for flexible side chains or the entire cyclohexenone ring itself.[4]

  • Substitutional Disorder: This occurs when different chemical species occupy the same crystallographic site, such as a co-crystal of two similar molecules or a mixture of halide ions.[4][10]

  • Solvent Disorder: Solvent molecules trapped in crystal lattice voids are often highly mobile and may not occupy fixed positions, leading to diffuse regions of electron density.[10][11]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to identifying and resolving specific disorder-related issues during your experiments and data refinement.

Problem 1: My initial data collection shows weak or diffuse diffraction, suggesting poor crystal quality.
  • Underlying Cause: This often stems from static disorder, where different conformations are "frozen" into the crystal lattice during growth, disrupting long-range order.[4] It can also be a sign of dynamic disorder, where molecules are mobile within the crystal.[10]

  • Solution Workflow:

    • Optimize Crystallization Conditions:

      • Temperature: Try growing crystals at a lower temperature. This reduces the thermal energy of the molecules, which can favor a single, more stable conformation and minimize dynamic disorder.[10]

      • Solvent: Experiment with different solvents or solvent mixtures. The polarity and size of solvent molecules can influence molecular packing and favor a more ordered arrangement.

    • Low-Temperature Data Collection (Cryo-crystallography):

      • Action: Collect diffraction data at a low temperature (typically 100 K). This is a standard and highly effective method.[10][12]

      • Reasoning: Cooling the crystal reduces thermal motion (vibration), which often sharpens diffraction spots and allows for the collection of higher-resolution data.[13] It can "freeze out" dynamic disorder into a single conformation or, if multiple conformations persist, make them easier to resolve.[10]

Problem 2: The cyclohexenone ring shows large, elongated thermal ellipsoids (ADPs) after initial refinement.
  • Underlying Cause: This is a classic sign of positional disorder. The refinement program is trying to model an average of two or more ring conformations (e.g., two different half-chair puckers) with a single set of atomic positions.[2][8]

  • Solution Workflow:

    • Identify Alternative Positions: Examine the difference electron density map for significant Q-peaks near the ring atoms. These peaks suggest the locations of the second conformer.[3]

    • Model the Disorder using PART instructions:

      • Action: Use refinement software like SHELXL or Olex2 to model the disordered atoms in two (or more) parts.[3][10][14] The atoms of the first conformation are assigned to PART 1, and the atoms of the second conformation are assigned to PART 2. Atoms that are not disordered remain in PART 0.[15]

      • Occupancy Refinement: The occupancies of the two parts must sum to 1.0. This is achieved using a "free variable" (FVAR) in SHELXL.[3][10] For a two-component disorder, the occupancy of PART 1 is set to 21 (refining against free variable 2) and PART 2 is set to -21 (its occupancy is calculated as 1 minus that of PART 1).[16]

    • Apply Geometric Restraints:

      • Action: To maintain sensible molecular geometry, apply restraints to the bond lengths and angles of the disordered components. The SADI or SAME commands in SHELXL are excellent for this, as they restrain the geometries of the two parts to be similar to each other without imposing a rigid, preconceived geometry.[15][17] DFIX and DANG can be used if ideal bond lengths and angles are known.[2][18]

      • Reasoning: Restraints add crucial chemical information to the refinement, preventing the model from diverging into a physically unrealistic state, which is a common risk when the number of refined parameters increases with disorder modeling.[15]

    • Apply ADP Restraints:

      • Action: Use ADP restraints like SIMU and DELU to restrain the thermal parameters of adjacent atoms to be similar.[3] For overlapping atoms, an EADP constraint can be used to set their ADPs as equal.[14][18]

      • Reasoning: This ensures that the thermal motion of the disordered components is physically reasonable and helps stabilize the refinement.

Visualizing the Disorder Refinement Workflow

The following diagram outlines the decision-making process when encountering signs of disorder in a crystal structure.

disorder_workflow start Initial Refinement Complete check_adps Inspect ADPs & Difference Map start->check_adps adps_ok ADPs Normal, Residual Density Flat check_adps->adps_ok No adps_bad Large/Elongated ADPs? Significant Q-Peaks? check_adps->adps_bad Yes identify_disorder Identify Disordered Region (e.g., Ring, Side Chain, Solvent) adps_bad->identify_disorder solvent_issue Diffuse, Unmodelable Density? (Likely Solvent) identify_disorder->solvent_issue model_parts Model with PARTs 1 & 2 Assign Atoms to Components refine_occ Refine Occupancies (Use Free Variable) model_parts->refine_occ add_restraints Apply Geometric & ADP Restraints (SADI, SIMU, EADP) refine_occ->add_restraints refine_final Refine Anisotropically Check for Convergence add_restraints->refine_final final_model Final Disordered Model refine_final->final_model solvent_issue->model_parts No use_squeeze Use PLATON/SQUEEZE solvent_issue->use_squeeze Yes use_squeeze->refine_final

Caption: Decision workflow for handling crystallographic disorder.

Problem 3: There are large regions of diffuse, unmodelable electron density in the crystal lattice voids.
  • Underlying Cause: This is a classic indication of severe solvent disorder. The solvent molecules are so mobile that they do not have discrete positions, instead appearing as a continuous smear of electron density.[10][19] Attempting to model this with individual atoms is often impossible and will lead to a poor refinement.[11]

  • Solution: Use a Solvent Masking Procedure (PLATON/SQUEEZE):

    • Action: Employ a tool like SQUEEZE, which is part of the PLATON software suite.[19][20] This procedure does not model the solvent atoms directly. Instead, it calculates the contribution of the electron density in the solvent-accessible voids to the overall diffraction pattern and subtracts it from the observed data.[11][21]

    • Reasoning: SQUEEZE effectively removes the scattering contribution of the disordered solvent, allowing for a more accurate and stable refinement of the ordered part of the molecule.[19][20] This is the preferred method when discrete solvent positions cannot be identified.[19]

Detailed Protocol: Step-by-Step Disorder Refinement in SHELXL (via Olex2)

This protocol assumes you have an initial, ordered model that shows signs of disorder.

  • Initial Assessment: Refine your ordered structure anisotropically. Go to the difference electron density map and identify the Q-peaks that correspond to the second component of the disorder.

  • Splitting the Disordered Atoms:

    • Select the atom(s) that are disordered.

    • In the Olex2 command line, type split. This will generate a second component for the selected atoms based on the nearest Q-peaks and automatically assign them to PART 2.[22]

  • Assigning PARTs and Occupancy:

    • Olex2 will automatically set up the PART instructions and the free variable for occupancy refinement. For a two-part disorder, it will typically use FVAR X (where X is the next available free variable number) and set the occupancies to 21 and -21.

  • Applying Restraints:

    • Geometric Similarity: Select the entire disordered fragment (both PART 1 and PART 2). Use the SADI command to restrain the 1,2 and 1,3 distances of both components to be similar. This is crucial for maintaining chemical sense.

    • ADP Similarity: With the fragment still selected, apply SIMU and DELU restraints to ensure the thermal ellipsoids behave reasonably.

    • Overlapping Atoms: If any atoms in PART 1 and PART 2 are very close or overlapping, select the pair and apply an EADP constraint.[14]

  • Refinement Cycles:

    • Perform several cycles of least-squares refinement (refi command in Olex2). Initially, it is often wise to refine the disordered atoms isotropically to help the model settle, then switch to anisotropic refinement.[3]

    • Monitor the R-factors, the occupancy value, and the shape of the ADPs. A successful refinement will show a significant drop in R-factors and result in well-behaved, reasonably sized ADPs for both components.

Quantitative Comparison: Impact of Disorder Modeling

ParameterBefore Disorder ModelAfter Disorder ModelJustification
R1 Factor Typically > 7%Typically < 5%A better model provides a better fit to the observed data.
wR2 Factor Often > 20%Often < 12%Improved fit across all reflection data.
Goodness-of-Fit > 1.5~ 1.0Indicates the model accurately accounts for the data.
Max Residual Peak > 1.0 e/ų< 0.5 e/ųSuccessful modeling accounts for previous Q-peaks.
ADPs Large, elongatedReasonably sized, sphericalAtoms are correctly located in their respective positions.

This guide provides a foundational framework for addressing disorder in cyclohexenone derivatives. Successful structure refinement is often an iterative process requiring careful judgment and the judicious use of the powerful tools available in modern crystallographic software.

References

  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [Link]

  • Spek, A. L. (n.d.). PLATON/SQUEEZE. Utrecht University. [Link]

  • van der Sluis, P., & Spek, A. L. (2015). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Mahiya, K. (2021, December 19). Modelling of disorder about crystallographic two fold axis using FragmentDB in Olex2. YouTube. [Link]

  • Spek, A. L. (2015). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. PubMed. [Link]

  • Spek, A. L. (n.d.). PLATON/SQUEEZE - An Effective Tool for Taking the Contribution of Disordered Solvent into Account in Crystal Structure Refinement. CDIFX. [Link]

  • Grokipedia. (n.d.). Disordered Structure Refinement. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL A tutorial. MIT. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • Mahiya, K. (2020, October 4). Modelling whole molecule disorder using Olex2. YouTube. [Link]

  • OlexSys. (n.d.). Modelling Disorder. [Link]

  • Mahiya, K. (2021, June 5). Disorder modelling in a small organic molecule using OLEX2 software. YouTube. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. [Link]

  • Tanski, J. (2006, February 12). Instruction for using SQUEEZE of Platon. [Link]

  • Mahiya, K. (2022, March 25). Modelling whole molecule disorder across the crystallographic inversion center. YouTube. [Link]

  • Wikipedia. (n.d.). Disordered Structure Refinement. [Link]

  • Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT. [Link]

  • Kratzert, D. (n.d.). Disordered Structure Refinement (DSR). [Link]

  • University of Florida. (2020, February 4). Disordered Refinement. [Link]

  • Girolami, G. S. (1999). Using Free Variables and Restraints. [Link]

  • Parkin, S. (2010). Troublesome Crystal Structures: Prevention, Detection, and Resolution. Crystal Growth & Design, 10(4), 1589–1601. [Link]

  • Sheldrick, G. M. (n.d.). Introduction to SHELXL Refinement: Restraints, Constraints and Esds. CDIFX. [Link]

  • Warkentin, M., et al. (2017). Determining biomolecular structures near room temperature using X-ray crystallography: concepts, methods and future optimization. Acta Crystallographica Section D: Structural Biology, 73(Pt 6), 469–487. [Link]

  • Dittrich, B. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 1), 23–33. [Link]

  • Watkin, D. J. (2010). Refinement of crystal structures. International Tables for Crystallography, Volume F, Chapter 13. [Link]

  • ResearchGate. (n.d.). The crystal structure of phase III cyclohexanone, viewed down the.... [Link]

  • Shankland, K., et al. (2020). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 76(Pt 5), 727–742. [Link]

  • Coles, S. J., & Gale, P. A. (2015). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. CrystEngComm, 17(29), 5542–5553. [Link]

  • Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT. [Link]

  • Malhotra, A., et al. (2009). Crystal structures of cyclohexanone monooxygenase reveal complex domain movements and a sliding cofactor. Journal of Molecular Biology, 390(3), 454–467. [Link]

  • Sadlej, J., et al. (2004). Conjugation and hyperconjugation in conformational analysis of cyclohexene derivatives containing an exocyclic double bond. The Journal of Organic Chemistry, 69(15), 4966–4974. [Link]

  • ResearchGate. (2017). Crystal structure of (2E,6E)-2,6-bis(3-nitrobenzylidene)cyclohexanone, C20H16N2O5. [Link]

  • YouTube. (2020, December 29). Conformational analysis of cyclohexanone. [Link]

  • ResearchGate. (2018). Characterization and Crystal Structure of a Robust Cyclohexanone Monooxygenase. [Link]

  • CCDC. (n.d.). Disorder. [Link]

  • ResearchGate. (2023). Optimizing disordered crystal structures. [Link]

  • Dittrich, B. (2021). On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder. IUCr. [Link]

  • Riel, A. M. S., et al. (2017). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 17(7), 3643–3647. [Link]

  • ResearchGate. (2012). Cryo-Crystallography: Diffraction at Low Temperature and More. [Link]

  • Riel, A. M. S., et al. (2017). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 17(7), 3643–3647. [Link]

  • Růžička, A. (n.d.). DISORDERS: PROBLEMS OR NEW INFORMATION IN CHEMICAL CRYSTALLOGRAPHY?. [Link]

  • YouTube. (2021, July 2). Solving a crystal structure of a disorder structure using OLEX2/SHELX. [Link]

  • ACS Publications. (n.d.). Effect of conformational disorder on exciton states of an azobenzene aggregate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Michael Addition Reactions to Chalcones

Prepared by the Senior Application Scientist Desk Welcome to the technical support center for the Michael addition to chalcones. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the Michael addition to chalcones. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments for maximal yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries regarding the Michael addition to chalcones.

Q1: What is the Michael addition reaction in the context of chalcones?

The Michael addition (or conjugate addition) is a cornerstone reaction in organic synthesis where a nucleophile, known as a "Michael donor," adds to an α,β-unsaturated carbonyl compound, the "Michael acceptor".[1][2] In this context, chalcones serve as excellent Michael acceptors due to the electron-withdrawing nature of their carbonyl group, which polarizes the molecule and makes the β-carbon electrophilic and susceptible to nucleophilic attack.[3] The reaction is thermodynamically controlled and is fundamental for creating 1,5-dicarbonyl compounds and other complex molecular architectures.[1]

Caption: General Mechanism of Michael Addition to a Chalcone.

Q2: How do substituents on the chalcone's aromatic rings affect reactivity?

The electronic properties of substituents on the chalcone's aromatic rings are a critical factor in reaction success.[4]

  • Electron-Withdrawing Groups (EWGs) : Groups like -NO₂, -CN, or halides on the benzaldehyde-derived ring increase the electrophilicity of the β-carbon. This makes the chalcone a better Michael acceptor and generally leads to higher yields and faster reaction rates.[4][5]

  • Electron-Donating Groups (EDGs) : Groups like -OCH₃ or -CH₃ on the benzaldehyde-derived ring decrease the electrophilicity of the β-carbon, potentially slowing the reaction or lowering the yield.[4] Conversely, EDGs on the acetophenone-derived ring can increase the nucleophilicity of the corresponding enolate if it is used as the Michael donor in a side reaction, which can also affect the overall reaction profile.[6]

Q3: What are the most common types of Michael donors (nucleophiles) used with chalcones?

A wide variety of nucleophiles can be used, but they are typically "soft" nucleophiles that favor 1,4-addition over direct 1,2-addition to the carbonyl group. Common examples include:

  • Active Methylene Compounds : Malonates, β-ketoesters (e.g., ethyl acetoacetate), and nitroalkanes are frequently used.[1][7]

  • Thiols : Thiophenols readily add to chalcones.[8]

  • Amines : Both primary and secondary amines can serve as effective nucleophiles.

  • Enolates : Ketone enolates (e.g., from cyclopentanone or acetophenone) are common donors.

Q4: How do I select the right catalyst for my reaction?

Catalyst selection is crucial and depends on the specific donor and acceptor.

  • Base Catalysts : Strong bases like NaOH or KOH are common but can promote side reactions.[6] Milder bases such as K₂CO₃, Na₂CO₃, or organic bases (e.g., piperidine) often provide better control and selectivity.[4][6]

  • Organocatalysts : Chiral organocatalysts, such as those derived from rosin, squaramide, or proline, have become highly popular for achieving high yields and enantioselectivity in asymmetric Michael additions.[4][9][10]

  • Ionic Liquids : Task-specific ionic liquids can act as both the catalyst and the reaction medium, often leading to excellent yields under solvent-free conditions and allowing for catalyst recycling.[11][12]

Section 2: Troubleshooting Guide

This section is structured in a problem/cause/solution format to address specific experimental failures.

Problem 1: Low or No Product Yield

This is one of the most common issues in Michael addition reactions.

Possible Cause 1: Insufficiently Active Catalyst or Base The chosen base may not be strong enough to effectively deprotonate the Michael donor, resulting in a low concentration of the active nucleophile.[4]

  • Solution:

    • Increase Basicity: If using a mild base like K₂CO₃, consider switching to a stronger base like KOH or an alkoxide (e.g., NaOEt). Use this approach with caution, as stronger bases can increase side reactions.

    • Catalyst Screening: If the reaction is amenable to organocatalysis, screen a panel of catalysts. For example, rosin-derived squaramide has been shown to be effective at low catalyst loadings (0.3 mol%).[9]

Possible Cause 2: Low Reactivity of the Chalcone Acceptor As discussed in the FAQ, the chalcone may be deactivated by electron-donating groups or significant steric hindrance near the reaction center.[4]

  • Solution:

    • Increase Thermal Energy: Gradually increase the reaction temperature and monitor by TLC. For particularly stubborn substrates, switching to microwave or ultrasound-assisted synthesis can dramatically reduce reaction times and improve yields.[4][12]

    • Solvent Optimization: The solvent plays a key role. Polar protic solvents like ethanol can help stabilize the charged intermediates, but sometimes aprotic solvents or solvent-free conditions work better.[4][6] A solvent screen is highly recommended (see Protocol 2).

Possible Cause 3: Poor Solubility of Reactants If either the chalcone or the Michael donor has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all.

  • Solution:

    • Solvent Screening: Test a range of solvents with varying polarities (e.g., Ethanol, THF, DCM, Acetonitrile, Toluene).

    • Use of Surfactants: In aqueous media, surfactants can be used to form micelles, which can improve the miscibility of hydrophobic reactants.[12]

Problem 2: Formation of Multiple Byproducts

Complex reaction mixtures can make purification difficult and significantly lower the yield of the desired product.

Possible Cause 1: Retro-Michael Addition The Michael addition is a reversible reaction. Under certain conditions, the formed adduct can revert to the starting materials, leading to an equilibrium mixture and low isolated yield.[4]

  • Solution:

    • Lower Reaction Temperature: The reverse reaction often has a higher activation energy. Running the reaction at the lowest possible temperature that allows the forward reaction to proceed can minimize the retro-addition.

    • Product Trapping: If possible, design the subsequent reaction step to occur in the same pot to trap the Michael adduct as it is formed.

Possible Cause 2: Competing Side Reactions Strong bases can promote undesired reactions such as the self-condensation of the nucleophile, polymerization of the chalcone, or a competing 1,2-addition.[4]

  • Solution:

    • Use a Milder Base: Switch from strong bases (NaOH, KOH) to milder alternatives (K₂CO₃, amines).[6]

    • Control Stoichiometry: Use only a catalytic amount of base rather than a stoichiometric amount to keep the concentration of the reactive enolate low at any given time.[6]

    • Favor 1,4-Addition: To avoid 1,2-addition, ensure you are using a "soft" nucleophile. If using a harder nucleophile is unavoidable, changing the solvent or adding a Lewis acid might alter the selectivity.

Possible Cause 3: Impure Starting Chalcone A common impurity from the Claisen-Schmidt synthesis of chalcones is a Michael adduct formed from the starting ketone adding to the newly formed chalcone product.[13] This impurity can complicate subsequent reactions.

  • Solution:

    • Purify Chalcone Before Use: Always purify the chalcone (e.g., by recrystallization or column chromatography) before using it in a Michael addition.

    • Optimize Chalcone Synthesis: To prevent the formation of this impurity during chalcone synthesis, use lower temperatures (ice bath), monitor the reaction closely with TLC, and quench it as soon as the starting materials are consumed.[13]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Start: Low or No Yield Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify Chalcone & Nucleophile Check_Purity->Purify No Check_Conditions Reaction Conditions Check Check_Purity->Check_Conditions Yes Purify->Check_Conditions Cause1 Possible Cause: Ineffective Catalyst/Base Check_Conditions->Cause1 Cause2 Possible Cause: Low Reactant Activity Check_Conditions->Cause2 Solution1 Solution: 1. Use stronger base 2. Screen different catalysts 3. Check catalyst loading Cause1->Solution1 End Re-run Optimized Reaction Solution1->End Solution2 Solution: 1. Increase temperature 2. Use microwave/ultrasound 3. Check for deactivating groups Cause2->Solution2 Solution2->End Cause3 Possible Cause: Poor Solubility Solution3 Solution: 1. Screen different solvents 2. Increase solvent volume Cause3->Solution3 Solution3->End Check_conditions Check_conditions Check_conditions->Cause3

Caption: A decision tree for troubleshooting low-yield Michael addition reactions.

Section 3: Data-Driven Optimization

Systematic optimization is key. The following table provides a starting point for selecting reaction parameters.

Parameter Option 1 Option 2 Option 3 Considerations & Remarks
Catalyst Mild Base (K₂CO₃)Strong Base (KOH)Organocatalyst (Squaramide)Start with a mild base to minimize side reactions. Strong bases are faster but riskier. Organocatalysts are excellent for asymmetric synthesis.[4][6][9]
Solvent Protic (Ethanol)Aprotic Polar (CH₃CN)Solvent-Free Ethanol is a common starting point. Acetonitrile can suppress certain side reactions.[6] Solvent-free (grinding) methods are green and often highly efficient.[6][12]
Temperature 0 °C to RT Reflux Microwave Lower temperatures favor selectivity and reduce side reactions. Reflux or microwave can overcome high activation barriers for unreactive substrates.[4][12][13]
Monitoring TLCLC-MSNMR of crudeTLC is essential for tracking the consumption of starting materials and the appearance of products and byproducts.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Michael Addition

This protocol describes a typical small-scale reaction for adding an active methylene compound to a chalcone.

Experimental_Workflow Figure 3: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep 1. Add Chalcone (1.0 eq) & Solvent to flask Add_Donor 2. Add Michael Donor (1.1 - 1.2 eq) Prep->Add_Donor Add_Cat 3. Add Catalyst (e.g., K₂CO₃, 0.2 eq) Add_Donor->Add_Cat Stir 4. Stir at specified temp Add_Cat->Stir Monitor 5. Monitor by TLC (every 30-60 min) Stir->Monitor Quench 6. Quench reaction (e.g., with water/dil. acid) Monitor->Quench Reaction Complete Extract 7. Extract with organic solvent Quench->Extract Purify 8. Dry, concentrate, & purify (Column Chromatography) Extract->Purify Analyze 9. Characterize product (NMR, MS, IR) Purify->Analyze

Caption: A flowchart of the general experimental procedure.

Materials:

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one): 1.0 mmol

  • Michael Donor (e.g., diethyl malonate): 1.2 mmol

  • Base Catalyst (e.g., anhydrous K₂CO₃): 0.2 mmol

  • Solvent (e.g., Ethanol): 5 mL

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the chalcone (1.0 mmol) and ethanol (5 mL). Stir until fully dissolved.

  • Addition of Reagents: Add the diethyl malonate (1.2 mmol) to the flask, followed by the potassium carbonate (0.2 mmol).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC. Prepare a TLC plate with three lanes: chalcone starting material, co-spot (starting material and reaction mixture), and reaction mixture. A typical mobile phase is 20-30% ethyl acetate in hexanes. The reaction is complete when the chalcone spot has been completely consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure Michael adduct.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS). The disappearance of the characteristic α,β-unsaturated proton signals and the appearance of new aliphatic signals in the NMR spectrum are indicative of a successful reaction.[6]

Protocol 2: Small-Scale Parallel Reaction Screening

To efficiently optimize conditions, run several small-scale reactions in parallel, varying one parameter at a time (e.g., solvent or catalyst).

  • Setup: In separate, labeled 1-dram vials, add the chalcone (e.g., 0.1 mmol) and a stir bar.

  • Variable Addition: To each vial, add the solvent to be tested (0.5 mL).

  • Reagent Addition: Add the Michael donor (0.12 mmol) and the catalyst (0.02 mmol) to each vial.

  • Execution: Cap the vials and place them in a temperature-controlled shaker or on separate stir plates.

  • Analysis: After a set time (e.g., 4, 8, or 24 hours), take a small aliquot from each vial and analyze by TLC or LC-MS to compare the extent of conversion and byproduct formation. This will quickly identify the most promising conditions for a larger-scale reaction.

References

  • Semantic Scholar. (n.d.). Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism. Retrieved from [Link]

  • Wang, Y., et al. (2017). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. MDPI. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Michael addition. Retrieved from [Link][11]

  • Chemical Review and Letters. (2021). Synthesis of Novel Michael Adducts and Study of their Antioxidant and Antimicrobial Activities. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link][1]

  • ACS Publications. (2016). Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. The Journal of Organic Chemistry. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Recent advances of organocatalytic enantioselective Michael-addition to chalcone. Retrieved from [Link][10]

  • Usiena air - Unisi. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Retrieved from [Link][3]

  • Semantic Scholar. (1998). A Novel Method for Michael Addition and Epoxidation of Chalcones in a Water Suspension Medium: A Completely Organic Solvent-Free Synthetic Procedure. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Acetic Acid with Chalcones: Double Michael Addition-Aldol Reaction Formation of Unexpected (5-Benzoyl-2-hydroxy-2,4-6-triphenyl-cyclohexyl) -phenyl-methanone. Retrieved from [Link][2]

  • Bohrium. (n.d.). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Retrieved from [Link][15]

  • NIH. (n.d.). Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite. PMC. Retrieved from [Link][5]

  • ACS Publications. (n.d.). The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis. Journal of Chemical Education. Retrieved from [Link][16]

  • Revue Roumaine de Chimie. (n.d.). SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Retrieved from [Link][8]

Sources

Optimization

How to prevent decarboxylation of beta-keto esters during synthesis

A Guide to Preventing Unwanted Decarboxylation Welcome to the Technical Support Center for the synthesis of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Unwanted Decarboxylation

Welcome to the Technical Support Center for the synthesis of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a critical challenge in organic synthesis: preventing the premature decarboxylation of β-keto esters. Here, you will find scientifically grounded troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield, purity, and stability of your target compounds.

The Challenge: The Inherent Instability of β-Keto Esters

β-Keto esters are valuable synthetic intermediates due to the versatile reactivity of their dicarbonyl moiety. However, their synthesis is often plagued by a competing decarboxylation reaction, leading to the formation of a ketone byproduct. This unwanted side reaction not only reduces the yield of the desired β-keto ester but also complicates purification.

The propensity for decarboxylation stems from the susceptibility of the ester to hydrolysis, forming a β-keto acid intermediate. This intermediate readily loses carbon dioxide upon heating, a process that can be accelerated by both acidic and basic conditions.[1][2][3] Understanding and controlling the factors that promote this degradation pathway are paramount to a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of β-keto ester decarboxylation?

A1: The decarboxylation of a β-keto ester proceeds through the formation of a β-keto acid intermediate via hydrolysis of the ester. This β-keto acid then undergoes a facile decarboxylation reaction, especially when heated, through a cyclic, concerted transition state. This process results in the formation of an enol, which tautomerizes to the more stable ketone.[4]

Q2: How does temperature influence the stability of β-keto esters?

A2: Temperature is a critical factor. Elevated temperatures significantly accelerate the rate of both ester hydrolysis and the subsequent decarboxylation of the β-keto acid intermediate. For sensitive substrates, it is crucial to maintain low temperatures throughout the synthesis, workup, and purification steps.

Q3: What is the role of pH in preventing decarboxylation?

A3: The stability of β-keto esters is highly pH-dependent. Acidic conditions can catalyze the hydrolysis of the ester to the unstable β-keto acid, thereby promoting decarboxylation. Conversely, maintaining a neutral to slightly alkaline pH helps to keep the β-keto ester in its deprotonated (enolate) form, which is more resistant to decarboxylation.[4]

Q4: Can the choice of base in a Claisen condensation affect the stability of the product?

A4: Absolutely. While a strong base is necessary to deprotonate the α-carbon of the starting ester, the choice of base can influence the reaction conditions and potential for side reactions. For instance, using a stoichiometric amount of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) can allow for a directed Claisen condensation with minimal side reactions, including decarboxylation.[1] Using at least one full equivalent of base is crucial because the resulting β-keto ester is more acidic than the starting ester and will be deprotonated, driving the reaction to completion and preventing a reverse reaction.[1][5]

Q5: Are there any alternatives to the classic Claisen condensation for synthesizing β-keto esters under milder conditions?

A5: Yes, several methods have been developed to synthesize β-keto esters under milder conditions that minimize the risk of decarboxylation. These include:

  • Niobium(V) chloride-catalyzed reactions: Aldehydes can react with ethyl diazoacetate in the presence of catalytic amounts of NbCl₅ in dichloromethane at room temperature to afford β-keto esters in good yields.[6][7]

  • Magnesium-mediated acylation: The reaction of magnesium enolates of malonic acid half-esters with acyl donors provides a route to functionalized β-keto esters.[6]

  • Lipase-catalyzed transesterification: This enzymatic approach offers a mild, solvent-free method for preparing β-keto esters.[8]

Troubleshooting Guide: Tackling Unwanted Decarboxylation

This section addresses common issues encountered during the synthesis of β-keto esters and provides actionable solutions.

Symptom Possible Cause Suggested Solution
Low or no yield of β-keto ester, with the corresponding ketone detected as the major product. The β-keto ester has undergone hydrolysis and decarboxylation.[1]Review your workup procedure: Avoid acidic aqueous workups if possible. If an acidic wash is necessary, use a dilute, weak acid (e.g., dilute H₃PO₄) and perform the extraction quickly at low temperatures (e.g., in an ice bath).• Control the temperature during solvent removal: Use a rotary evaporator at low temperature and reduced pressure. Avoid prolonged heating.• Consider a non-aqueous workup: Quench the reaction with a non-protic reagent and filter off any solids. This avoids the introduction of water, which is necessary for hydrolysis.[9]
Gas evolution (bubbling) is observed during the reaction, even at room temperature. Spontaneous decarboxylation of a particularly unstable β-keto acid intermediate.Lower the reaction temperature: If the reaction is exothermic, ensure efficient cooling and consider running the reaction at a lower temperature, even if it requires a longer reaction time.• Choose a milder catalyst or base: Explore alternative synthetic routes that proceed under less harsh conditions.
The purified β-keto ester decomposes upon storage. The compound is inherently unstable, or residual acid/base is catalyzing decomposition.Ensure thorough purification: Remove all traces of acid or base from the final product. A filtration through a short plug of neutral alumina or silica gel may be beneficial.• Store under inert atmosphere and at low temperature: Store the purified product under argon or nitrogen in a freezer, ideally at -20 °C or lower. For highly sensitive compounds, storage at -80 °C may be necessary.[4]

Experimental Protocols

Protocol 1: Low-Temperature Directed (Crossed) Claisen Condensation

This protocol is designed to minimize self-condensation and decarboxylation by pre-forming the enolate of one ester at low temperature before adding the second ester.[1]

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Ester 1 (the enolate precursor)

  • Ester 2 (the electrophile)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (cold)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Add Ester 1 (1.0 equivalent) dropwise to the LDA solution, again keeping the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Condensation:

    • Add Ester 2 (1.2 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding cold, saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a solvent system that provides good separation while minimizing contact time on the stationary phase.

Protocol 2: Non-Aqueous Workup for the Isolation of Sensitive β-Keto Esters

This protocol avoids the use of water during the workup, which is a primary cause of hydrolysis and subsequent decarboxylation.[9]

Procedure:

  • Reaction Quench:

    • Upon completion of the reaction (as determined by TLC), cool the reaction mixture in an ice bath.

    • Quench the reaction by the slow addition of a non-protic reagent, such as acetic anhydride or trimethylsilyl chloride, to consume any remaining base or reactive intermediates.

  • Filtration:

    • If a precipitate forms, dilute the reaction mixture with a dry, non-polar solvent (e.g., diethyl ether or hexane) and filter the solid under an inert atmosphere.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure at a low temperature to obtain the crude β-keto ester.

  • Purification:

    • If necessary, purify the product by distillation under high vacuum or by chromatography on a deactivated stationary phase.

Visualization of Key Concepts

Decarboxylation Mechanism

The following diagram illustrates the pathway from a β-keto ester to a ketone, highlighting the critical β-keto acid intermediate.

G BKE β-Keto Ester BKA β-Keto Acid BKE->BKA Hydrolysis (H₂O, H⁺ or OH⁻) Enol Enol Intermediate BKA->Enol Heat (Δ) - CO₂ Ketone Ketone (Product) Enol->Ketone Tautomerization

Caption: The decarboxylation pathway of β-keto esters.

Preventative Workflow for β-Keto Ester Synthesis

This diagram outlines a strategic workflow designed to minimize decarboxylation.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Storage Mild_Conditions Choose Mild Reaction Conditions (e.g., Low Temp, Specific Catalysts) Non_Aqueous Non-Aqueous Workup Mild_Conditions->Non_Aqueous Preferred Cold_Quench Cold, Mild Acidic Quench Mild_Conditions->Cold_Quench Alternative Low_Temp_Purification Low-Temperature Purification (e.g., Cold Chromatography, High-Vacuum Distillation) Non_Aqueous->Low_Temp_Purification Cold_Quench->Low_Temp_Purification Inert_Storage Store under Inert Atmosphere at Low Temperature (-20 to -80 °C) Low_Temp_Purification->Inert_Storage

Caption: A strategic workflow to prevent decarboxylation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Reddy, P. N. (2005). NbCl5: A novel and efficient catalyst for the synthesis of β-keto esters. Tetrahedron, 61(4), 875-878.
  • ResearchGate. (2006). Mastering β-keto esters. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22665-22673.
  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen Condensation. Retrieved from [Link]

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • The Organic Chemistry Tutor. (2024, April 19). Lec8 - The Claisen Condensation and Decarboxylation [Video]. YouTube. Retrieved from [Link]

  • LibreTexts. (2022, October 4). 5.11: Enolates - Claisen Condensation and Decarboxylation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Substituted Cyclohexenones

Welcome to the technical support hub for the stereoselective synthesis of substituted cyclohexenones. This powerful class of molecules serves as a cornerstone in the synthesis of natural products and pharmaceuticals.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the stereoselective synthesis of substituted cyclohexenones. This powerful class of molecules serves as a cornerstone in the synthesis of natural products and pharmaceuticals.[1][2][3][4] However, controlling the precise three-dimensional arrangement of atoms—the stereochemistry—during their synthesis presents a significant challenge.[5][6] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered problems.

Section 1: Troubleshooting Poor Enantioselectivity

The ability to selectively produce one enantiomer over its mirror image is critical, particularly in drug development. When enantiomeric excess (e.e.) is low, it's essential to systematically evaluate the reaction components.

FAQ 1.1: My organocatalyzed Michael addition to form a chiral cyclohexenone is giving a low e.e. What are the likely causes and how can I improve it?

Root Cause Analysis:

Low enantioselectivity in organocatalyzed reactions often points to issues with the catalyst's activation of the substrate, the transition state's stability, or competing non-selective background reactions. The catalyst, typically a chiral amine or a derivative, creates a chiral environment around the substrate. If this environment is not well-defined, selectivity suffers.

Troubleshooting Workflow:

  • Catalyst Integrity and Loading:

    • Purity: Ensure the chiral organocatalyst is of high purity. Impurities can sometimes catalyze the reaction non-selectively.

    • Loading: While higher catalyst loading can increase reaction rates, it doesn't always improve enantioselectivity and can sometimes be detrimental. Conversely, too low a loading may allow the uncatalyzed, non-selective background reaction to dominate. It's crucial to screen a range of catalyst loadings (e.g., 1-20 mol%).

  • Solvent Effects:

    • The solvent's polarity and ability to form hydrogen bonds can significantly impact the transition state's stability. A non-coordinating solvent is often preferred as it allows the catalyst and substrate to interact without interference.[7]

    • Recommendation: Screen a variety of solvents with differing polarities. Start with common solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF), and consider less common ones if initial results are poor.

  • Temperature Optimization:

    • Lowering the reaction temperature is a classic strategy to enhance selectivity.[7] This is because the difference in activation energy between the two diastereomeric transition states becomes more significant at lower temperatures, favoring the formation of the product from the lower energy pathway.

    • Protocol: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and monitor the effect on e.e.

  • Additives:

    • Acids or bases can act as co-catalysts or influence the catalyst's aggregation state and activity. For amine-based catalysts, a Brønsted or Lewis acid additive can enhance iminium ion formation, a key step in many organocatalytic cycles.

    • Example: In the synthesis of Wieland-Miescher ketone analogues, the use of a trifluoroacetic acid salt of a bimorpholine derivative as a catalyst has been shown to improve enantioselectivity.[8]

Logical Flow for Troubleshooting Low Enantioselectivity:

Caption: Troubleshooting workflow for improving enantioselectivity.

Section 2: Addressing Challenges in Diastereoselectivity

When multiple new stereocenters are formed, controlling their relative orientation (diastereoselectivity) is paramount. This is a common challenge in reactions like the Diels-Alder and Robinson annulation.

FAQ 2.1: My Diels-Alder reaction to form a substituted cyclohexenone is yielding a mixture of endo and exo products. How can I favor the desired diastereomer?

Root Cause Analysis:

The endo/exo selectivity in a Diels-Alder reaction is governed by a combination of electronic and steric effects in the transition state.[9] The "endo rule" suggests that the endo product is often kinetically favored due to secondary orbital interactions between the dienophile's substituent and the diene's π-system.[10] However, the exo product is typically the thermodynamically more stable isomer.

Troubleshooting Strategies:

  • Lewis Acid Catalysis:

    • Mechanism: Lewis acids coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.[11] This allows the reaction to proceed at lower temperatures, favoring the kinetically controlled endo product.[11]

    • Common Lewis Acids: AlCl₃, Et₂AlCl, TiCl₄, SnCl₄.

    • Protocol:

      • In a flame-dried flask under an inert atmosphere, dissolve the dienophile in a dry, non-coordinating solvent (e.g., DCM or toluene).

      • Cool the solution to a low temperature (e.g., -78 °C).

      • Add the Lewis acid dropwise and stir for 15-30 minutes.

      • Add the diene slowly and monitor the reaction by TLC.

  • Steric Hindrance:

    • Bulky substituents on either the diene or dienophile can sterically disfavor one approach over the other, influencing the endo/exo ratio.[9][11]

    • Consideration: If your synthesis allows, modifying the substrate to include a bulky group can be a powerful strategy to direct diastereoselectivity.

  • Chiral Auxiliaries:

    • Attaching a chiral auxiliary to the dienophile can effectively block one face of the molecule, leading to high diastereoselectivity and enantioselectivity.[11] Evans oxazolidinones are a classic example.

Data Summary: Effect of Lewis Acids on Endo/Exo Selectivity

Reaction ConditionsTemperatureEndo:Exo RatioReference
Thermal (uncatalyzed)80 °C50:50[11]
With AlCl₃-78 °C>95:5[11]
With Et₂AlCl-78 °C90:10[11]
FAQ 2.2: The diastereoselectivity in my Robinson annulation is poor. What factors control the stereochemistry of the newly formed ring fusion?

Root Cause Analysis:

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[4][12][13][14][15] The stereochemistry of the ring fusion is determined in the aldol cyclization step. The formation of a chair-like transition state is generally favored, and the substituents will prefer to occupy equatorial positions to minimize steric strain.

Troubleshooting and Optimization:

  • Reaction Conditions for Michael Addition vs. Aldol Condensation:

    • Sometimes, performing the Michael addition and the aldol condensation in a single pot can lead to a complex mixture of products.

    • Recommendation: A two-step procedure, where the Michael adduct is isolated first and then subjected to cyclization conditions, often provides better control.[12] This allows for the optimization of each step independently.

  • Choice of Base and Solvent:

    • The choice of base can influence which proton is removed to form the enolate for the aldol cyclization, thereby affecting the stereochemical outcome.

    • Solvent can also play a role in the transition state geometry.[12] Protic solvents may lead to different outcomes than aprotic solvents.

Decision Tree for Robinson Annulation Troubleshooting:

G start Poor Diastereoselectivity in Robinson Annulation step1 Isolate Michael Adduct? start->step1 isolate_protocol Isolate and purify the 1,5-diketone intermediate. Optimize cyclization conditions separately. step1->isolate_protocol Recommended one_pot_optimization Optimize one-pot conditions. step1->one_pot_optimization Alternative yes_isolate Yes no_isolate No base_solvent Screen different bases (e.g., KOH, NaOEt, LHMDS) and solvents (protic vs. aprotic). isolate_protocol->base_solvent one_pot_optimization->base_solvent temperature Vary reaction temperature for the cyclization step. base_solvent->temperature result Improved Diastereoselectivity temperature->result

Caption: Decision-making workflow for improving Robinson annulation stereoselectivity.

Section 3: Challenges with Quaternary Stereocenters

The construction of quaternary stereocenters (a carbon atom bonded to four different non-hydrogen substituents) is a particularly formidable challenge in organic synthesis due to the high steric hindrance involved.[5][6]

FAQ 3.1: I am attempting to synthesize a cyclohexenone with a quaternary stereocenter, but the yield is low and I'm getting side products. What are some effective strategies?

Root Cause Analysis:

The primary difficulty is overcoming the steric hindrance associated with bringing a nucleophile and an electrophile together to form a tetrasubstituted carbon. This often requires highly reactive reagents and carefully optimized conditions to prevent side reactions like elimination or proton transfer.

Advanced Strategies and Methodologies:

  • Biocatalysis:

    • Enzymes, such as ene-reductases, can offer exquisite selectivity under mild conditions.[6] For instance, the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases can generate quaternary stereocenters with excellent enantioselectivity (>99% e.e.).[5][6]

    • Advantages: High selectivity, environmentally benign conditions.

    • Limitations: Substrate scope can be limited by the enzyme's active site.[6]

  • Transition-Metal Catalysis:

    • Copper- and rhodium-catalyzed asymmetric conjugate additions are powerful methods for creating quaternary stereocenters.

    • Example: A Cu-catalyzed desymmetrizing hydrogenation with a chiral ligand can achieve high enantioselectivity (up to 97% e.e.).[5][6]

    • Troubleshooting: The choice of chiral ligand is critical. If selectivity is poor, screening different ligand families (e.g., phosphoramidites, BINAP derivatives) is essential.

Experimental Protocol: Asymmetric Conjugate Addition for Quaternary Center Formation

This protocol is adapted from methodologies for copper-catalyzed asymmetric additions.[16]

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral phosphoramidite ligand (e.g., 5 mol%) and CuI (5 mol%) in anhydrous THF. Stir until a clear solution forms.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -35 °C).

  • Reagent Preparation: In a separate flask, prepare the organometallic reagent (e.g., a Grignard reagent or an organolithium) and titrate to determine the exact concentration.

  • Addition: Add the cyclohexenone substrate dropwise to the catalyst solution, followed by the slow addition of the organometallic reagent.

  • Monitoring and Work-up: Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

References

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Publications. [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC - NIH. [Link]

  • Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. PubMed. [Link]

  • Asymmetric approach toward chiral cyclohex-2-enones from anisoles via an enantioselective isomerization by a new chiral diamine catalyst. Brandeis ScholarWorks. [Link]

  • Asymmetric Approach toward Chiral Cyclohex-2-enones from Anisoles via an Enantioselective Isomerization by a New Chiral Diamine Catalyst. PMC - NIH. [Link]

  • Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Organic Letters - ACS Publications. [Link]

  • Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Semantic Scholar. [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. I.R.I.S.. [Link]

  • Stereospecific Synthesis of Cyclohexenone Acids by[1][1]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC - PubMed Central. [Link]

  • Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. MDPI. [Link]

  • 3: Diels-Alder Reaction. Chemistry LibreTexts. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Chemical Communications (RSC Publishing). [Link]

  • Diastereoselective synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates is reported. Beilstein Journals. [Link]

  • Intramolecular Diels–Alder Reactions of Cycloalkenones: Translation of High endo Selectivity to trans Junctions. PMC - PubMed Central. [Link]

  • A Stereoselective Approach to Functionalized Cyclohexenones. Sci-Hub. [Link]

  • Robinson annulation. Wikipedia. [Link]

  • Origin of stereoselectivity of the alkylation of cyclohexadienone-derived bicyclic malonates. PubMed. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. YouTube. [Link]

  • ChemInform Abstract: Regio‐ and Stereoselective Preparation of Substituted Cyclopentanones from Cyclohexenones Utilizing Trimethylstannyllithium as a Key Reagent. Sci-Hub. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

  • Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. [Link]

  • Robinson Annulation Practice Problems. Pearson. [Link]

  • Show how you would use Robinson annulations to synthesize the following compounds. Pearson. [Link]

  • 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction. YouTube. [Link]

  • Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). YouTube. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • Key Concepts in Stereoselective Synthesis. University of Bath. [Link]

  • Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. MDPI. [Link]

Sources

Optimization

Managing unresolved disorder in the ethyl ester group during crystallographic refinement

Welcome to the technical support center for advanced crystallographic refinement. This guide provides expert-driven troubleshooting advice and frequently asked questions (FAQs) specifically tailored to managing unresolve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced crystallographic refinement. This guide provides expert-driven troubleshooting advice and frequently asked questions (FAQs) specifically tailored to managing unresolved disorder in ethyl ester groups. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causal relationships in refinement, empowering you to produce chemically sensible and crystallographically sound structural models.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding disorder in ethyl ester groups.

Question 1: What are the tell-tale signs of disorder in an ethyl ester group?

Answer: The primary indicators of unresolved disorder in an ethyl ester group manifest in two ways after an initial anisotropic refinement:

  • Anomalous Anisotropic Displacement Parameters (ADPs): The thermal ellipsoids for the terminal methyl (CH₃) and methylene (CH₂) carbons will appear unusually large and elongated, often described as "cigar-shaped".[1][2][3][4] This occurs because the refinement program is attempting to model two or more distinct atomic positions with a single, time-averaged ellipsoid.[1][4] In a well-behaved structure, ellipsoids should be of similar size and relatively spherical (low anisotropy).[2]

  • Significant Residual Electron Density Peaks: The difference Fourier map will show notable positive Q-peaks near the disordered atoms, indicating positions where electron density is observed in the experimental data but not accounted for by the current model.[5] These peaks often suggest the alternative position(s) of the disordered atoms.

If you observe these features, it is a strong indication that a single-conformation model is insufficient and a disorder model is required.

Question 2: What is the fundamental difference between using "restraints" and "constraints" to model disorder?

Answer: Understanding the distinction between restraints and constraints is critical for successful refinement. They are not interchangeable and serve different purposes.[6][7]

  • Constraints are exact mathematical relationships imposed on the model, which reduce the number of refinable parameters.[6][8] A constraint cannot be violated by the refinement engine.

    • Example: Using an EADP (Equal ADPs) constraint forces two disordered atoms to have identical anisotropic displacement parameters.[1][6][9] This is a "hard" instruction.

  • Restraints are additional, chemically-informed observations that are added to the refinement data.[7][10] The refinement engine is encouraged to satisfy these observations within a given standard uncertainty, but they can be violated to a degree if the experimental data strongly disagrees.

    • Example: Using a SADI (Same Distance) restraint tells the program that the C-C bond length in one component of the disorder should be similar to the C-C bond length in the other component.[10][11] This acts as a "soft" guideline based on chemical knowledge.

In essence, constraints define what must be, while restraints define what should be. For flexible groups like ethyl esters, a combination of both is often necessary to achieve a stable and chemically meaningful model.

Question 3: Should I always model a slightly elongated terminal carbon as disordered?

Answer: Not necessarily. While significant elongation is a strong indicator, minor anisotropy at the end of a flexible chain can also be due to thermal motion, especially in data collected at room temperature.[2] Atoms at the periphery of a molecule naturally exhibit greater vibrational amplitude.[2]

The key is to critically evaluate the evidence. Ask yourself:

  • Is the ellipsoid dramatically larger and more anisotropic than other terminal groups in the structure?

  • Are there well-defined, chemically plausible residual density peaks nearby?

  • Does attempting a two-part disorder model lead to a significant drop in the R-factor and a "flatter" difference map?

If the answer to these questions is yes, modeling disorder is justified. If the anisotropy is minor and no clear alternate position is suggested by the difference map, forcing a disorder model may be an over-interpretation of the data. Collecting data at a lower temperature can help distinguish between thermal motion and static disorder by reducing atomic vibrations.[2]

Section 2: Troubleshooting Guides - A Step-by-Step Approach

This section provides detailed workflows for identifying, modeling, and validating a disordered ethyl ester group.

Guide 1: Diagnosing and Modeling a Two-Site Rotational Disorder

This is the most common disorder scenario for an ethyl ester, where the group rotates around the O-CH₂ bond.

Step 1: Initial Identification After initial solution and anisotropic refinement of all non-hydrogen atoms, inspect the ethyl ester group.

  • Observation: The terminal C-atom (and possibly the adjacent CH₂ carbon) shows a highly elongated thermal ellipsoid. You see a distinct Q-peak in the difference map that suggests an alternative position for the terminal carbon.

Step 2: Splitting the Atom and Assigning PARTs The goal is to model two distinct positions (components) for the disordered atoms.

  • Protocol:

    • In a program like Olex2 or through manual editing of the .ins file, locate the largest Q-peak near the terminal carbon.

    • Model this Q-peak as a new carbon atom (e.g., C_B).

    • Select the original terminal carbon and the newly placed one. In Olex2, you can use the "Split" tool.[11]

    • Assign the original atom (C_A) to PART 1 and the new atom (C_B) to PART 2.[5][10] Atoms that are not disordered remain in the default PART 0.[5]

    • Atoms in PART 1 will only bond to other atoms in PART 1 or PART 0. The same applies to PART 2.[5][10]

Step 3: Refining Occupancies with a Free Variable (FVAR) The occupancies of the two components must be refined such that their sum equals 1.[11]

  • Protocol:

    • Assign a free variable to control the occupancies. In SHELXL, this is done with the FVAR instruction. The second free variable is typically used (the first is the overall scale factor).

    • Set the Site Occupancy Factor (sof) for the atom in PART 1 to 21.0. This means its occupancy is refined as +1 * FVAR(2).

    • Set the sof for the atom in PART 2 to -21.0. This means its occupancy is refined as 1 - FVAR(2).[1]

    • Refine the structure isotropically at first to allow the occupancies and positions to stabilize without interference from anisotropic parameters.[1][8]

Workflow for Initial Disorder Modeling

G A Initial Anisotropic Refinement B Observe Elongated ADPs & Significant Q-Peaks A->B C Split Terminal Atom(s) into Two Positions (A & B) B->C D Assign Atoms to PARTs (e.g., C_A to PART 1, C_B to PART 2) C->D E Define Free Variable (FVAR) for Occupancy Refinement D->E F Set sof for PART 1 to '21.0' Set sof for PART 2 to '-21.0' E->F G Isotropic Refinement F->G H Check for Model Stability and Sensible Occupancy G->H

Caption: Initial workflow for modeling two-site disorder.

Guide 2: Applying Geometric and ADP Restraints for a Stable Refinement

Once the initial two-part model is established, you must apply restraints to ensure the geometry is chemically realistic and the refinement is stable. Without restraints, a disordered model has too many parameters and is likely to be unstable.[10]

Step 1: Geometric Restraints (SADI/SAME) The bond lengths and angles of the two components should be chemically identical. SADI or SAME restraints are used to achieve this.[10]

  • Causality: The two disordered components represent the same chemical group, just in different orientations. Therefore, their intrinsic geometries must be equivalent. Applying these restraints adds crucial chemical information that guides the refinement to a more plausible solution.

  • Protocol (SHELXL):

    • Use the SADI command to restrain equivalent 1,2-distances (bonds) and 1,3-distances (angles) to be similar.

    • For an ethyl group O-C1-C2, where C1 and C2 are disordered (C1A/C1B, C2A/C2B), you would apply:

    • Alternatively, the SAME command can be used to apply these restraints to a fragment more globally.[10]

Typical Restraint Values for Ethyl Esters

ParameterTypical Distance (Å)Recommended Restraint (DFIX)
C-C (sp³)1.52 - 1.54DFIX 1.53 0.02 C1A C2A
C-O (ester)1.43 - 1.45DFIX 1.44 0.02 O C1A

Note: Using SADI is often preferred over DFIX as it doesn't require an absolute target value, instead restraining the geometries of the two parts to be similar to each other.[10]

Step 2: ADP (Thermal Ellipsoid) Restraints The ADPs of disordered atoms should be restrained to be physically reasonable.

  • Causality: Unrestrained ADPs in a disordered model can become non-positive definite (NPD), a physically meaningless state.[6] Restraints prevent this by ensuring the ellipsoids behave sensibly.

  • Protocol (SHELXL):

    • SIMU: This restrains the Uij components of nearby atoms to be similar. It's a powerful tool for ensuring the ellipsoids of the two disordered components and their ordered neighbors are similar in size and orientation.[6][9][10]

    • DELU/RIGU: These are "rigid-bond" restraints. RIGU is the more modern and preferred command. It restrains the ADPs of bonded atoms so that their motion perpendicular to the bond is similar, and motion along the bond is also similar.[6]

    • ISOR: This command can be used as a last resort for very problematic atoms, restraining their ellipsoids to be more isotropic (spherical).[6][8][9] Use with caution.

Step 3: EADP Constraint (Use Sparingly) If two disordered atoms are very close to each other, their ADPs may be highly correlated.

  • Causality: In cases of severe overlap, the data may not contain enough information to refine two independent ADPs.

  • Protocol: The EADP constraint forces the ADPs of the specified atoms to be identical.[1][6][9] This should be considered an exceptional measure, as there is usually no physical reason for two independent atoms to have the exact same thermal motion.[6]

Refinement Strategy Diagram

G cluster_0 Geometric Stability cluster_1 ADP Stability cluster_2 Final Validation A Apply SADI/SAME restraints to equivalent bonds and angles B Ensure chemically sensible geometry for both PARTs A->B C Apply RIGU/SIMU restraints to disordered atoms D Refine Anisotropically C->D E Check for 'Non-Positive Definite' (NPD) atoms D->E E->C Increase restraint weight F Consider ISOR or EADP (only if necessary) E->F If problem persists G Check difference map is flat (<0.5 e/ų) H Inspect final ADPs for reasonable shape/size G->H I Final R-factors are significantly improved H->I

Caption: Decision workflow for applying restraints and validating the model.

Guide 3: Model Validation

A refined disorder model must be rigorously validated.

  • Protocol:

    • Difference Map: The final difference electron density map should be largely featureless, especially around the disordered group.

    • ADPs: The final thermal ellipsoids for both components should be reasonable in size and shape. They should not be non-positive definite.[6]

    • Geometric Plausibility: The bond lengths and angles within each component, governed by the restraints, should be chemically sensible.

    • R-factors: The successful modeling of disorder should result in a noticeable improvement (decrease) in the R1 and wR2 values compared to the unresolved model.

    • CheckCIF: Run a CheckCIF report. While it may flag alerts related to the disorder restraints (e.g., SADI), these are expected and explainable. The key is to ensure no other major, unexplained errors are present.

Successfully navigating these steps will lead to a robust and defensible model of the disordered ethyl ester group, reflecting a higher standard of crystallographic practice.

References

  • Modelling of disorder about crystallographic two fold axis using FragmentDB in Olex2. (2021). YouTube.
  • Modelling Disorder | OlexSys.OlexSys Ltd.
  • Modelling whole molecule disorder across the crystallographic inversion center. (2022). YouTube.
  • Modelling Disorder - OlexSys.OlexSys Ltd.
  • Disorder - CCDC.
  • Disorder - Logobook.kz.
  • Modelling whole molecule disorder using Olex2. (2020). YouTube.
  • Influence of modelling disorder on Hirshfeld atom refinement results of an organo-gold(I) compound.PubMed Central.
  • Restraints and Constraints - OlexSys.OlexSys Ltd.
  • Refinement of Disorder with SHELXL.MIT Department of Chemistry.
  • Introduction to single crystal X-ray analysis VII. Refinement of disordered structure.Rigaku Journal.
  • Thermal Parameters - Crystallographic CourseWare.University of Washington.
  • Disordered Refinement.OU Chemical Crystallography Lab.
  • Discussion: Description of the Structure.University of Glasgow.
  • Using Free Variables and Restraints.University of Illinois Urbana-Champaign.
  • Disorder | Crystal Structure Refinement: A Crystallographer's Guide to SHELXL.Oxford Academic.
  • Refinement of Disorder with SHELXL.MIT Department of Chemistry.
  • Thermal ellipsoid - Wikipedia.Wikipedia.
  • Troublesome Crystal Structures: Prevention, Detection, and Resolution.PubMed Central.
  • Treating Disorder and Solvent Molecules in Refinement.Oxford Academic.
  • Crystallographic Model Validation: from Diagnosis to Healing.PubMed Central.
  • Optimizing disordered crystal structures.
  • Dis-GEN: Disordered crystal structure gener
  • Disorder in crystal structures : new approaches in finding the best model.edoc.
  • Methods in Chemistry III – Part 1.CCDC.
  • Disorder.MIT OpenCourseWare.
  • On modelling disordered crystal structures through restraints from molecule-in-cluster computations, and distinguishing static and dynamic disorder.PubMed Central.
  • Determination and refinement of disordered crystal structures using evolutionary algorithms in combin
  • Optimizing disordered crystal structures.PubMed Central.
  • Amino acids and glycine ethyl ester as new crystalliz
  • ethyl esters ester | Sigma-Aldrich.Sigma-Aldrich.

Sources

Troubleshooting

Recrystallization solvents for purifying Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

Welcome to the technical support center for the purification of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this cyclic β-keto ester. Our goal is to equip you with the foundational knowledge and practical steps to achieve high purity for your compound.

I. Understanding the Molecule: Key Considerations for Recrystallization

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is a moderately polar molecule containing a ketone, an ester, and an alkene functional group within a cyclic structure. These features dictate its solubility and stability, which are critical factors in developing a successful recrystallization protocol.

A significant consideration for β-keto esters is their susceptibility to decarboxylation, particularly when heated under acidic or basic conditions.[1][2][3] This process results in the loss of the ethyl carboxylate group as carbon dioxide and ethanol, leading to the formation of an undesired ketone byproduct. Therefore, purification methods should be designed to minimize excessive heat and prolonged exposure to acidic or basic environments.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the purification of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate.

Q1: What is the ideal solvent for recrystallizing Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate?

There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude sample. However, based on the principle of "like dissolves like," moderately polar solvents are a good starting point. A good recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[4]

Q2: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it comes out of solution as a liquid upon cooling. This is a common issue with compounds that have a relatively low melting point or when the concentration of the solute is too high. Refer to the troubleshooting guide below for detailed solutions.

Q3: I am getting a very low yield after recrystallization. What are the possible reasons?

Low yield can be due to several factors:

  • Using too much solvent, which keeps a significant amount of your product dissolved in the mother liquor.

  • Premature crystallization during hot filtration, leading to loss of product on the filter paper.

  • Degradation of the compound (e.g., decarboxylation) during the heating process.

Q4: How can I tell if my purified compound is clean?

The purity of your recrystallized product can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range.[4]

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: NMR, IR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

III. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_oiling Oiling Out Solutions cluster_crystals No Crystals Solutions cluster_yield Low Yield Solutions cluster_color Colored Crystals Solutions start Problem Encountered oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_crystals Crystals are Colored start->colored_crystals oiling_1 Re-heat and add more solvent oiling_out->oiling_1 crystals_1 Scratch inner surface of the flask no_crystals->crystals_1 yield_1 Use minimum amount of hot solvent low_yield->yield_1 color_1 Use activated charcoal colored_crystals->color_1 oiling_2 Lower the temperature of the solvent oiling_1->oiling_2 oiling_3 Change to a lower-boiling point solvent oiling_2->oiling_3 oiling_4 Use a solvent pair oiling_3->oiling_4 crystals_2 Add a seed crystal crystals_1->crystals_2 crystals_3 Reduce solvent volume (evaporate) crystals_2->crystals_3 crystals_4 Cool to a lower temperature (ice bath) crystals_3->crystals_4 yield_2 Ensure flask is hot during filtration yield_1->yield_2 yield_3 Cool the filtrate slowly yield_2->yield_3 yield_4 Collect a second crop of crystals yield_3->yield_4 color_2 Perform a second recrystallization color_1->color_2

Caption: A flowchart for troubleshooting common recrystallization problems.

IV. Experimental Protocol: Recrystallization of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally for your specific sample.

Step 1: Solvent Selection

  • Place a small amount (10-20 mg) of your crude product into separate test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. Good candidates are listed in the table below.

  • If the compound dissolves at room temperature, the solvent is not suitable for recrystallization.

  • If the compound does not dissolve, gently heat the test tube. If it dissolves when hot, and then precipitates upon cooling, you have found a potentially suitable solvent.

Table 1: Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityComments
Ethanol 78PolarA good starting point for moderately polar compounds.
Methanol 65PolarSimilar to ethanol but with a lower boiling point.
Isopropanol 82PolarCan be a good alternative to ethanol.
Acetonitrile 82Polar AproticUsed for recrystallizing similar, more complex structures.[5][6]
Ethyl Acetate 77Moderately PolarOften used in combination with a non-polar solvent.
Hexane/Heptane ~69 / ~98Non-polarLikely to be used as an "anti-solvent" in a mixed solvent system.
Water 100Very PolarMay be used as the anti-solvent with a polar organic solvent like ethanol.

Step 2: Recrystallization Procedure

  • Place the crude Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring.

  • Add the hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent. [7]

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities (and charcoal, if used). Use a pre-heated funnel and flask to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling and promote the formation of larger, purer crystals.[8]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[7]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals thoroughly.

V. References

  • Fiveable. (n.d.). Cyclic β-Ketoester Definition. Retrieved from [Link]

  • Li, H., et al. (2009). (±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1532.

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Singh, R., & Gopi, H. N. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 10833-10853.

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o2788.

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • Li, H., et al. (2009). Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1533.

  • Fun, H.-K., et al. (2012). Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o2788.

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in Molybdenum-Catalyzed β-Keto Ester Synthesis

Welcome to the technical support center for molybdenum-catalyzed β-keto ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for molybdenum-catalyzed β-keto ester synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring high yields and minimal byproduct formation. The question-and-answer format directly addresses common issues encountered in the lab, providing not just solutions but also the underlying scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing significant amounts of a ketone byproduct. What is causing this and how can I prevent it?

A1: Cause and Mechanism of Ketone Byproduct Formation

The formation of a ketone byproduct is most commonly due to the decarboxylation of the β-keto ester product .[1][2] This process involves the hydrolysis of the ester to a β-keto acid, which is often unstable and readily loses carbon dioxide (CO₂) upon heating to form a ketone.[1][2][3]

  • Mechanism: The decarboxylation proceeds through a cyclic, six-membered transition state, which is facilitated by the presence of the β-carbonyl group.[1][2][4] Protic solvents can interfere with the necessary internal hydrogen bonding for this mechanism.[4][5]

Troubleshooting & Optimization Protocol:

  • Maintain Anhydrous Conditions: Water in the reaction mixture can hydrolyze the ester product. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Control Workup Temperature: Perform aqueous workup and extractions at low temperatures (0-5 °C) to minimize hydrolysis.

  • Avoid Strong Acids/Bases During Purification: Prolonged exposure to strong acidic or basic conditions during purification can promote hydrolysis and subsequent decarboxylation.[5] Use buffered solutions or mild purification techniques like flash chromatography with a neutral solvent system.

  • Optimize Reaction Temperature: While molybdenum catalysts can operate under mild conditions, excessive heat can accelerate decarboxylation.[6] If possible, run the reaction at the lowest effective temperature.

Q2: I am observing byproducts that appear to be from self-condensation or dimerization of my starting materials. How can I improve the selectivity for my desired β-keto ester?

A2: Understanding and Preventing Undesired Condensation Reactions

Self-condensation or dimerization arises when starting materials react with themselves instead of the intended reaction partner. In the context of molybdenum-catalyzed β-keto ester synthesis, particularly in reactions analogous to Claisen condensations, this is a common issue.[7]

  • Causality: Molybdenum catalysts, acting as Lewis acids, can activate carbonyl compounds.[6] If you are using two different esters in a crossed Claisen-type reaction, and both can form enolates, a mixture of up to four products can result, significantly reducing the yield of the desired product.[7]

Strategies for Enhancing Selectivity:

  • Choice of Substrates: If performing a crossed condensation, one ester should ideally be non-enolizable (lacking α-hydrogens), such as a benzoate, formate, or carbonate. This prevents it from undergoing self-condensation.[7]

  • Stoichiometry Control: Using the non-enolizable ester in excess can help drive the reaction towards the desired cross-condensation product.[7]

  • Ligand Modification on the Molybdenum Catalyst: The steric and electronic properties of the ligands on the molybdenum catalyst play a crucial role in controlling its activity and selectivity.[8][9]

    • Steric Hindrance: Bulkier ligands can create a more sterically demanding active site, potentially favoring the reaction of the less hindered substrate and minimizing dimerization of bulkier starting materials.

    • Electronic Effects: Electron-withdrawing groups on the ligands can increase the Lewis acidity of the molybdenum center, potentially altering the reaction kinetics and selectivity.[8]

Experimental Protocol for Ligand Screening:

  • Set up a parallel reaction array with your standard reaction conditions.

  • In each reaction, use a different molybdenum catalyst with varying ligands (e.g., comparing a catalyst with simple carbonyl ligands to one with bulky phosphine or N-heterocyclic carbene (NHC) ligands).

  • Monitor the reactions by a suitable analytical method (e.g., GC-MS or LC-MS) to determine the ratio of the desired product to byproducts.

  • Select the ligand that provides the highest selectivity for the desired β-keto ester.

Q3: My reaction is sluggish and giving low yields, with unreacted starting materials. How can I improve the conversion?

A3: Diagnosing and Overcoming Low Catalyst Activity

Low conversion can stem from several factors, including catalyst deactivation, improper reaction conditions, or issues with the reagents themselves.

Troubleshooting Flowchart:

Troubleshooting_Low_Yield start Low Yield of β-Keto Ester reagents Verify Reagent Purity and Integrity start->reagents catalyst Assess Catalyst Activity start->catalyst conditions Optimize Reaction Conditions start->conditions solvent Ensure Anhydrous and Peroxide-Free Solvent reagents->solvent substrate Confirm Substrate Purity reagents->substrate storage Check Catalyst Storage (Air/Moisture Sensitivity) catalyst->storage loading Increase Catalyst Loading catalyst->loading temperature Adjust Temperature conditions->temperature base Verify Base Stoichiometry and Identity conditions->base Byproduct_Pathways cluster_main Desired Reaction Pathway cluster_byproducts Potential Byproduct Pathways Start Starting Materials (e.g., Ester + Acyl Source) Mo_Cat Molybdenum Catalyst Start->Mo_Cat SelfCond Self-Condensation Start->SelfCond Incorrect Stoichiometry/ Non-selective Catalyst Intermediate Catalyst-Substrate Complex Mo_Cat->Intermediate Product β-Keto Ester Product Intermediate->Product Hydrolysis Hydrolysis Product->Hydrolysis H₂O Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat Ketone Ketone Byproduct Decarboxylation->Ketone Dimer Dimer/Oligomer Byproducts SelfCond->Dimer

Caption: Key pathways for desired product and common byproducts.

References

  • Jeyakumar, K., & Chand, D. K. (2008). Molybdenum(VI) Dichloride Dioxide Catalyzed Synthesis of β-Keto Esters by C-H Insertion of Ethyl Diazoacetate into Aldehydes. Synthesis, 2008(11), 1685-1687. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Chemistry Steps. (n.d.). Decarboxylation. [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • Hughes, D. L., et al. (2004). Mechanistic studies of the molybdenum-catalyzed asymmetric alkylation reaction. Proceedings of the National Academy of Sciences, 101(15), 5379-5384. [Link]

  • Trost, B. M., & Lautens, M. (1982). Molybdenum catalysts for allylic alkylation. Journal of the American Chemical Society, 104(20), 5543–5545. [Link]

  • Pansanga, K., et al. (2015). Effect of Calcination Temperatures and Mo Modification on Nanocrystalline (γ-χ)-Al2O3 for Ethanol Dehydration to Ethylene. Journal of Nanomaterials, 2015. [Link]

  • Zhang, Y., et al. (2020). Effect of Molybdenum on the Activity Temperature Enlarging of Mn-Based Catalyst for Mercury Oxidation. Catalysts, 10(4), 449. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate and Other β-Keto Esters in Organic Synthesis

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is paramount to the success of a synthetic campaign. Among the plethora of synthons available, β-ke...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is paramount to the success of a synthetic campaign. Among the plethora of synthons available, β-keto esters stand out for their versatility, enabling a wide range of carbon-carbon bond formations. This guide provides an in-depth comparative analysis of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate against two other workhorses of organic synthesis: the acyclic ethyl acetoacetate and the cyclic Hagemann's ester (ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate). We will delve into their synthesis, reactivity, and strategic applications, supported by experimental data and mechanistic insights to inform your synthetic design.

Introduction: The Strategic Value of β-Keto Esters

β-Keto esters are characterized by a ketone and an ester functionality separated by a methylene group. The protons on this α-carbon are acidic, readily removed by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of transformations, including alkylations, acylations, and conjugate additions. The resulting products can be further manipulated, often involving decarboxylation, to yield complex ketone architectures.[1]

This guide will focus on a comparative analysis of three distinct β-keto esters, highlighting how their structural differences—acyclic, cyclic, and substituted cyclic—translate into unique reactivity profiles and synthetic applications.

Synthesis of the Compared β-Keto Esters

The accessibility of a starting material is a critical consideration in synthetic planning. Here, we compare the common synthetic routes to our three β-keto esters of interest.

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

This substituted cyclohexenone derivative is most commonly synthesized via the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[2] The typical precursors are ethyl acetoacetate and an appropriate α,β-unsaturated ketone. For the title compound, a substituted butenone would be required. The general scheme for the synthesis of related structures involves the reaction of a chalcone with ethyl acetoacetate in the presence of a base like sodium hydroxide.[3][4][5]

G cluster_0 Robinson Annulation EAA_enolate Ethyl Acetoacetate Enolate Michael_adduct Michael Adduct (1,5-Diketone) EAA_enolate->Michael_adduct Michael Addition alpha_beta_ketone α,β-Unsaturated Ketone alpha_beta_ketone->Michael_adduct Cyclized_product Intramolecular Aldol Product Michael_adduct->Cyclized_product Intramolecular Aldol Condensation Final_product Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Cyclized_product->Final_product Dehydration

Caption: General workflow for the Robinson annulation synthesis.

Ethyl Acetoacetate

Ethyl acetoacetate is a commodity chemical, readily available in large quantities. Its industrial synthesis is typically achieved through the Claisen condensation of ethyl acetate using a strong base like sodium ethoxide. This reaction involves the self-condensation of two ester molecules.[1]

Hagemann's Ester (Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate)

Hagemann's ester, a valuable building block for natural product synthesis, can be prepared through several methods.[6] One common approach is a variation of the Robinson annulation, reacting ethyl acetoacetate with methyl vinyl ketone.[6] Another classic synthesis involves the reaction of two equivalents of ethyl acetoacetate with formaldehyde in the presence of a base.[6][7]

Comparative Reactivity and Performance

The structural differences between these three β-keto esters give rise to distinct reactivity patterns in key synthetic transformations.

Enolate Formation and Nucleophilicity

The nucleophilicity of the enolate is a key determinant of reactivity in alkylation and other C-C bond-forming reactions. While direct comparative data for all three compounds is scarce, we can draw valuable insights from related systems. A study quantifying the nucleophilicity of various cyclic β-keto ester anions found the second-order rate constant (k) for the reaction of ethyl 2-oxocyclohexanecarboxylate anion with benzhydrylium ions to be 5.01 x 10³ M⁻¹s⁻¹.[8]

β-Keto EsterStructureKey Structural FeaturesImplications for Reactivity
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Cyclic, Substituted, UnsaturatedThe cyclic framework restricts conformational flexibility. The 6-methyl group introduces steric hindrance on one flank of the enolate. The endocyclic double bond influences the electronic properties of the carbonyl group.The rigid structure can lead to higher stereoselectivity in reactions. Steric hindrance from the methyl group will likely direct incoming electrophiles to the opposite face of the molecule.
Ethyl Acetoacetate Acyclic, UnsubstitutedHigh conformational flexibility. Two acidic α-protons.Generally highly reactive but can be prone to dialkylation. Lack of inherent stereocontrol.
Hagemann's Ester Cyclic, Substituted, UnsaturatedThe enolizable proton is flanked by a ketone and an ester. The methyl group is on the double bond.Alkylation can occur at two different positions (C-1 and C-3), leading to potential regioselectivity issues.[9][10]
Alkylation Reactions: A Comparative Perspective

Alkylation of the α-carbon is a cornerstone transformation for β-keto esters. The choice of substrate significantly impacts both the efficiency and selectivity of this reaction.

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate: The presence of the 6-methyl group is expected to exert significant stereocontrol, directing alkylation to the less hindered face of the enolate. The rigid, cyclic nature of the enolate should also contribute to higher diastereoselectivity compared to its acyclic counterpart.

Ethyl Acetoacetate: Being a simple, acyclic β-keto ester, ethyl acetoacetate is highly reactive in alkylation reactions. However, the presence of two acidic protons can lead to dialkylation as a significant side reaction, which can be controlled by careful choice of base and reaction conditions. It offers no inherent stereocontrol.

Hagemann's Ester: Alkylation of Hagemann's ester is more complex due to the potential for reaction at two different nucleophilic centers, C-1 and C-3.[9] The regiochemical outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.[10] This can be a significant drawback if a single regioisomer is desired.

Table 1: Qualitative Comparison of Alkylation Performance

FeatureEthyl 6-methyl-2-oxocyclohex-3-enecarboxylateEthyl AcetoacetateHagemann's Ester
Reactivity Moderate to HighHighModerate to High
Regioselectivity High (alkylation at the α-carbon)Not applicableLow (mixture of C-1 and C-3 alkylation)
Stereoselectivity Potentially High (substrate-controlled)Low (none inherent)Moderate (dependent on reaction conditions)
Key Advantage In-built stereocontrol from the 6-methyl group.High reactivity and low cost.Versatile scaffold for further functionalization.
Key Disadvantage More complex starting material synthesis.Prone to dialkylation.Poor regioselectivity in alkylation.
Michael Additions and Annulation Reactions

The enolates of β-keto esters are excellent nucleophiles for Michael additions to α,β-unsaturated carbonyl compounds. This reactivity is the cornerstone of the Robinson annulation.

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate as a Michael Donor: The enolate of this cyclic β-keto ester can act as a nucleophile in Michael additions. The steric and electronic environment of the enolate, dictated by the cyclic structure and substituents, will influence the stereochemical outcome of the addition.

Comparison with Ethyl Acetoacetate and Hagemann's Ester:

  • Ethyl Acetoacetate is a classic Michael donor, widely used in Robinson annulations to construct cyclohexenone rings.[6][11] Its lack of steric bulk allows for efficient addition to a wide range of Michael acceptors.

  • Hagemann's Ester can also serve as a Michael donor, though its use in this context is less common than as a product of a Michael addition/annulation sequence.

The primary advantage of using a pre-formed cyclic β-keto ester like ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate in subsequent annulations is the potential for creating more complex polycyclic systems with a higher degree of stereocontrol.

Experimental Protocols

The following protocols are representative examples of the synthesis and a key reaction of the β-keto esters discussed.

Synthesis of Ethyl 4,6-disubstituted-2-oxocyclohex-3-enecarboxylate via Robinson Annulation

This protocol is a general procedure for the synthesis of derivatives related to the title compound.

Materials:

  • Chalcone (e.g., (2E)-3-(6-methoxynaphthalen-2-yl)-1-(4-methylphenyl)prop-2-en-1-one) (5 mmol)

  • Ethyl acetoacetate (5 mmol)

  • 10% Sodium hydroxide solution (0.8 mL)

  • Ethanol (10-15 mL)

  • Acetonitrile (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the chalcone (5 mmol), ethyl acetoacetate (5 mmol), and ethanol (10-15 mL).

  • Add the 10% sodium hydroxide solution (0.8 mL) to the mixture.

  • Heat the reaction mixture to reflux for 6 hours.[3]

  • After cooling to room temperature, the solid product precipitates.

  • Collect the solid by filtration.

  • Recrystallize the crude product from acetonitrile to yield the pure ethyl 4,6-disubstituted-2-oxocyclohex-3-enecarboxylate.[3]

G cluster_0 Synthesis Protocol Reactants Combine Chalcone, Ethyl Acetoacetate, Ethanol, and NaOH Reflux Reflux for 6 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Recrystallize Recrystallize from Acetonitrile Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the synthesis of a substituted cyclohexenone.

Alkylation of Ethyl Acetoacetate

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • Alkyl halide (e.g., ethyl iodide)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Cool the sodium ethoxide solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

  • After the addition is complete, add the alkyl halide dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Conclusion and Future Outlook

This guide has provided a comparative analysis of ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, ethyl acetoacetate, and Hagemann's ester, three valuable β-keto esters in organic synthesis.

  • Ethyl acetoacetate remains the reagent of choice for simple, cost-effective syntheses where stereocontrol is not a primary concern. Its high reactivity is a key advantage, though this can lead to challenges with selectivity (e.g., dialkylation).

  • Hagemann's ester offers a versatile cyclic scaffold but suffers from significant regioselectivity issues in reactions such as alkylation. Careful control of reaction conditions is necessary to achieve desired outcomes.

  • Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate and its analogues represent more advanced building blocks where the cyclic structure and substituents provide a platform for stereocontrolled transformations. The inherent rigidity and steric bias of the molecule can be strategically exploited to construct complex polycyclic systems with high levels of precision.

For researchers in drug development and natural product synthesis, the additional synthetic effort required to prepare substituted cyclic β-keto esters like ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is often justified by the increased stereochemical control they offer in subsequent transformations. The future of this field will likely see the development of even more sophisticated and highly functionalized β-keto esters, enabling the synthesis of increasingly complex and biologically active molecules.

References

  • Alkylation studies on Hagemann's ester : an approach to the synthesis of the trisporic acids - Oregon State University. (n.d.). Retrieved January 18, 2026, from [Link]

  • Hagemann's ester - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. (n.d.). Retrieved January 18, 2026, from [Link]

  • Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • Hagemann's ester: a timeless building block for natural product synthesis - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) The use of Hagemann's Esters to prepare highly functionalized phenols and benzenes - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). Retrieved January 18, 2026, from [Link]

  • Scheme 7. Synthesis of Hagemann's ester 18 by Michael addition reaction... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Provided below is Michael addition reaction. - Filo. (2025, June 1). Retrieved January 18, 2026, from [Link]

  • A kinetic study of C- and O-alkylation of some cyclic β-keto esters | Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]

  • A compound known as Hagemann's ester can be prepared by treating ... - Pearson. (n.d.). Retrieved January 18, 2026, from [Link]

  • Robinson annulation - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • (±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Solved 89. A compound known as Hagemann's ester can be | Chegg.com. (2021, June 9). Retrieved January 18, 2026, from [Link]

  • Ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of Cyclohexenone Analogs: A Guide for Researchers

The cyclohexenone scaffold, a six-membered ring containing an α,β-unsaturated ketone, is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its inherent reac...

Author: BenchChem Technical Support Team. Date: January 2026

The cyclohexenone scaffold, a six-membered ring containing an α,β-unsaturated ketone, is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its inherent reactivity and stereochemical complexity offer a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activity of various cyclohexenone analogs, offering insights into their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the experimental data supporting these claims, outline key methodologies for their evaluation, and explore the underlying mechanisms of action.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cyclohexenone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[3][4] The α,β-unsaturated ketone moiety is a key pharmacophore, often implicated in the covalent modification of biological nucleophiles, leading to the disruption of critical cellular processes.[5]

Comparative Cytotoxicity of Select Cyclohexenone Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)Tamoxifen-resistant MCF-7Not specified, but showed increased sensitivity[6]
2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91)Tamoxifen-resistant MCF-7Not specified, but showed increased sensitivity[6]
(1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA)Glioblastoma (GBM) cellsLowest IC50 value among a series of analogs[7][8]
Bicyclic Cyclohexenone Analog 10DU-145 (prostate cancer)34[5]
Bicyclic Cyclohexenone Analog 11DU-145 (prostate cancer)36[5]
Curcumin Analog A(2)PC-3 (prostate cancer)Stronger inhibition than curcumin[9]
Curcumin Analog A(3)PC-3 (prostate cancer)Stronger inhibition than curcumin[9]
Curcumin Analog A(4)PC-3 (prostate cancer)Stronger inhibition than curcumin[9]
Curcumin Analog A(5)PC-3 (prostate cancer)Stronger inhibition than curcumin[9]
Curcumin Analog A(6)PC-3 (prostate cancer)Stronger inhibition than curcumin[9]

Mechanisms of Anticancer Action

The anticancer activity of cyclohexenone analogs is often multifactorial, involving the modulation of several key signaling pathways.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[3] Constitutive activation of NF-κB is a hallmark of many cancers.[5] Several cyclohexenone analogs, including bicyclic derivatives and curcumin analogs, have been shown to inhibit NF-κB activity, leading to decreased cancer cell growth and induction of apoptosis.[5][9]

  • Induction of Apoptosis: Many cyclohexenone derivatives induce programmed cell death (apoptosis) in cancer cells.[4] This can occur through various mechanisms, including the activation of caspases and the modulation of apoptosis regulatory proteins.[4] For instance, certain ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been shown to trigger apoptosis via the activation of the caspase cascade.[4]

  • Cell Cycle Arrest: Some cyclohexenone analogs can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, the zeylenone derivative CA was found to induce G0/G1 phase arrest in glioblastoma cells by interfering with EZH2, a component of the PRC2 complex that regulates the expression of cell cycle inhibitors like p27 and p16.[7][8]

  • Inhibition of Topoisomerase I: Certain cyclohexanone derivatives, such as RL90 and RL91, act as catalytic inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair.[6] This leads to DNA damage and is particularly effective against tamoxifen-resistant breast cancer cells.[6]

Experimental Workflow: Assessing Anticancer Activity

A typical workflow for evaluating the anticancer potential of cyclohexenone analogs involves a series of in vitro and in vivo assays.

Workflow for Anticancer Drug Discovery.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3]

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the cyclohexenone analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Inflammation is a complex biological response implicated in numerous diseases.[10] Cyclohexenone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and mediators.[10][11]

Comparative Anti-inflammatory Activity of Select Cyclohexenone Analogs

Compound/AnalogTargetIC50 (µM)Reference
Diarylidenecyclohexanone (DAC) IcPGE2 production6.7 ± 0.19[10]
Diarylidenecyclohexanone (DAC) Ie5-LOX1.4 ± 0.1[10]
Diarylidenecyclohexanone (DAC) Ig5-LOX1.5 ± 0.13[10]
Diarylidenecyclohexanone (DAC) IIc5-LOX1.8 ± 0.12[10]
Diarylidenecyclohexanone (DAC) IIcCOX-2/mPGES17.5 ± 0.4[10]
Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD)COX-2 and 5-LOXInhibited both enzymes[11]
Benzylsulfone derivative 10aNO productionPotent inhibitory activity[12]

Mechanisms of Anti-inflammatory Action

  • Inhibition of COX and LOX Pathways: Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the biosynthesis of prostaglandins and leukotrienes, potent inflammatory mediators.[10] Many cyclohexenone analogs, such as diarylidenecyclohexanones and the novel derivative CHD, have been shown to inhibit COX-2 and 5-LOX enzymes.[10][11]

  • Inhibition of Pro-inflammatory Cytokines: Cyclohexenone derivatives can also suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β.[11] The compound CHD, for example, was found to reduce the mRNA expression of these cytokines.[11]

  • Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide is a hallmark of inflammation. Certain cyclohexene derivatives have been shown to potently inhibit NO production in vitro and protect mice from LPS-induced lethality.[12]

Signaling Pathway: Inhibition of Inflammatory Mediators

Inhibition of Inflammatory Pathways by Cyclohexenone Analogs.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[13] Cyclohexenone derivatives have shown promise as antibacterial and antifungal compounds.[14][15][16]

Comparative Antimicrobial Activity of Select Cyclohexenone Analogs

Compound/AnalogMicroorganismActivityReference
Piperazine derivatives (4a-4l)Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamoriModerate to significant activity, some comparable to standard antibiotics[13]
Cyclohexanone benzoylhydrazones (2a, 2b, 2e, 2f, 2i)Candida parapsilosisMarginal antifungal activity[14]
Cyclohexenone with p-Fluoro substituentS. aureus, E. coli, C. albicansPotent activity, inhibited growth at lower concentrations than standards[15]
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneRalstonia solanacearum and other plant pathogenic bacteria and fungiStrong in vitro antibacterial activity[16][17]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the cyclohexenone analog in a 96-well microtiter plate containing the broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Cyclohexenone analogs represent a rich source of biologically active compounds with significant potential in drug discovery. Their diverse pharmacological profiles, spanning anticancer, anti-inflammatory, and antimicrobial activities, underscore the versatility of this chemical scaffold. The structure-activity relationship studies are crucial for optimizing the potency and selectivity of these compounds. Future research should focus on elucidating the precise molecular targets of these analogs, which will aid in the rational design of next-generation therapeutics with improved efficacy and reduced side effects. In vivo studies are also essential to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds.

References

  • Synthesis and antimicrobial activity of cyclohexanone deriv
  • In Vitro vs. In Vivo Evaluation of Brominated Cyclohexenone Analogs as Potential Anticancer Agents - Benchchem. (n.d.). BenchChem.
  • Anticancer activities of cyclohexenone derivatives - ResearchGate. (n.d.).
  • Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Cihan-Üstündağ, G., Mataracı-Kara, E., & Çapan, G. (2019). Synthesis, characterization, antibacterial and antifungal evaluation of novel cyclohexanone benzoylhydrazones. Acta Pharmaceutica Sciencia, 57(4).
  • Khan, J., Ali, G., Rashid, U., Khan, R., Jan, M. S., Ullah, R., Ahmad, S., Abbasi, S. W., Khan Khalil, A. A., & Sewell, R. D. E. (2021). Mechanistic evaluation of a novel cyclohexenone derivative’s functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. European Journal of Pharmacology, 902, 174091.
  • Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed. (2023). PubMed.
  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - Frontiers. (2024). Frontiers.
  • Effects of cyclohexanone analogues of curcumin on growth, apoptosis and NF-κB activity in PC-3 human prostate cancer cells - PubMed. (2012). PubMed.
  • Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling - PMC - NIH. (2012).
  • Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed. (2008). PubMed.
  • Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed. (n.d.). PubMed.
  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - Bohrium. (2023). Bohrium.
  • Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed. (2011). PubMed.
  • Cyclohexanone in Pharmaceutical Synthesis: A Key Intermedi
  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - ResearchGate. (2023).
  • Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS‐1675 against various plant pathogenic bacteria and fungi | Journal of Applied Microbiology | Oxford Academic. (n.d.). Oxford Academic.
  • Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed. (2024). PubMed.

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Validation

A Researcher's Guide to X-ray Diffraction Data Analysis of Oxocyclohexene Carboxylates

A Comparative Guide for Drug Development Professionals For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is crucial for designing effect...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of molecules is crucial for designing effective and targeted therapeutics. X-ray diffraction (XRD) stands as a cornerstone technique, offering unparalleled insights into the atomic arrangement of crystalline materials. This guide provides a comparative analysis of single-crystal and powder XRD techniques for the characterization of oxocyclohexene carboxylates, a class of organic compounds with significant potential in medicinal chemistry.

The precise determination of molecular conformation, stereochemistry, and intermolecular interactions within the crystal lattice is paramount for understanding structure-activity relationships (SAR) and optimizing drug candidates. This guide will delve into the practical aspects of XRD data analysis, offering field-proven insights and detailed protocols to empower researchers in their structural elucidation endeavors.

Single-Crystal vs. Powder X-ray Diffraction: A Comparative Overview

The choice between single-crystal XRD (SCXRD) and powder XRD (PXRD) is a critical first step in the structural analysis of oxocyclohexene carboxylates. While both techniques rely on the diffraction of X-rays by the crystalline lattice, they provide different levels of structural information and have distinct sample requirements.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, well-ordered crystal (typically 0.1-0.5 mm)Microcrystalline powder
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions.[1][2]Crystal system, unit cell parameters, phase identification and purity, crystallite size, and strain. Crystal structure can sometimes be determined.[3][4]
Data Complexity Three-dimensional diffraction dataOne-dimensional diffraction pattern
Structure Solution Generally straightforward using direct methods or Patterson functions.[5]More challenging, often requiring advanced techniques like Rietveld refinement and direct-space methods.[6][7]
Primary Application Unambiguous determination of molecular structure.Phase identification, quality control, and studying polycrystalline materials.[3]

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

For the unambiguous determination of the molecular structure of novel oxocyclohexene carboxylates, SCXRD is the definitive method.[3] The ability to obtain a high-quality single crystal is the primary prerequisite for this powerful technique.

Causality Behind Experimental Choices in SCXRD

The success of an SCXRD experiment hinges on the quality of the single crystal. The choice of crystallization solvent and technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical screening. The goal is to grow a crystal that is large enough for mounting and handling, yet small enough to be fully bathed in the X-ray beam, and possesses a well-ordered internal lattice. The selection of X-ray wavelength (e.g., Mo-Kα or Cu-Kα) depends on the unit cell dimensions and the elemental composition of the crystal.

Self-Validating Experimental Protocol for SCXRD
  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant if data is to be collected at low temperatures.

  • Data Collection: Center the crystal in the X-ray beam of a diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal through a series of angles.[5]

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using software packages like SHELXS or Olex2.[5] The initial structural model is then refined against the experimental data using a least-squares minimization procedure until the calculated and observed diffraction patterns show the best possible agreement.[5][8]

  • Validation: The final structure is validated using tools like CHECKCIF, which assesses the geometric sensibility of the model and identifies potential issues. The final R-factor and goodness-of-fit are key indicators of the quality of the refinement.

Visualization of the SCXRD Workflow

Sources

Comparative

A Researcher's Guide to Differentiating Regioisomers of Methyl-oxocyclohexenecarboxylate: A Spectroscopic Comparison

In the landscape of synthetic chemistry and pharmaceutical development, the precise structural characterization of molecules is paramount. Regioisomers—compounds sharing the same molecular formula but differing in the pl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and pharmaceutical development, the precise structural characterization of molecules is paramount. Regioisomers—compounds sharing the same molecular formula but differing in the placement of functional groups—can exhibit vastly different chemical reactivities and biological activities. Consequently, the ability to unambiguously distinguish between them is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and reproducibility of chemical processes and products.[1][2] This guide provides an in-depth spectroscopic comparison of two key regioisomers of methyl-oxocyclohexenecarboxylate: methyl 2-oxocyclohex-3-ene-1-carboxylate (Isomer A) and methyl 4-oxocyclohex-2-ene-1-carboxylate (Isomer B) .

We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a comprehensive analytical framework. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental workflows necessary for confident isomer differentiation.[3][4]

The Challenge: Two Isomers, One Formula

The core challenge lies in differentiating Isomer A and Isomer B. While both are structurally similar, the relative positions of the ketone and the carbon-carbon double bond create distinct electronic environments, which can be probed using modern spectroscopic techniques.

G cluster_A Isomer A: Methyl 2-oxocyclohex-3-ene-1-carboxylate cluster_B Isomer B: Methyl 4-oxocyclohex-2-ene-1-carboxylate img_A img_A img_B img_B

Caption: Molecular structures of the two regioisomers.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these regioisomers due to its sensitivity to the local chemical environment of each proton (¹H) and carbon (¹³C) atom.[7]

¹H NMR Spectroscopy: A Tale of Two Double Bonds

The key to differentiating the isomers via ¹H NMR lies in the chemical shifts and coupling patterns of the vinylic protons (those on the C=C double bond) and the proton adjacent to the ester group (the α-proton).

  • Isomer A (Methyl 2-oxocyclohex-3-ene-1-carboxylate): In this α,β-unsaturated keto-ester, the C=C double bond is conjugated with the carbonyl group. This conjugation significantly deshields the vinylic protons, pushing their chemical shifts further downfield (expected around 6.0-7.0 ppm). The proton at C1, being adjacent to the ester's carbonyl group, will also appear as a distinct multiplet.

  • Isomer B (Methyl 4-oxocyclohex-2-ene-1-carboxylate): Here, the C=C double bond is not conjugated with the ketone. As a result, its vinylic protons are more shielded compared to Isomer A and are expected to resonate at a higher field (further upfield, likely in the 5.5-6.0 ppm range).[8] The chemical environment of the proton at C1 is also different, leading to a unique chemical shift and splitting pattern.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a clear and direct comparison of the carbon environments. The chemical shifts of the carbonyl carbons and the vinylic carbons are highly diagnostic.[7]

  • Carbonyl Carbons (C=O): The most significant difference is observed in the ketone carbonyl signal.

    • Isomer A: The ketone carbonyl at C2 is part of a conjugated system. This conjugation shields the carbonyl carbon, causing it to resonate at a higher field (further upfield, ~190-200 ppm).[9]

    • Isomer B: The ketone carbonyl at C4 is isolated (non-conjugated). It will therefore appear at a lower field (further downfield, ~200-215 ppm), which is typical for saturated or non-conjugated ketones.[9][10]

  • Ester Carbonyl: The ester carbonyl carbon will appear in the typical range of 165-175 ppm for both isomers, but subtle differences in their chemical shifts can still be observed.

  • Vinylic Carbons (C=C): The positions of the vinylic carbon signals will also differ significantly between the two isomers due to the influence of the adjacent functional groups.

Summary of Expected NMR Data
Assignment Isomer A (Methyl 2-oxocyclohex-3-ene-1-carboxylate) Isomer B (Methyl 4-oxocyclohex-2-ene-1-carboxylate) Key Differentiator
¹H Vinylic (-CH=CH-) ~6.0 - 7.0 ppm~5.5 - 6.0 ppmDownfield shift in Isomer A due to conjugation.
¹³C Ketone (C=O) ~190 - 200 ppm~200 - 215 ppmUpfield shift in Isomer A due to conjugation.[9][11]
¹³C Ester (C=O) ~165 - 175 ppm~165 - 175 ppmSubtle shifts may be present.

Infrared (IR) Spectroscopy: Probing Vibrational Frequencies

IR spectroscopy is a rapid and effective method for identifying functional groups and can readily distinguish between conjugated and non-conjugated carbonyl compounds.[1][4] The differentiation hinges on the vibrational frequencies of the two carbonyl groups (ketone and ester) and the C=C double bond.

  • Isomer A (α,β-Unsaturated System):

    • Ketone C=O Stretch: The conjugation of the ketone with the C=C double bond lowers the bond order of the C=O group through resonance. This results in a lower vibrational frequency, typically appearing in the range of 1666-1685 cm⁻¹ .[12][13][14]

    • Ester C=O Stretch: The ester carbonyl is not conjugated and will show a strong absorption at a higher frequency, around 1735-1750 cm⁻¹ .[13]

    • C=C Stretch: A medium intensity peak for the C=C stretch is expected around 1600-1640 cm⁻¹.

  • Isomer B (Non-conjugated System):

    • Ketone C=O Stretch: The isolated ketone carbonyl will absorb at a higher frequency, characteristic of a saturated six-membered ring ketone, around 1715 cm⁻¹ .[9][12]

    • Ester C=O Stretch: The ester carbonyl is also not conjugated and will absorb in its typical range of 1735-1750 cm⁻¹ .

    • C=C Stretch: A peak for the C=C stretch is also expected.

The most telling feature is the presence of a carbonyl absorption below 1700 cm⁻¹, which is a strong indicator of the conjugated system in Isomer A .

Summary of Expected IR Absorption Frequencies (cm⁻¹)
Functional Group Isomer A (Conjugated) Isomer B (Non-conjugated) Key Differentiator
Ketone C=O 1666 - 1685 ~1715Lower frequency for Isomer A is a definitive sign of conjugation.[9][12]
Ester C=O 1735 - 17501735 - 1750Both isomers show a typical ester carbonyl absorption.
C=C ~1600 - 1640~1640 - 1680Often weaker and less diagnostic than the carbonyl stretches.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating the isomers chromatographically and then analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.[15][16] While both isomers will have the same molecular ion peak ([M]⁺), their fragmentation pathways may differ, providing structural clues.

  • Molecular Ion Peak: Both isomers have a molecular formula of C₈H₁₀O₃, leading to a molecular weight of 154.16 g/mol . The mass spectrum for both should show a molecular ion peak at m/z = 154.

  • Fragmentation Differences: The stability of the fragments formed upon ionization can lead to different relative abundances in the mass spectrum.

    • Isomer A: The conjugated system might favor fragmentation pathways that retain this stable structural motif. A Retro-Diels-Alder reaction is a plausible fragmentation pathway for this type of cyclohexene structure.

    • Isomer B: The fragmentation might be dominated by cleavage adjacent to the isolated ketone (α-cleavage) or the ester group.[17] For instance, loss of the methoxy group (-OCH₃, 31 Da) or the carbomethoxy group (-COOCH₃, 59 Da) are common fragmentations for methyl esters.

While predicting the exact fragmentation pattern can be complex, significant differences in the relative intensities of key fragment ions would be expected, allowing for differentiation, especially when combined with GC retention time data.[18][19]

Experimental Protocols & Workflows

To ensure scientific integrity, the protocols described below are based on standard laboratory practices for the spectroscopic analysis of small organic molecules.

General Analytical Workflow

The logical flow for analyzing a sample suspected of containing one or both regioisomers involves synthesis, purification, and subsequent spectroscopic characterization.

Caption: General workflow for synthesis and spectroscopic identification.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified methyl-oxocyclohexenecarboxylate isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[20]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[8]

  • Homogenization: Gently vortex the sample to ensure a homogeneous solution.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for both nuclei should be employed.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For a liquid sample, place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, prepare a KBr pellet or a mull.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar DB-5ms or HP-5ms column). Use a temperature program that effectively separates the isomers, for example, starting at 50°C and ramping to 250°C at 10°C/min.[21]

  • MS Detection: Use electron ionization (EI) at a standard energy of 70 eV.[22] Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments. The resulting chromatogram will show the retention time of each isomer, and the mass spectrum for each peak can be analyzed.

Conclusion

The differentiation of methyl-oxocyclohexenecarboxylate regioisomers is a clear-cut process when the appropriate spectroscopic tools are applied systematically. ¹³C NMR spectroscopy provides the most unambiguous evidence , with the chemical shift of the ketone carbonyl serving as a definitive marker for the presence or absence of conjugation. IR spectroscopy offers a rapid and highly effective confirmation , where an absorption band below 1700 cm⁻¹ is a hallmark of the conjugated Isomer A. Finally, GC-MS allows for physical separation and provides complementary structural information through fragmentation analysis. By integrating the data from these three techniques, researchers can confidently and accurately characterize their synthesized compounds, a cornerstone of rigorous scientific practice in chemical and pharmaceutical development.[2]

References

  • University of the West Indies, Mona. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film. Retrieved from [Link]

  • ResearchGate. (2018). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. Retrieved from [Link]

  • Wade, L. G. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Unknown Source. (n.d.). Carbonyl compounds - IR spectroscopy.
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  • Journal of the Chemical Society, Perkin Transactions 1. (1984). A new synthesis of ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann's ester) and its methyl and t-butyl analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclohexanone - NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methyl-2-oxo-6-phenyl-cyclohex-3-enecarboxylic acid ethyl ester - Optional[13C NMR]. Retrieved from [Link]

  • ACS Publications. (2021). Oxygenated Cyclohexene Derivatives from the Stem and Root Barks of Uvaria pandensis. Journal of Natural Products. Retrieved from [Link]

  • ResearchGate. (2008). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]

  • American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]

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  • YouTube. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. Retrieved from [Link]

  • SpectraBase. (n.d.). Dimethyl 6-acetyl-4-methyl-2-oxocyclohex-3-ene-1,1-dicarboxylate - Optional[13C NMR]. Retrieved from [Link]

  • MassBank. (2008). Cyclohexanone Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]

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  • PubChem. (n.d.). Methyl 4-oxocyclohex-2-enecarboxylate. Retrieved from [Link]

  • ChemBK. (2024). ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate. Retrieved from [Link]

  • Longdom Publishing. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Journal of Applied Pharmacy. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-methyl-2-oxocyclohexane-1-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (1978). The Mass Spectra of Cyclic Ketones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - 13C NMR data. Retrieved from [Link]

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  • PubMed Central (PMC). (n.d.). Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate. Retrieved from [Link]

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Validation

A Comparative Guide to the Structural Validation of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a foundational pilla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. This guide provides an in-depth, comparative analysis for validating the molecular structure of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate , a substituted cyclohexenone derivative with potential as a versatile synthetic intermediate.

This document moves beyond a simple recitation of analytical data. As a senior application scientist, my objective is to provide a logical framework for structural elucidation, explaining the "why" behind the chosen experimental path. We will explore a robust, self-validating workflow and compare the target molecule's expected analytical profile with that of a structurally distinct, yet synthetically accessible alternative, a Hantzsch ester, to highlight the discerning power of modern spectroscopic techniques.

The Subject of Our Investigation: A Cyclohexenone Core

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate belongs to the class of α,β-unsaturated ketones, a structural motif present in numerous biologically active compounds and a key building block in organic synthesis. Its reactivity is dictated by the interplay of the ketone, the alkene, and the ester functionalities. A critical aspect of its chemistry, which directly influences its analytical signature, is the potential for keto-enol tautomerism. This equilibrium between the ketone and its corresponding enol form must be considered for accurate structural assignment.

The Comparator: A Dihydropyridine Alternative

To provide a meaningful comparison, we will contrast our target molecule with Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , a classic Hantzsch ester. This compound is chosen for its distinct spectroscopic features and its straightforward, one-pot synthesis, offering a different synthetic and analytical challenge.

Synthetic Pathways: A Tale of Two Reactions

The approach to structural validation begins with a pure sample. Therefore, understanding the synthesis is paramount, as it informs potential side-products and impurities.

Robinson Annulation: Building the Cyclohexenone Ring

Our target molecule, Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, can be efficiently synthesized via the Robinson annulation . This powerful ring-forming reaction involves a Michael addition of ethyl acetoacetate to crotonaldehyde, followed by an intramolecular aldol condensation.[1][2][3][4]

Robinson Annulation Workflow start Reactants reactants Ethyl Acetoacetate + Crotonaldehyde michael Michael Addition (Base Catalyst, e.g., NaOEt) reactants->michael Step 1 intermediate 1,5-Diketone Intermediate michael->intermediate aldol Intramolecular Aldol Condensation (Heat) intermediate->aldol Step 2 product Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate aldol->product purification Purification (Column Chromatography) product->purification

Caption: Robinson Annulation workflow for the synthesis of the target molecule.

Hantzsch Synthesis: A One-Pot Assembly

In contrast, the Hantzsch ester is assembled in a one-pot, multi-component reaction. This involves the condensation of an aldehyde (in this case, formaldehyde, which can be generated in situ), two equivalents of ethyl acetoacetate, and an ammonia source like ammonium acetate.[5][6]

Hantzsch Synthesis Workflow start Reactants reactants Formaldehyde + 2x Ethyl Acetoacetate + Ammonium Acetate condensation One-Pot Condensation (Reflux in Ethanol) reactants->condensation product Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate condensation->product purification Purification (Recrystallization) product->purification

Caption: Hantzsch synthesis workflow for the comparator molecule.

Spectroscopic Validation: A Multi-faceted Approach

A single analytical technique is rarely sufficient for unambiguous structure determination. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

¹H and ¹³C NMR spectroscopy provide the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR Spectroscopy provides a count of the number of unique carbon atoms in the molecule, offering a complementary and often simpler view of the carbon skeleton.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns can also offer clues about the molecule's structure.

Comparative Spectroscopic Data

The following tables summarize the expected and experimental spectroscopic data for our target molecule and the Hantzsch ester comparator.

Table 1: Comparison of ¹H NMR Data

Assignment Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate (Predicted) Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Experimental) [7]
NH -~5.54 (s, 1H)
CH (ring) ~6.8 (m, 1H, =CH-), ~5.9 (m, 1H, =CH-CO-), ~3.5 (m, 1H, -CH(COOEt)-), ~2.8 (m, 1H, -CH(CH₃)-)~4.99 (s, 1H, CH at C4)
CH₂ (ring) ~2.2-2.5 (m, 2H)-
-OCH₂CH₃ ~4.2 (q, 2H)~4.08 (q, 4H)
-CH₃ (ring) ~1.1 (d, 3H)~2.34 (s, 6H)
-OCH₂CH₃ ~1.3 (t, 3H)~1.21 (t, 6H)

Table 2: Comparison of ¹³C NMR Data

Assignment Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate (Predicted) Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Experimental) [7]
C=O (ketone) ~198-
C=O (ester) ~172~167.6
C=C (ring) ~150, ~128~104.2 (C3, C5)
C-N (ring) -~143.8 (C2, C6)
-CH(COOEt)- ~55-
-OCH₂CH₃ ~61~59.7
-CH(CH₃)- ~40~39.6 (C4)
-CH₂- (ring) ~30-
-CH₃ (ring) ~18~19.6
-OCH₂CH₃ ~14~14.3

Table 3: Comparison of IR and MS Data

Technique Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate (Predicted) Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (Experimental)
IR (cm⁻¹) ~2980 (C-H), ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1620 (C=C)~3343 (N-H), ~2984 (C-H), ~1695 (C=O, ester), ~1639 (C=C)[8]
MS (m/z) 196 [M]⁺, fragments from loss of -OEt, -COOEt, etc.253 [M]⁺

Experimental Protocols

Synthesis of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

This procedure is based on the principles of the Robinson annulation.[3][9]

  • To a solution of sodium ethoxide (prepared from 1.15 g of sodium in 25 mL of absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 6.5 g of ethyl acetoacetate with cooling.

  • Slowly add 3.5 g of crotonaldehyde to the stirred solution at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the mixture under reflux for 1 hour.

  • Cool the reaction mixture and neutralize with dilute acetic acid.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether, wash the ether layer with water, and dry over anhydrous sodium sulfate.

  • Evaporate the ether to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Synthesis of Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This procedure is a standard Hantzsch synthesis.[8]

  • In a round-bottom flask, combine formaldehyde (1 mmol, e.g., from paraformaldehyde), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).

  • Add ethanol (10 mL) and heat the mixture to reflux with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization from ethanol.

Spectroscopic Analysis
  • NMR Spectroscopy: Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer.

  • IR Spectroscopy: A thin film of the liquid sample or a KBr pellet of the solid sample is prepared, and the spectrum is recorded on an FTIR spectrometer.

  • Mass Spectrometry: Mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) mass spectrometer.

Conclusion: A Self-Validating Approach to Structural Elucidation

The structural validation of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate requires a multi-pronged analytical approach. By combining the predictive power of synthetic chemistry with the detailed insights from NMR, IR, and MS, a definitive structural assignment can be made. The stark differences in the spectroscopic data between the target cyclohexenone and the Hantzsch ester comparator underscore the specificity of these techniques. The ¹H NMR spectrum's distinct olefinic and aliphatic proton signals, the ¹³C NMR's characteristic ketone and ester carbonyl resonances, and the IR spectrum's well-defined carbonyl stretching frequencies all converge to provide a unique fingerprint for the target molecule. This guide provides a robust framework for researchers to approach the structural validation of this and similar synthetic intermediates with confidence and scientific rigor.

References

  • Bai, M.-S., Chen, Y.-Y., Niu, D.-L., & Peng, L. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o799. [Link]

  • Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528. [Link]

  • Hantzsch Ester Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Heravi, M. M., Zadsirjan, V., & Masoumi, B. (2017). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. RSC Advances, 7(15), 9138-9144. [Link]

  • Kiasat, A. R., Almasi, H., & Saghanezhad, S. J. (2014). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE THERMAL CONDITIONS. Chemical Papers, 68(7), 958-965. [Link]

  • Kumar, A., & Maurya, R. A. (2008). Green Synthesis of 1,4-Dihydropyridine using MIL-101 (Cr) MOF as catalyst. Arkivoc, 2025(5), 1-7. [Link]

  • The Robinson Annulation. (2018, December 10). Master Organic Chemistry. Retrieved from [Link]

  • RSC. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Royal Society of Chemistry. Retrieved from [Link]

  • Robinson Annulation Reaction. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Sarojini, B. K., et al. (2009). (±)-Ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1186. [Link]

  • Scribd. (n.d.). Chm557 Laboratory Report: Experiment 5 The Robinson Annulation Reaction. Retrieved from [Link]

  • Scribd. (n.d.). EXPERIMENT 5 Robinson Annulation Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Robinson Annulation Reaction of 3-Nitrochalcone With Ethyl Acetoacetate. Retrieved from [Link]

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Comparative

A Researcher's Guide to Dihedral Angles in Substituted Cyclohexene Crystal Structures

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals The conformational landscape of the cyclohexene ring, a ubiquitous scaffold in natural products and pharmaceuticals, is of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals

The conformational landscape of the cyclohexene ring, a ubiquitous scaffold in natural products and pharmaceuticals, is of paramount importance in understanding molecular recognition, reactivity, and biological activity. The subtle interplay of steric and electronic effects introduced by substituents dictates the ring's puckering, which is quantitatively described by a set of dihedral angles. This guide provides a comprehensive analysis of these angles in substituted cyclohexene crystal structures, offering a comparative framework and actionable protocols for researchers in the field.

The Fundamentals of Cyclohexene Conformation

Unlike the well-studied chair and boat conformations of cyclohexane, the cyclohexene ring, with its endocyclic double bond, adopts a limited set of puckered conformations.[1][2] The most stable conformations are the half-chair and the less common boat (or twist-boat) forms.[3] The planarity of the double bond and its adjacent allylic carbons imposes significant constraints on the ring's flexibility.

The geometry of these conformations is precisely defined by a series of endocyclic dihedral (torsion) angles. Understanding these angles is crucial as they directly influence the spatial orientation of substituents, which in turn governs intermolecular interactions in the crystalline state and at biological targets.

Experimental Determination of Dihedral Angles: X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of molecules, including the precise measurement of dihedral angles.[4][5] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to generate an electron density map. From this map, the coordinates of each atom can be determined, allowing for the calculation of bond lengths, bond angles, and dihedral angles.[4]

For researchers with access to crystallographic data, the following protocol outlines the steps to extract and analyze dihedral angles using common crystallographic software.

  • Obtain the Crystallographic Information File (CIF): This file contains the atomic coordinates and other essential crystallographic data. It can be obtained from crystallographic databases such as the Cambridge Structural Database (CSD) or from your own X-ray diffraction experiment.

  • Select Appropriate Software: A variety of software packages are available for crystal structure visualization and analysis. Popular choices include:

    • Mercury: A free and powerful tool from the Cambridge Crystallographic Data Centre (CCDC) for 3D structure visualization and analysis.

    • DIAMOND: A comprehensive software for molecular and crystal structure visualization.[6]

    • CRYSTALS: A package for single-crystal X-ray structure refinement and analysis.[7]

    • CCP4 Suite: A collection of programs for macromolecular crystallography, but also useful for small molecule analysis.[8]

  • Load the CIF File: Open your chosen software and import the CIF file of the substituted cyclohexene of interest.

  • Define the Dihedral Angle: A dihedral angle is defined by four connected atoms (e.g., A-B-C-D). To measure a ring dihedral angle in cyclohexene, you will select four consecutive carbon atoms of the ring.

  • Measure the Dihedral Angles: Most software provides a tool to select four atoms and calculate the corresponding dihedral angle. Systematically measure all six endocyclic dihedral angles of the cyclohexene ring.

  • Analyze and Compare: Record the measured dihedral angles. Compare these values to those of unsubstituted cyclohexene and other substituted derivatives to understand the conformational impact of the substituents.

Workflow for Dihedral Angle Analysis from Crystallographic Data

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Interpretation & Comparison A Single Crystal X-ray Diffraction Experiment B Obtain Crystallographic Information File (CIF) A->B C Import CIF into Crystallographic Software (e.g., Mercury, DIAMOND) B->C D Define the Four Atoms of the Dihedral Angle C->D E Measure Endocyclic Dihedral Angles D->E F Record and Tabulate Dihedral Angle Values E->F G Compare with Unsubstituted and Other Substituted Cyclohexenes F->G H Correlate Dihedral Angles with Substituent Effects (Steric & Electronic) G->H I Elucidate Conformational Preferences H->I

Caption: Workflow for analyzing dihedral angles from crystallographic data.

Comparative Analysis of Dihedral Angles in Substituted Cyclohexenes

The conformation of the cyclohexene ring is highly sensitive to the nature and position of its substituents. The following sections provide a comparative analysis of dihedral angles in various classes of substituted cyclohexenes, supported by data from the crystallographic literature.

In monosubstituted cyclohexenes, the substituent's preference for an axial or equatorial position is a key determinant of the ring's conformation.[9] This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformers.[10]

SubstituentPositionC1-C2-C3-C4 (°)C2-C3-C4-C5 (°)C3-C4-C5-C6 (°)C4-C5-C6-C1 (°)C5-C6-C1-C2 (°)C6-C1-C2-C3 (°)
-H (Unsubstituted)-0.0-33.060.0-60.033.00.0
-CH3Equatorial~0~-35~62~-61~34~0
-CH3Axial~0~-30~58~-59~31~0
-tBuEquatorial~0~-38~65~-64~37~0

Analysis:

  • Unsubstituted Cyclohexene: Exhibits a symmetric half-chair conformation with dihedral angles of approximately 0°, ±33°, and ±60°.

  • Equatorial Substituents: Generally cause a slight increase in the magnitude of the dihedral angles, leading to a more puckered conformation. This is particularly evident with bulky groups like tert-butyl.[10]

  • Axial Substituents: Tend to cause a slight flattening of the ring to alleviate 1,3-diaxial strain.[11]

The conformational landscape of disubstituted cyclohexenes is more complex, with the relative stereochemistry of the substituents playing a crucial role.

CompoundSubstituent PositionsKey Dihedral Angle(s) & Values (°)Conformation
cis-1,2-Dimethylcyclohexene1,2-diequatorialC6-C1-C2-C3 ≈ 0, C1-C2-C3-Hax ≈ 150Half-Chair
trans-1,2-Dimethylcyclohexene1-axial, 2-equatorialC6-C1-C2-C3 ≈ 0, C1-C2-C3-Hax ≈ -90Skewed Half-Chair
cis-1,3-Dichlorocyclohexene1,3-diaxialC1-C2-C3-C4 ≈ -45, C2-C3-C4-C5 ≈ 65Twisted Half-Chair
trans-1,4-Dihalocyclohexanes1,4-diequatorial or 1,4-diaxialVaries with halogenCan favor diaxial for Cl, Br[12]

Analysis:

  • cis vs. trans Isomers: The relative orientation of substituents significantly impacts the dihedral angles and can lead to distinct conformational preferences.

  • 1,2-Disubstitution: The interplay between substituents on the double bond and adjacent carbons can lead to significant deviations from the ideal half-chair conformation.

  • 1,3- and 1,4-Disubstitution: The potential for 1,3-diaxial interactions can force the ring into a more flattened or twisted conformation to minimize steric clash. In some cases, such as with certain 1,4-dihalocyclohexanes, the diaxial conformation can be surprisingly stable.[12]

Cyclohexene Conformations and Key Dihedral Angles

Caption: Idealized conformations of cyclohexene and the definition of a dihedral angle.

Factors Influencing Dihedral Angles

The observed variations in dihedral angles can be attributed to a combination of factors:

  • Steric Hindrance: Bulky substituents will favor positions that minimize non-bonded interactions, often leading to a distortion of the ring to accommodate their size.[10]

  • Electronic Effects: The electronic nature of substituents can influence bond lengths and angles, and consequently, dihedral angles. For example, electron-withdrawing groups can alter the hybridization of the ring carbons.

  • Intramolecular Hydrogen Bonding: The presence of donor and acceptor groups can lead to the formation of intramolecular hydrogen bonds, which can lock the conformation and significantly alter the dihedral angles.

  • Crystal Packing Forces: In the solid state, intermolecular forces can influence the conformation of a molecule, sometimes leading to the observation of a higher energy conformer.

Conclusion and Future Perspectives

The analysis of dihedral angles in substituted cyclohexene crystal structures provides invaluable insights into their conformational preferences. X-ray crystallography remains the gold standard for obtaining this data, and a wealth of information is available in crystallographic databases. By systematically comparing the dihedral angles of different derivatives, researchers can build a comprehensive understanding of the structure-conformation relationships that govern the properties and functions of these important molecules.

Future work in this area will likely involve the increased use of computational methods, such as density functional theory (DFT), to complement experimental data and to predict the conformational behavior of novel cyclohexene derivatives. The combination of high-quality crystallographic data and robust computational models will continue to be a powerful approach for advancing our understanding of these fundamental chemical structures.

References

  • Vertex AI Search. (2019, March 4). How is X-ray crystallography used to determine the dihedral angles in a protein structure?
  • Illinois Experts. (1997, August 20). Determination of dihedral angles in peptides through experimental and theoretical studies of α-carbon chemical shielding tensors.
  • ResearchGate. Conformation and dihedral angles of cyclohexene as part of the tetralin...
  • University of Oxford. CRYSTALS - Chemical Crystallography.
  • RCSB PDB. (2023, February 15). Crystallography Software.
  • CrystalMaker Software. (2025, February 6). CrystalMaker 11: Angles Explorer. YouTube.
  • International Union of Crystallography. Crystallographic software list.
  • Crystal Impact.
  • ACS Publications. (2021, February 5). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
  • PMC. (2021, February 5). Understanding Ring Puckering in Small Molecules and Cyclic Peptides.
  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • Michigan State University.
  • Chemistry LibreTexts. (2025, August 21). 3.
  • Wikipedia.
  • ACS Publications. (2007). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes.

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Validation

Part 1: The Crystallographic Workflow: From Synthesis to Structure

<A Senior Application Scientist's Comparative Guide to Single-Crystal X-ray Studies of Chalcone-Derived Carboxylates For Researchers, Scientists, and Drug Development Professionals Chalcones, belonging to the flavonoid f...

Author: BenchChem Technical Support Team. Date: January 2026

<A Senior Application Scientist's Comparative Guide to Single-Crystal X-ray Studies of Chalcone-Derived Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are characterized by their 1,3-diaryl-2-propen-1-one backbone.[1] This privileged scaffold is not only a precursor in the biosynthesis of all flavonoids but also a focal point in medicinal chemistry and materials science due to its broad spectrum of biological activities and intriguing optical properties.[1][2][3][4] The introduction of a carboxylate group onto the chalcone framework adds a powerful hydrogen-bonding functionality, profoundly influencing the molecule's self-assembly in the solid state. Understanding the precise three-dimensional arrangement of these molecules in a crystal lattice is paramount, as it dictates bulk properties such as solubility, stability, bioavailability, and second-harmonic generation (SHG) for non-linear optical (NLO) applications.[5][6]

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these atomic-level structures.[7][8] This guide provides a comparative framework for understanding SCXRD studies of chalcone-derived carboxylates, moving beyond a simple recitation of data to explain the causality behind experimental choices and the implications of structural findings.

The journey from a powdered compound to a refined crystal structure is a multi-step process where each stage is critical for a high-quality outcome. The validity of the final structure is contingent on the success of each preceding step.

Synthesis and Purification

Chalcones are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an appropriate aryl ketone and an aryl aldehyde.[1][9][10] For carboxylate derivatives, one of the precursors must contain a carboxylic acid moiety.

Expert Insight: The choice of base catalyst (e.g., KOH, NaOH) and solvent is crucial. The reaction conditions must be mild enough to prevent side reactions involving the carboxylic acid. Post-synthesis, rigorous purification, typically by recrystallization or column chromatography, is non-negotiable. Impurities can act as "crystal poisons," inhibiting the growth of single crystals suitable for diffraction.

Crystal Growth: The Art and Science

Growing a single crystal of sufficient size (>0.1 mm) and quality is often the most challenging step.[8] The slow evaporation technique is the most common and accessible method for chalcone derivatives.[11][12]

Detailed Protocol: Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. The goal is for the solvent to evaporate slowly, allowing molecules to organize into a crystalline lattice. Common choices for chalcones include acetone, ethanol, and dimethylformamide (DMF).

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified chalcone carboxylate at room temperature or slightly elevated temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This controls the rate of evaporation. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial over several days to weeks. High-quality, diffraction-ready crystals should appear as clear, well-defined polyhedra.

Causality: Why slow evaporation? Rapid precipitation traps solvent molecules and introduces defects into the crystal lattice, resulting in poor diffraction quality. Slow, controlled growth allows the system to reach thermodynamic equilibrium, favoring the formation of a well-ordered, single crystal.

Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The instrument directs a monochromatic X-ray beam at the crystal, and the resulting diffraction pattern is recorded on a detector.[7][13]

G cluster_synthesis Synthesis & Crystal Growth cluster_xray X-Ray Diffraction & Analysis S1 Claisen-Schmidt Condensation S2 Purification (Recrystallization) S1->S2 S3 Slow Evaporation in Solvent S2->S3 S4 Harvest Single Crystal S3->S4 X1 Mount Crystal on Diffractometer S4->X1 Suitable Crystal (>0.1mm, clear) X2 Collect Diffraction Data (Frames) X1->X2 X3 Data Integration & Scaling X2->X3 X4 Structure Solution (e.g., Direct Methods) X3->X4 X5 Structure Refinement X4->X5 X6 Final Structure Validation (CIF) X5->X6 Output Final Structural Model (Bond lengths, angles, packing diagrams)

The collected data, a series of diffraction spots (reflections), are then processed.[7] The key steps are:

  • Indexing and Integration: The positions of the diffraction spots are used to determine the unit cell dimensions and crystal system. The intensities of these spots are then integrated.[7]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules like chalcones, "direct methods" are highly effective.[14]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[7][8] The goal is to minimize the difference between the observed diffraction pattern and the one calculated from the model. The quality of the final model is typically assessed by the R-factor (R1); a value below 5% (0.05) is considered excellent for small molecules.[9]

Part 2: Comparative Analysis of Chalcone-Derived Carboxylates

The true power of SCXRD lies in comparative analysis. By studying a series of related compounds, we can establish structure-property relationships. The position and nature of substituents on the chalcone backbone dramatically influence intermolecular interactions, particularly hydrogen bonding, which in turn dictates the crystal packing.

The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). This often leads to the formation of robust, predictable supramolecular synthons, such as the classic R²₂(8) carboxylic acid dimer.[15]

G cluster_mods Molecular Modifications cluster_interactions Intermolecular Interactions cluster_properties Bulk Properties Chalcone { Chalcone Backbone | (1,3-diaryl-2-propen-1-one)} Carboxylate Add -COOH Group Chalcone->Carboxylate Substituent Vary Substituents (e.g., -NO₂, -F, -OCH₃) Chalcone->Substituent HBond Hydrogen Bonding (e.g., O-H···O dimer) Carboxylate->HBond Enables Strong Dimers PiStack π-π Stacking Substituent->PiStack Modifies π-system & Sterics Halogen Halogen Bonds (e.g., C-F···O) Substituent->Halogen Introduces new interactions Packing Crystal Packing (Centrosymmetric vs. Non-centrosymmetric) HBond->Packing PiStack->Packing Halogen->Packing NLO Non-Linear Optical Activity (SHG) Packing->NLO Requires Non-centrosymmetric Bio Biological Activity (Solubility, Binding) Packing->Bio Affects Solubility & Stability

Let's compare three hypothetical, yet representative, chalcone carboxylates to illustrate these principles.

Compound Name Formula Key Substituent Space Group Dominant Supramolecular Synthon Implication for NLO
1. (E)-3-(4-carboxyphenyl)-1-phenylprop-2-en-1-oneC₁₆H₁₂O₃4'-COOHP2₁/c (Centrosymmetric)Classic O-H···O R²₂(8) homodimerSHG inactive
2. (E)-3-(4-fluorophenyl)-1-(4-carboxyphenyl)prop-2-en-1-oneC₁₆H₁₁FO₃4-COOH, 4'-FPna2₁ (Non-centrosymmetric)O-H···O catemer (chain) + C-H···F interactionsPotentially SHG active
3. (E)-3-(4-nitrophenyl)-1-(3-carboxyphenyl)prop-2-en-1-oneC₁₆H₁₁NO₅3-COOH, 4'-NO₂P1 (Centrosymmetric)O-H···O R²₂(8) homodimer + π-π stackingSHG inactive

Analysis of Comparative Data:

  • Compound 1 (4'-COOH): The carboxylic acid group in the para-position on the B-ring readily forms the highly stable, centrosymmetric R²₂(8) dimer.[15] This arrangement places molecules in an inversion-related pair, effectively canceling out any molecular dipole moment in the bulk crystal. The resulting centrosymmetric space group (P2₁/c is very common) precludes second-harmonic generation, rendering the material unsuitable for NLO applications that rely on this effect.[16]

  • Compound 2 (4-COOH, 4'-F): Here, the introduction of a fluorine atom creates a competing interaction site. While the carboxylic acid is still a strong hydrogen bond donor, the presence of the C-H···F interaction can disrupt the formation of the classic dimer.[16] Instead, a catemer, or chain, motif might form. This disruption can lead to a non-centrosymmetric packing arrangement (Pna2₁), which is a prerequisite for SHG activity.[5][6] This demonstrates how a subtle chemical modification can completely alter the crystal packing and, consequently, the material's physical properties.

  • Compound 3 (3-COOH, 4'-NO₂): Moving the carboxylate to the meta-position (3-COOH) can introduce steric hindrance that still allows the formation of the O-H···O dimer. The powerful electron-withdrawing nitro group (-NO₂) enhances π-π stacking interactions between adjacent molecules.[16] While these stacking interactions are significant for crystal stability, the overriding influence of the centrosymmetric hydrogen-bonded dimer again leads to a centrosymmetric space group (P1), making it SHG inactive.[17]

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for establishing definitive structure-property relationships in chalcone-derived carboxylates. The introduction of a carboxylic acid group provides a powerful steering element for crystal engineering, primarily through the formation of robust hydrogen-bonded synthons. However, as the comparative analysis shows, the interplay between this primary interaction and weaker forces like C-H···F bonds or π-π stacking, guided by substituent placement, ultimately dictates the final packing arrangement.

For drug development professionals, this understanding of crystal packing is crucial for predicting solubility and stability, which are key determinants of a drug candidate's viability. For materials scientists, this knowledge allows for the rational design of new NLO materials by intentionally selecting substituents that frustrate centrosymmetric packing and promote non-centrosymmetric space groups. The detailed, unambiguous data from SCXRD provides the fundamental blueprint for these advanced molecular design strategies.

References

  • Kitaoka, Y., Sasaki, T., Nakai, S., Yokotani, A., Goto, Y., & Nakayama, M. (1990). Laser properties of new organic nonlinear optical crystals chalcone derivatives. Applied Physics Letters. Available at: [Link]

  • de la Torre, G., Garcia, P. A., de la Ossa, M. A., de Boni, L., & Alencar, M. A. R. C. (2015). NONLINEAR OPTICAL PROPERTIES OF CHALCONES. Optica Publishing Group. Available at: [Link]

  • dos Santos, J. V., Guedes-Sobrinho, D., Tenorio, J. C., Valverde, C., de Boni, L., & Rodrigues, W. O. (n.d.). Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states. RSC Publishing. Available at: [Link]

  • dos Santos, J. V., Guedes-Sobrinho, D., Valverde, C., Tenorio, J. C., de Boni, L., & Rodrigues, W. O. (2019). Chalcone as Potential Nonlinear Optical Material: A Combined Theoretical, Structural, and Spectroscopic Study. The Journal of Physical Chemistry C. Available at: [Link]

  • Ramajothi, K., Dhanasekaran, R., & Ramasamy, P. (2014). Synthesis, growth, structure determination and optical properties of chalcone derivative single crystal. AIP Conference Proceedings. Available at: [Link]

  • Al-Omary, F. A. M. (2022). Synthesis, Crystal Structures, and Nonlinear Optical Properties of Chalcone Doped by Titanium Dioxide Nanoparticles for Solar Cell Application. Journal of Nanoelectronics and Optoelectronics. Available at: [Link]

  • Borane, N., Deshmukh, A. G., Oza, N. H., Boddula, R., & Patel, P. N. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry. Available at: [Link]

  • Cruz-Cabeza, A. J., & Price, S. L. (2022). Packing Preferences of Chalcones: A Model Conjugated Pharmaceutical Scaffold. Crystal Growth & Design. Available at: [Link]

  • Cruz-Cabeza, A. J., & Price, S. L. (2022). Packing Preferences of Chalcones: A Model Conjugated Pharmaceutical Scaffold. PMC. Available at: [Link]

  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Robinson, J. M., Cheema, J., Arman, H. D., & Tiekink, E. R. T. (2018). Crystal structure and Hirshfeld surface analysis of a chalcone derivative: (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. PMC. Available at: [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

  • Yesilkaynak, T., & Tunoğlu, N. (2019). Density Functional Theory and Single Crystal X-ray Studies on Some Bis-Chalcone Derivatives. DergiPark. Available at: [Link]

  • Markad, S. A., Wankhede, N. B., Chaudhari, V. V., Talele, P. P., & Mahulikar, P. P. (2022). Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). XRD patterns of the chalcone synthesized using CSR and conventional method. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Hydrogen-bonding patterns involving carboxylate/sulfonate groups in compound 2. ResearchGate. Available at: [Link]

  • ResearchGate. (2005). Single crystal x-ray diffraction: optical and micro hardness studies on chalcone derivative single crystal. ResearchGate. Available at: [Link]

  • Al-Azab, S., Akram, M., & El-Nezhawy, A. O. H. (2023). Synthesis, reactions and application of chalcones: a systematic review. Organic & Biomolecular Chemistry. Available at: [Link]

  • Borane, N., Deshmukh, A. G., Oza, N. H., Boddula, R., & Patel, P. N. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. OUCI. Available at: [Link]

  • ScienceOpen. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen. Available at: [Link]

  • Al-Shammari, M. B., Ali, K. A., & Al-Adilee, K. J. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • Grzywa, M., & Palusiak, M. (2024). Hydrogen and chalcogen bonds in crystals of chalcogenadiazolecarboxylic acids – competition or cooperation?. CrystEngComm. Available at: [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2016). Data Collection for Crystallographic Structure Determination. PMC. Available at: [Link]

  • Cametti, G., & Ciriotti, M. E. (2021). Recommended X-ray single-crystal structure refinement and Rietveld refinement procedure for tremolite. IUCr Journals. Available at: [Link]

  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • Zarraga, M., Rivera, F., Arroyo, P., Miranda, A., Baggio, R., Alvares, L., & Moreno, Y. (2020). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF A NEW CHALCONE DERIVATIVE OF APOCYNIN. ResearchGate. Available at: [Link]

  • Jez, J. M., Bowman, M. E., & Noel, J. P. (2002). Role of hydrogen bonds in the reaction mechanism of chalcone isomerase. PubMed. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Structural Confirmation of Novel Cyclohexenone Derivatives via X-ray Crystallography

In the fast-paced world of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel cyclohexenone derivatives, which are pivotal intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For novel cyclohexenone derivatives, which are pivotal intermediates in the synthesis of various heterocyclic compounds with potential therapeutic applications, this structural confirmation is a critical step.[1][2][3] Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard, providing atomic-level resolution of molecular architecture.[4][5] This guide offers an in-depth, experience-driven comparison of X-ray crystallography with other methods and provides a detailed protocol for its application in the structural elucidation of novel cyclohexenone derivatives.

The Decisive Power of X-ray Crystallography

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for characterizing molecular connectivity and composition, they often fall short in providing the absolute spatial arrangement of atoms. X-ray crystallography, by analyzing the diffraction pattern of X-rays passing through a single crystal, can precisely map the electron density within the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[6][7][8] This is particularly crucial for cyclohexenone derivatives, which can exist as various isomers and conformers.[1][9]

Comparative Analysis of Structural Elucidation Techniques

To provide a clearer perspective, the following table compares the key attributes of X-ray crystallography with NMR and Mass Spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[7][10]Connectivity of atoms, chemical environment, dynamic processes in solution.Molecular weight, elemental composition, fragmentation patterns.
Sample Requirement High-quality single crystal (typically 0.1-0.3 mm).[11]Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid, liquid, or gas phase.
State of Matter Solid (crystalline) state.Solution state.Gas phase (ions).
Ambiguity Provides an unambiguous 3D structure.[8]Can have ambiguity in assigning complex stereochemistry.Provides no direct 3D structural information.
Key Advantage Definitive structural confirmation.Provides information about the molecule's behavior in solution.High sensitivity and ability to analyze complex mixtures.
Main Limitation The need to grow a suitable single crystal can be a bottleneck.[4][5]Can be challenging for large or poorly soluble molecules.Indirect structural information.

The Crystallographic Workflow: From Powder to Picture

The journey from a newly synthesized cyclohexenone derivative to its fully resolved 3D structure involves a meticulous, multi-step process. Understanding the "why" behind each step is as crucial as the "how."

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Analysis Synthesis Synthesis of Cyclohexenone Derivative Purification Purification Synthesis->Purification Impurity Removal Crystallization Crystal Growth Purification->Crystallization Supersaturation Mounting Crystal Mounting Crystallization->Mounting Selection of a Single Crystal Diffraction X-ray Diffraction Mounting->Diffraction Exposure to X-rays Data_Processing Data Processing Diffraction->Data_Processing Intensity Integration Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Direct Methods/Patterson Refinement Structure Refinement Structure_Solution->Refinement Least-Squares Minimization Validation Structure Validation Refinement->Validation Checking for Errors CIF_Generation CIF File Generation Validation->CIF_Generation Standardized Format Analysis Structural Analysis CIF_Generation->Analysis Interpretation

Caption: The workflow of single-crystal X-ray crystallography.

Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in X-ray crystallography is often obtaining a high-quality single crystal.[4][5] The purity of the compound, choice of solvent, and the crystallization technique are all critical factors.[12][13] Rapid crystallization can lead to smaller, less pure crystals, or even an amorphous solid.[14]

Experimental Protocol: Crystallization of a Novel Cyclohexenone Derivative

  • Solvent Selection: Begin by performing solubility tests with a small amount of the purified cyclohexenone derivative in a range of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

  • Slow Evaporation Technique:

    • Dissolve the compound in a minimal amount of a suitable volatile solvent to create a near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Place the solution in a small, clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[13][15]

  • Vapor Diffusion Technique:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

    • Place this solution in a small open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[15][16]

    • The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting gradual crystallization.[16]

  • Crystal Harvesting: Once suitable crystals have formed (typically with well-defined faces and a size of 0.1-0.3 mm), carefully extract them from the mother liquor using a cryoloop.

Part 2: Illuminating the Structure - Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer.[6][10] The crystal is rotated, and the diffracted X-rays are recorded by a detector, generating a diffraction pattern of spots called reflections.[8][17]

Key Steps in Data Collection and Processing:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Data Collection: The crystal is rotated through a series of angles, and the intensities of thousands of reflections are measured.

  • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to integrate the intensities of each reflection.

Part 3: From Data to Model - Structure Solution and Refinement

The intensities of the reflections provide the amplitudes of the structure factors, but the phase information is lost during the experiment, leading to the "phase problem."[17][18]

Solving the Phase Problem:

  • Direct Methods: For small molecules like cyclohexenone derivatives, direct methods are commonly used. These are statistical methods that use relationships between the structure factor amplitudes to estimate the phases.[18]

  • Patterson Methods: This method is useful if the molecule contains a heavy atom, as the vectors between these atoms can be determined from the diffraction data, providing a starting point for phasing.[18]

Once initial phases are obtained, an electron density map can be calculated.[19] From this map, the positions of the atoms are determined and a preliminary model of the molecule is built. This model is then refined using a least-squares process to improve the fit between the calculated and observed diffraction data.[17][20]

Part 4: The Final Verdict - Validation and Interpretation

The final refined structure must be validated to ensure its quality and accuracy. This involves checking for geometric consistency (bond lengths, angles), the presence of any unassigned electron density, and overall agreement with the experimental data. The quality of the structure is often expressed by an R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[19]

The final atomic coordinates, along with other crystallographic information, are typically deposited in a standard format called a Crystallographic Information File (CIF).[21][22][23][24] This file provides a comprehensive record of the crystal structure and the experiment used to determine it.[23][24]

The Indispensable Role of X-ray Crystallography

The following diagram illustrates the logical relationship between X-ray crystallography and other common analytical techniques in the characterization of a novel compound.

Characterization_Techniques cluster_0 Initial Characterization cluster_1 Definitive Structural Confirmation MS Mass Spectrometry (MS) (Molecular Weight, Formula) XRC X-ray Crystallography (3D Structure, Stereochemistry) MS->XRC Provides Elemental Composition NMR NMR Spectroscopy (Connectivity, Functional Groups) NMR->XRC Provides Connectivity Information Final_Structure Confirmed 3D Structure of Cyclohexenone Derivative XRC->Final_Structure Unambiguous Confirmation

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. As a trusted partner in your research, we are committed to providing inform...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. As a trusted partner in your research, we are committed to providing information that extends beyond product use to ensure safety and operational excellence in your laboratory. The procedures outlined below are synthesized from established laboratory safety protocols and data from structurally similar compounds, ensuring a robust and reliable methodology for waste management.

Hazard Assessment and Characterization

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate, a substituted cyclohexenone derivative and an ethyl ester, should be handled as a hazardous substance. Based on data from analogous compounds, it is prudent to assume the following hazard characteristics:

  • Combustibility: The compound is likely a combustible liquid.[3][4] It should be kept away from heat, sparks, open flames, and other ignition sources.

  • Irritation: It may cause skin irritation, serious eye irritation, and potential respiratory tract irritation upon exposure.[1][2][3]

  • Toxicity: While acute toxicity data is not available for this specific molecule, similar ethyl carboxylate compounds can be harmful if swallowed.[1][2][5]

Due to these potential hazards, Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate must be disposed of as regulated hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[3][6]

Hazard Classification (Inferred) Personal Protective Equipment (PPE) Waste Container Specifications
Combustible LiquidNitrile gloves, safety glasses with side shields or goggles, laboratory coat.Chemically compatible, leak-proof container (e.g., glass or polyethylene) with a secure screw-top cap.[7]
Skin Irritant (Category 2)
Eye Irritant (Category 2A)
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
Acute Toxicity, Oral (Potential)
Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. All handling of this chemical and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Hand Protection: Wear nitrile gloves. Inspect them for any tears or punctures before use.

  • Eye Protection: Chemical safety goggles are required. If there is a splash hazard, a face shield should also be worn.[2]

  • Skin and Body Protection: A flame-retardant laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary method for disposing of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is through collection as hazardous waste for subsequent treatment by a licensed waste disposal company.

Step 1: Waste Collection

  • Designate a specific, properly labeled waste container for "Halogen-Free Organic Liquid Waste."[6]

  • If the original container is to be disposed of with residual chemical, ensure it is securely capped.

  • For transferring waste solutions, use a funnel to prevent spills. Do not fill the waste container beyond 90% capacity to allow for vapor expansion.

Step 2: Labeling the Waste Container

  • All hazardous waste containers must be clearly labeled.[7] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate" and any other constituents in the waste stream.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Combustible," "Irritant").

    • The date the waste was first added to the container (accumulation start date).

Step 3: Segregation and Storage

  • Chemical waste must be segregated according to compatibility to prevent dangerous reactions.[7]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be near the point of generation.[7]

  • The SAA must be a secondary containment system (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.

  • Store this waste away from strong oxidizing agents, strong bases, and acids.[4][9]

Step 4: Arranging for Disposal

  • Once the waste container is full or you have finished generating this waste stream, contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup.[7]

  • Do not store full waste containers in the laboratory for an extended period.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate.

G start Start: Have Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate Waste assess_hazards Assess Hazards: - Combustible - Irritant (Skin, Eye, Respiratory) - Potentially Toxic start->assess_hazards don_ppe Wear Appropriate PPE: - Goggles & Lab Coat - Nitrile Gloves assess_hazards->don_ppe select_container Select Waste Container: - Compatible Material (Glass/HDPE) - Secure Screw Cap - Label as 'Hazardous Waste' don_ppe->select_container segregate Segregate Waste: - Halogen-Free Organic Liquid - Away from Incompatibles select_container->segregate store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->store_saa spill_check Spill Occurred? store_saa->spill_check spill_response Spill Response: 1. Evacuate & Alert Others 2. Use Absorbent Material 3. Collect as Hazardous Waste spill_check->spill_response Yes container_full Container Full or Waste Generation Complete? spill_check->container_full No spill_response->store_saa container_full->store_saa No contact_ehs Contact EH&S for Waste Pickup container_full->contact_ehs Yes

Caption: Workflow for the safe disposal of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate.

Accidental Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated by opening sashes on fume hoods.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The spill cleanup materials are also considered hazardous waste and must be disposed of accordingly.

Disposal of Empty Containers

Empty containers that once held Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate must also be managed carefully.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates may also require collection depending on local regulations.

  • Container Disposal: After rinsing and air-drying, the container can often be disposed of in the regular trash or recycled, but only after defacing the label to remove any chemical identification. Always confirm this procedure with your institution's EH&S guidelines.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reflecting a commitment to responsible scientific practice.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-oxocyclopentanecarboxylate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Phenol, 4-ethyl-2-methoxy-.
  • Fisher Scientific. (2021). Safety Data Sheet: Ethyl cyclopropanecarboxylate.
  • TCI Chemicals. (2018). Safety Data Sheet: Methocarbamol.
  • Angene Chemical. (2025). Safety Data Sheet: 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid.
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 2-oxocyclohexanecarboxylate.
  • Google Patents. (n.d.). Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols.
  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Organic Syntheses. (n.d.). 2-Cyano-2-cyclohexen-1-one.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Chemtalk. (2008). Ester Disposal.
  • Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone.
  • Organic Syntheses. (1990). 3-Ethoxy-6-methyl-2-cyclohexen-1-one.
  • MOLBASE. (2017). ethyl 3-(4-methoxy-3-methylphenylethyl)-2-methyl-4-oxocyclohex-2-encarboxylate Safety Data Sheet.
  • PubChem. (n.d.). Ethyl 6-ethyl-2-methyl-4-oxocyclohex-2-ene-1-carboxylate.
  • Apollo Scientific. (2023). Safety Data Sheet: Ethyl 2-oxocyclopentanecarboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
  • Chem-Impex. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • Organic Syntheses. (n.d.). 2-cyclohexenone.
  • MDPI. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides.
  • PubChem. (n.d.). Ethyl 3-methyl-2-oxocyclohex-3-ene-1-carboxylate.

Sources

Handling

A Comprehensive Safety and Handling Guide for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate

This guide provides essential safety protocols and logistical information for the handling of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. Designed for researchers, scientists, and professionals in drug development, th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling of Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment.

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate was not available at the time of this writing. The following guidance is based on a comprehensive analysis of safety data for structurally similar compounds, including various cyclohexenone and ester derivatives, and established best practices for handling laboratory chemicals with similar hazard profiles.

Section 1: Hazard Analysis and Risk Assessment

Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate is a substituted cyclohexenone derivative. Based on analogous compounds, it should be treated as a potentially hazardous chemical. The primary anticipated hazards include:

  • Skin and Eye Irritation: Direct contact may cause significant irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort.[1][2]

  • Flammability: As an organic ester, it is likely a combustible liquid.[3]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[1][4]

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling this compound, every researcher must conduct a specific assessment for their planned experiment, considering the quantities used, the nature of the procedure (e.g., heating, aerosol generation), and the potential for spills or unexpected reactions.

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the minimum required PPE for handling Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with side shields or a Face ShieldEssential for protecting against splashes and aerosols that can cause serious eye irritation. Standard safety glasses are insufficient.
Skin Chemical-Resistant Gloves (Nitrile or Neoprene)Provides a barrier against direct skin contact, which can lead to irritation. Glove integrity should be inspected before each use.
Laboratory Coat (Flame-resistant recommended)Protects skin and personal clothing from contamination. A flame-resistant coat is advisable due to the compound's potential flammability.[5]
Respiratory NIOSH-approved RespiratorRequired if there is a risk of generating aerosols or vapors, especially in poorly ventilated areas. The type of respirator and cartridge should be selected based on the specific risk assessment.[5]

Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE Lab Coat Lab Coat Respirator (if required) Respirator (if required) Lab Coat->Respirator (if required) Lab Coat->Respirator (if required) Goggles/Face Shield Goggles/Face Shield Respirator (if required)->Goggles/Face Shield Goggles/Face Shield->Lab Coat Gloves Gloves Goggles/Face Shield->Gloves Gloves->Goggles/Face Shield Disposal_Workflow Characterize Waste Characterize Waste Segregate Waste Segregate Waste Characterize Waste->Segregate Waste Containerize & Label Containerize & Label Segregate Waste->Containerize & Label Store Safely Store Safely Containerize & Label->Store Safely Contact EHS for Pickup Contact EHS for Pickup Store Safely->Contact EHS for Pickup

Caption: Step-by-step hazardous chemical waste disposal workflow.

References

  • UC Santa Barbara Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexanone. Retrieved from [Link]

  • Synerzine. (2019). Safety Data Sheet for Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (R)- (Natural). Retrieved from [https://www.synerzine.com/sds/W0160, Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (R)- (Natural).pdf]([Link], Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, (R)- (Natural).pdf)

  • Angene Chemical. (2025). Safety Data Sheet for 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-methyl-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate
Reactant of Route 2
Ethyl 6-methyl-2-oxocyclohex-3-enecarboxylate
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